5,6,7,8-Tetrahydroquinazolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h5H,1-4H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGSBIJEQBQFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172707 | |
| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19178-19-9 | |
| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019178199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 5,6,7,8-Tetrahydroquinazolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines a primary synthetic methodology, presents relevant data in a structured format, and includes detailed experimental protocols and workflow visualizations.
Introduction
This compound and its derivatives are significant scaffolds in the development of various therapeutic agents. The tetrahydroquinazoline core is a recurring motif in compounds exhibiting a wide range of biological activities. This guide focuses on a feasible and accessible synthetic route to the core molecule, this compound, which can serve as a crucial intermediate for the synthesis of more complex derivatives.
Core Synthetic Pathway
The most direct and established method for the synthesis of the 5,6,7,8-tetrahydroquinazolin-4-one scaffold involves the cyclocondensation of a β-ketoester derived from cyclohexanone with a suitable nitrogen-containing reagent. In the case of this compound, which exists in tautomeric equilibrium with 5,6,7,8-Tetrahydroquinazolin-4(3H)-one, the reaction of ethyl 2-oxocyclohexanecarboxylate with formamide is a primary and efficient approach.
This reaction proceeds through an initial condensation of the amine in formamide with the ketone of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the fused pyrimidinone ring.
Experimental Data
Reactant and Product Properties
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| Ethyl 2-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 | Colorless to pale yellow liquid | 1655-07-8 |
| Formamide | CH₃NO | 45.04 | Colorless liquid | 75-12-7 |
| This compound | C₈H₁₀N₂O | 150.18 | Off-white to pale yellow solid | 5342-23-4 |
Reaction Conditions Summary
| Parameter | Value |
| Starting Materials | Ethyl 2-oxocyclohexanecarboxylate, Formamide |
| Solvent | Formamide (acts as both reactant and solvent) |
| Catalyst | Typically not required, can be acid-catalyzed |
| Reaction Temperature | 150-180 °C |
| Reaction Time | 4-8 hours |
| Work-up Procedure | Cooling, precipitation, filtration, and washing |
Detailed Experimental Protocol
Synthesis of 5,6,7,8-Tetrahydroquinazolin-4(3H)-one
This protocol is based on established methodologies for the synthesis of quinazolinones from β-ketoesters and formamide.
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate (1.0 eq.)
-
Formamide (10-20 eq.)
-
Round-bottom flask equipped with a reflux condenser and a heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Ethanol (for washing)
-
Deionized water (for washing)
Procedure:
-
To a round-bottom flask, add ethyl 2-oxocyclohexanecarboxylate (1.0 eq) and an excess of formamide (10-20 eq).
-
Heat the mixture to 160-170 °C under a reflux condenser.
-
Maintain the temperature and stir the reaction mixture for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice-cold water with stirring.
-
A precipitate of crude 5,6,7,8-Tetrahydroquinazolin-4(3H)-one will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid sequentially with cold deionized water and then with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).
Visualizations
Synthetic Pathway of this compound
An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5,6,7,8-Tetrahydroquinazolin-4-ol. Due to the limited availability of direct experimental data for this specific molecule, this paper combines information on structurally related compounds, established experimental methodologies, and in silico predictions to offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a heterocyclic organic compound belonging to the quinazoline family. The quinazoline scaffold is a recurring motif in a multitude of biologically active molecules, including approved drugs and clinical candidates.[1][2][3] The partially saturated tetrahydro- derivative, particularly with a hydroxyl group at the 4-position, presents a unique three-dimensional structure and hydrogen bonding capability that makes it an intriguing candidate for further investigation in drug discovery programs.
A critical aspect of this compound is its potential for tautomerism. The 4-hydroxyquinazoline form can exist in equilibrium with its 4-quinazolinone tautomer. The predominant form can significantly influence the molecule's physicochemical properties and its interactions with biological targets.[3][4][5] Understanding this tautomeric relationship is paramount for any research involving this compound.
Physicochemical Properties
While specific experimental data for this compound is scarce in publicly available literature, the following table summarizes estimated and known values for the parent compound and closely related derivatives to provide a comparative reference.
| Property | This compound (Estimated/Calculated) | 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol (Calculated) | N-(2-(8-Benzylidene-4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-yl)methanesulfonamide (Experimental) | N-(2-(8-(4-Methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-yl)methanesulfonamide (Experimental) | N-(2-(8-(4-Chlorobenzylidene)-4-(4-chloromethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-yl)methanesulfonamide (Experimental) |
| Molecular Formula | C₈H₁₀N₂O | C₉H₁₂N₂O | C₂₅H₂₇N₃O₂S | C₂₇H₃₁N₃O₄S | C₂₅H₂₅Cl₂N₃O₂S |
| Molecular Weight | 150.18 g/mol | 164.20 g/mol | 433.58 g/mol | 493.62 g/mol | 502.47 g/mol |
| Melting Point (°C) | Not available | Not available | 142–143 | 143–144 | 201–202 |
| Boiling Point (°C) | Not available | Not available | Not available | Not available | Not available |
| pKa | Not available | Not available | Not available | Not available | Not available |
| logP | Not available | 1.45 | Not available | Not available | Not available |
| Solubility | Not available | 3.5 mg/mL (in water) | Not available | Not available | Not available |
Note: The melting points for the derivatives are experimentally determined.[6] The logP and solubility for 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol are calculated values and should be considered as estimations.
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound and its derivatives.
Synthesis of this compound
A plausible synthetic route for this compound involves a cyclocondensation reaction. A general procedure is described below, which can be optimized for this specific target.
Procedure:
-
Starting Materials: 2-Aminocyclohex-1-enecarbonitrile and formamide.
-
Reaction: A mixture of 2-aminocyclohex-1-enecarbonitrile and an excess of formamide is heated at reflux for several hours.
-
Work-up: After cooling, the reaction mixture is poured into water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield this compound.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Gallenkamp apparatus)[6]
-
Capillary tubes (sealed at one end)
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. For a pure compound, this range should be narrow (typically < 2 °C).
Boiling Point Determination
For liquid compounds or those that can be melted without decomposition, the boiling point is a key physical constant.
Apparatus:
-
Thiele tube or a micro-boiling point apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or oil bath)
Procedure (Micro-method):
-
A few drops of the liquid sample are placed in a small test tube.
-
A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][8]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with basic nitrogen atoms like this compound, the pKa of its conjugate acid is determined.
Method: Potentiometric Titration
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point of the titration curve.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.
Method: Shake-Flask Method
-
A solution of the compound is prepared in one of the two immiscible solvents (typically n-octanol and water).
-
A known volume of this solution is mixed with a known volume of the second solvent in a separatory funnel.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand until the layers have completely separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. logP is the logarithm of this value.[9][10]
Solubility Determination
Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability.
Method: Equilibrium Shake-Flask Method
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water or a buffer of a specific pH) in a sealed container.
-
The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[2][11][12] This concentration represents the equilibrium solubility of the compound.
Biological Activity and Screening Workflow
While the specific biological activity of this compound is not well-documented, its derivatives have been the subject of several pharmacological studies. These studies provide a framework for a typical biological screening cascade for this class of compounds.
Derivatives of 5,6,7,8-tetrahydroquinazoline have been investigated for their potential as:
-
Sigma-1 (σ1) Receptor Antagonists: For the potential treatment of pain.[13]
-
Antifungal Agents: Targeting the enzyme sterol 14α-demethylase (CYP51).[14]
-
Antitubercular Agents: Through in silico screening against essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR).[10]
-
Antidiabetic Agents: Via in silico screening for inhibitory activity against β-glucosidase.[10]
The following diagram illustrates a general workflow for the synthesis and biological screening of 5,6,7,8-tetrahydroquinazoline derivatives.
Caption: Workflow for Synthesis and Biological Screening.
Conclusion
This compound represents a valuable chemical scaffold with potential for the development of novel therapeutic agents. While experimental data on the parent compound is limited, this guide provides a comprehensive overview of its estimated physicochemical properties, detailed protocols for their experimental determination, and a clear workflow for the biological evaluation of its derivatives. The information presented herein is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of this promising class of molecules. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. wjbphs.com [wjbphs.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tetrahydroquinazoline synthesis [organic-chemistry.org]
- 12. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
"5,6,7,8-Tetrahydroquinazolin-4-ol mechanism of action"
An In-depth Technical Guide on the Mechanism of Action of 5,6,7,8-Tetrahydroquinazoline Derivatives.
Introduction
The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for a variety of biologically active compounds. While research on the parent molecule, 5,6,7,8-Tetrahydroquinazolin-4-ol, is limited, numerous derivatives have been synthesized and evaluated for a range of therapeutic applications. These derivatives exhibit diverse mechanisms of action, targeting distinct biological pathways. This guide provides a detailed overview of the primary mechanisms of action identified for various 5,6,7,8-tetrahydroquinazoline derivatives, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Antifungal Activity via CYP51 Inhibition
Certain novel derivatives of 5,6,7,8-tetrahydroquinazoline have demonstrated potent antifungal activity by targeting the enzyme sterol 14α-demethylase (CYP51)[1]. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.
Quantitative Data
A study investigating a series of 36 novel 5,6,7,8-tetrahydroquinazoline derivatives identified compound 4r as a particularly effective agent against the plant pathogenic fungus Rhizoctonia solani. Its efficacy is compared with the commercial fungicide Fluquinconazole in the table below[1].
| Compound | EC50 (μg/mL) vs. R. solani | IC50 (μg/mL) vs. CYP51 | Binding Energy (kcal/mol) |
| Compound 4r | 0.33 | 0.34 | -57.2 |
| Fluquinconazole | 0.78 | 0.62 | -39.7 |
Signaling Pathway Diagram
The inhibitory action of 5,6,7,8-tetrahydroquinazoline derivatives on the ergosterol biosynthesis pathway is depicted below.
Caption: Inhibition of CYP51 by a 5,6,7,8-tetrahydroquinazoline derivative, disrupting ergosterol synthesis.
Experimental Protocols
In Vitro Antifungal Assay: The efficacy of the compounds against various fungal species was determined using a mycelium growth rate test. The compounds were dissolved in DMSO and added to potato dextrose agar (PDA) medium to achieve final concentrations. Mycelial plugs of the fungi were placed on the medicated PDA plates and incubated. The diameter of the mycelial growth was measured, and the effective concentration for 50% inhibition (EC50) was calculated using SPSS software[1].
CYP51 Inhibition Assay (IC50 Determination): The inhibitory activity against CYP51 was measured using a previously established method. The IC50 values were determined by assessing the reduction in enzyme activity in the presence of varying concentrations of the inhibitor[1].
Molecular Docking: Computational docking studies were performed to understand the binding interaction between the compounds and the target protein CYP51. The crystal structure of CYP51 from Rhizoctonia solani was used, and the binding energies were calculated to predict the affinity of the compounds for the active site[1].
Sigma-1 (σ1) Receptor Antagonism for Pain Management
Derivatives of 5,6,7,8-tetrahydroquinazoline have been synthesized and evaluated as selective sigma-1 (σ1) receptor antagonists, showing potential for the treatment of pain[2]. The σ1 receptor is an intracellular chaperone protein implicated in various cellular functions and is a target for analgesic drugs.
Quantitative Data
A study identified compound 33 , a 2,4-disubstituted-5,6,7,8-tetrahydroquinazoline, as a potent and selective σ1 receptor antagonist[2].
| Compound | Ki for σ1 Receptor (nM) | Ki for σ2 Receptor (nM) | σ1/σ2 Selectivity Ratio |
| Compound 33 | 15.6 | >2000 | >128 |
Logical Relationship Diagram
The development and evaluation process for these σ1 receptor antagonists can be visualized as follows.
Caption: Workflow for the identification of a 5,6,7,8-tetrahydroquinazoline derivative as a potent analgesic.
Experimental Protocols
Receptor Binding Assays: The affinity of the synthesized compounds for σ1 and σ2 receptors was determined through in vitro radioligand binding assays. For the σ1 receptor assay, guinea pig brain membranes and (+)-[3H]pentazocine were used as the radioligand. For the σ2 receptor assay, rat liver membranes and [3H]di-o-tolylguanidine were used in the presence of dextrallorphan to mask σ1 sites. The concentration of the test compound that inhibited 50% of the specific binding (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation[2].
In Vivo Analgesia Model (Formalin Test): The antinociceptive effects of the lead compound were evaluated in an animal model of pain. The formalin test, which induces a biphasic pain response, was used to assess the compound's ability to reduce pain behaviors in a dose-dependent manner[2].
In Silico Screening for Antitubercular and Antidiabetic Activity
Molecular docking studies have predicted that certain 5,6,7,8-tetrahydroquinazoline derivatives possess a high binding affinity for essential enzymes in Mycobacterium tuberculosis and for β-glucosidase, suggesting their potential as antitubercular and antidiabetic agents, respectively[3][4][5].
Potential Molecular Targets
-
Mycobacterium tuberculosis :
-
Diabetes :
Experimental Protocols
Molecular Docking Simulation: The potential inhibitory activity of newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives was assessed in silico. The three-dimensional structures of the target enzymes were obtained from the Protein Data Bank (PDB). The synthesized compounds were then docked into the active sites of these enzymes using computational software. The binding affinities were calculated to predict the potential of these compounds as inhibitors. This computational screening allows for the prioritization of compounds for future in vitro and in vivo testing[3].
Conclusion
The 5,6,7,8-tetrahydroquinazoline core is a versatile scaffold that has led to the development of derivatives with a wide array of pharmacological activities. The mechanisms of action are diverse, ranging from the inhibition of fungal enzymes and antagonism of neuronal receptors to potential interactions with key enzymes in infectious diseases and metabolic disorders. The data presented herein underscore the significant therapeutic potential of this class of compounds and provide a foundation for further research and drug development efforts. Future work should focus on validating the in silico findings through rigorous biological testing and optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.
References
- 1. Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Diverse Biological Landscape of 5,6,7,8-Tetrahydroquinazolin-4-ol Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydroquinazolin-4-ol scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of these derivatives, focusing on their anticancer, antifungal, antitubercular, antidiabetic, and anti-inflammatory properties, as well as their activity as sigma-1 receptor antagonists. This document is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel therapeutic agents based on this versatile chemical framework.
Anticancer Activity
Derivatives of the 5,6,7,8-tetrahydroquinazoline core have demonstrated promising potential as anticancer agents, primarily through the inhibition of key signaling pathways and enzymes involved in tumor cell proliferation and survival.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway and Topoisomerase II
A significant body of research points towards the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway as a primary mechanism of action for the anticancer effects of quinazoline derivatives.[1][2] This pathway is frequently hyperactivated in various cancers, playing a crucial role in cell growth, proliferation, and survival.[1] Certain quinazoline derivatives have been shown to inhibit the phosphorylation of key proteins in this cascade, such as Akt, mTOR, and S6K.[1][3]
Another identified mechanism is the catalytic inhibition of DNA topoisomerase II.[4] Unlike traditional topoisomerase poisons that stabilize the DNA-enzyme cleavage complex, these tetrahydroquinazoline compounds are believed to directly bind to the enzyme, disrupting its function without causing DNA damage, which could translate to a better safety profile.[4]
Quantitative Anticancer Activity Data
The following table summarizes the reported in vitro cytotoxic activities of various 5,6,7,8-tetrahydroquinazolin-4-one and related quinazolinone derivatives against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 8a | HCT-116 (Colon) | MTT | 5.33 (72h) | [5] |
| HepG2 (Liver) | MTT | 7.94 (72h) | [6] | |
| MCF-7 (Breast) | MTT | 12.96 (72h) | [6] | |
| Compound 8f | MCF-7 (Breast) | MTT | 21.29 (48h) | [6] |
| Compound 8j | HCT-116 (Colon) | MTT | 8.55 (72h) | [5] |
| Compound 11g | HeLa (Cervical) | MTT | Not specified | [7] |
| Compound 15 | MCF-7 (Breast) | Not specified | 15.16 | [8] |
| HepG-2 (Liver) | Not specified | 18.74 | [8] | |
| A549 (Lung) | Not specified | 18.68 | [8] | |
| Compound 7c | MCF-7 (Breast) | Not specified | Low µM range | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. A positive control (e.g., Doxorubicin) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration.[5][7]
Visualization of the PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinazoline derivatives.
Antifungal Activity
Certain 5,6,7,8-tetrahydroquinazoline derivatives have emerged as potent antifungal agents, particularly against plant pathogenic fungi.
Mechanism of Action: Inhibition of Sterol 14α-Demethylase (CYP51)
The primary mode of antifungal action for these compounds is the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
Quantitative Antifungal Activity Data
| Compound ID | Fungal Species | Assay Type | EC50 (µg/mL) | IC50 (µg/mL) | Reference |
| Compound 6c | Sclerotinia sclerotiorum | Not specified | 2.46 | [9] | |
| Pellicularia sasakii | Not specified | 2.94 | [9] | ||
| Fusarium graminearum | Not specified | 6.03 | [9] | ||
| Fusarium oxysporum | Not specified | 11.9 | [9] |
Experimental Protocol: In Vitro Antifungal Assay (Agar Dilution Method)
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound by observing the growth of fungi on a solid medium containing serial dilutions of the test substance.
Methodology:
-
Compound Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Medium Preparation: A series of agar plates (e.g., Potato Dextrose Agar) are prepared, each containing a different concentration of the test compound. This is achieved by adding the appropriate volume of the stock solution to the molten agar before pouring the plates. A control plate with only the solvent is also prepared.
-
Fungal Inoculation: A standardized inoculum of the test fungus (e.g., a mycelial plug from the edge of an actively growing culture) is placed in the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period, or until growth in the control plate reaches a certain diameter.
-
Observation and Measurement: The diameter of fungal growth on each plate is measured.
-
Data Analysis: The percentage of growth inhibition is calculated for each concentration compared to the control. The EC50 or IC50 value is then determined from the dose-response curve.[9]
Antitubercular and Antidiabetic Activities (In Silico)
While in vitro and in vivo data are still emerging, in silico molecular docking studies have predicted promising antitubercular and antidiabetic potential for 5,6,7,8-tetrahydroquinazoline derivatives.
Predicted Mechanisms of Action
-
Antitubercular: Molecular docking studies suggest that these compounds may exhibit high binding affinity to essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1).[10][11][12] Inhibition of these enzymes would disrupt vital metabolic pathways in the bacteria.
-
Antidiabetic: High inhibitory activity against β-glucosidase has been predicted.[10][12] Inhibition of this enzyme in the digestive tract can delay carbohydrate digestion and lower postprandial blood glucose levels.
Experimental Protocol: Molecular Docking
Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, e.g., an enzyme) to form a stable complex. It is used to predict the binding affinity and mode of action.
General Workflow:
-
Preparation of Receptor and Ligand: The 3D structures of the target protein (receptor) and the tetrahydroquinazoline derivatives (ligands) are prepared. This includes adding hydrogen atoms, assigning charges, and defining rotatable bonds.
-
Binding Site Identification: The active site or binding pocket of the receptor is identified.
-
Docking Simulation: A docking algorithm is used to explore various possible conformations of the ligand within the binding site and to score these conformations based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Visualization of the Drug Discovery Workflow
Caption: General workflow for the design and evaluation of novel therapeutic agents.
Sigma-1 Receptor Antagonism and Anti-inflammatory Activity
Sigma-1 Receptor Binding
Certain 5,6,7,8-tetrahydroquinazoline derivatives have been identified as potent and selective antagonists of the sigma-1 (σ1) receptor. The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of pain and neurological disorders.
Quantitative Sigma-1 Receptor Binding Data:
| Compound ID | Receptor Affinity (Ki) | Selectivity (Kiσ2) | Reference |
| Compound 33 | 15.6 nM (σ1) | >2000 nM | Not specified in provided context |
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the sigma-1 receptor in a tissue homogenate.
Methodology:
-
Membrane Preparation: Guinea pig liver membranes, which are rich in sigma-1 receptors, are prepared by homogenization and centrifugation.[13][14]
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., [3H]-(+)-pentazocine) and varying concentrations of the unlabeled test compound.[13]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Anti-inflammatory Activity
Modification of the 5,6,7,8-tetrahydroquinoline scaffold, a related structure, has led to compounds with significant in vivo anti-inflammatory activity.[15] While specific data for this compound derivatives is less detailed in the provided context, the structural similarity suggests potential in this area. The rat carrageenan paw edema model is a common in vivo assay to evaluate acute anti-inflammatory effects.[15]
Conclusion
The this compound framework represents a highly versatile and promising scaffold for the development of new therapeutic agents targeting a range of diseases. The diverse biological activities, including anticancer, antifungal, potential antitubercular and antidiabetic, and sigma-1 receptor antagonism, underscore the importance of continued research in this area. The data and protocols presented in this guide aim to facilitate further exploration and optimization of these compounds to unlock their full therapeutic potential. Future studies should focus on comprehensive in vivo evaluations and detailed mechanistic investigations to translate the promising in vitro and in silico findings into clinically viable drug candidates.
References
- 1. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol | 88267-97-4 [smolecule.com]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5,6,7,8-Tetrahydroquinazolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Spectroscopic Characterization of Tetrahydroquinazolines
The quinazoline ring system is a foundational element in numerous pharmacologically active agents. The partially saturated 5,6,7,8-tetrahydro derivative, particularly with a hydroxyl group at the 4-position, offers a three-dimensional structure that is crucial for its interaction with biological targets. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of newly synthesized derivatives. The primary techniques employed for this purpose are ¹H NMR, ¹³C NMR, IR, and MS, each providing unique and complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5,6,7,8-Tetrahydroquinazolin-4-ol, ¹H and ¹³C NMR will provide information on the number and connectivity of all protons and carbons in the molecule.
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the protons of the tetrahydrocyclohexene ring, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of the protons.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~8.0 - 8.5 | s (singlet) | - |
| H5 (axial & equatorial) | ~2.5 - 3.0 | m (multiplet) | - |
| H6 (axial & equatorial) | ~1.7 - 2.0 | m (multiplet) | - |
| H7 (axial & equatorial) | ~1.7 - 2.0 | m (multiplet) | - |
| H8 (axial & equatorial) | ~2.5 - 3.0 | m (multiplet) | - |
| 4-OH | Variable (broad singlet) | br s | - |
| NH (tautomeric form) | Variable (broad singlet) | br s | - |
Note: Data in this table is predicted and should be replaced with experimental values.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its bonding partners.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C2 | ~150 - 155 |
| C4 | ~160 - 165 |
| C4a | ~115 - 120 |
| C5 | ~30 - 35 |
| C6 | ~20 - 25 |
| C7 | ~20 - 25 |
| C8 | ~25 - 30 |
| C8a | ~155 - 160 |
Note: Data in this table is predicted and should be replaced with experimental values. Chemical shifts for derivatives have been reported in various ranges. For instance, a related compound showed carbon signals at 14.2, 21.1, 27.8, 34.3, 60.2, 117.7, 122.3, 123.8, 130.1, 144.6, 155.1, 158.7, 165.4, and 177.7 ppm.[1]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
2D NMR (Optional but Recommended): For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |
| N-H (amide tautomer) | Stretching | 3100 - 3500 |
| C-H (aromatic/vinylic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (amide tautomer) | Stretching | 1650 - 1700 (strong) |
| C=N | Stretching | 1600 - 1680 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
Note: Data in this table is predicted. Quinazoline derivatives are known to have strong IR absorption bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹.[2]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder.
-
Press the powder in a die under high pressure to form a transparent pellet.
-
-
Data Acquisition:
-
Place the sample (ATR or KBr pellet) in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty accessory (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
Expected Mass Spectrometric Data
| Ion | Expected m/z | Method |
| [M+H]⁺ | 163.0866 | ESI-HRMS |
| [M-H]⁻ | 161.0710 | ESI-HRMS |
| M⁺˙ | 162.0793 | EI-MS |
Note: The molecular formula of this compound is C₉H₁₀N₂O. The expected m/z values are calculated based on this formula. Fragmentation patterns would need to be determined experimentally.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation (ESI):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for infusion or injection.
-
A small amount of formic acid or ammonium hydroxide can be added to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.
-
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition (Positive Ion Mode):
-
Infuse or inject the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to detect the [M+H]⁺ ion.
-
Set the mass range to scan for the expected molecular ion.
-
-
Data Acquisition (Negative Ion Mode):
-
If desired, acquire the spectrum in negative ion mode to detect the [M-H]⁻ ion.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition and confirm the molecular formula.
-
If fragmentation data (MS/MS) is acquired, analyze the fragmentation pattern to further support the proposed structure.
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Detailed workflow for NMR spectroscopic analysis.
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and drug development. This guide provides the necessary experimental protocols and expected spectral data to aid scientists in this endeavor. While a complete, published dataset for the parent compound remains elusive, the provided methodologies, based on the analysis of related structures, offer a robust framework for its comprehensive structural elucidation. The application of the described NMR, IR, and MS techniques will ensure the unambiguous confirmation of the molecular structure, which is a prerequisite for any further chemical or biological studies.
References
Tautomeric Landscape of Tetrahydroquinazolin-4-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential tautomeric forms of tetrahydroquinazolin-4-ol, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited direct literature on the tautomerism of this specific molecule, this guide synthesizes information from analogous systems, particularly 4-hydroxyquinoline and its derivatives, to predict and analyze the tautomeric behavior of tetrahydroquinazolin-4-ol. The principles and methodologies outlined herein offer a robust framework for the characterization and understanding of its tautomeric equilibrium.
The core of this analysis revolves around the potential for keto-enol and ring-chain tautomerism. The relative stability of these tautomers is influenced by factors such as solvent polarity, intramolecular hydrogen bonding, and substituent effects.[1][2] Accurate characterization of the predominant tautomeric form is crucial as it dictates the molecule's physicochemical properties, including solubility, lipophilicity, and its interaction with biological targets.[3]
Predicted Tautomeric Forms of Tetrahydroquinazolin-4-ol
Tetrahydroquinazolin-4-ol is expected to exist in a dynamic equilibrium between at least two primary tautomeric forms: the 4-hydroxy-1,2,3,4-tetrahydroquinazoline (enol-like) form and the 1,2,3,4-tetrahydroquinazolin-4(1H)-one (keto-like) form. The equilibrium between these forms is a critical aspect of its chemical identity.
Tautomeric Equilibrium Visualization
Caption: Tautomeric equilibrium between the enol-like and keto-like forms of tetrahydroquinazolin-4-ol.
Spectroscopic Characterization of Tautomers
The definitive identification of the predominant tautomeric form relies on a combination of spectroscopic techniques. The following tables summarize the expected characteristic signals for the enol-like and keto-like forms based on data from analogous quinazoline and quinoline systems.[4][5][6][7]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Enol-like Form (in DMSO-d₆) | Keto-like Form (in DMSO-d₆) | Key Differentiator |
| OH/NH (exchangeable) | ~9.0-11.0 (broad s, OH) | ~6.5-8.5 (broad s, NH) | Position and nature of the exchangeable proton signal. |
| Ar-H | ~6.5-7.5 | ~6.5-7.5 | Generally similar, but minor shifts may occur. |
| C2-H | ~4.5-5.5 | ~4.0-5.0 | Potential upfield shift in the keto form. |
| N1-H / N3-H | Exchangeable protons | Exchangeable protons | Their presence and position will depend on the specific tautomer. |
| Tetrahydro ring CH₂ | ~1.5-3.5 | ~1.5-3.5 | Complex multiplets, likely with subtle differences. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Enol-like Form | Keto-like Form | Key Differentiator |
| C4 | ~145-160 (C-OH) | ~170-185 (C=O) | Significant downfield shift of the C4 signal in the keto form is a definitive marker.[5] |
| C4a | ~140-150 | ~115-125 | Upfield shift of the bridgehead carbon in the keto form. |
| C8a | ~145-155 | ~140-150 | Minor shifts expected. |
| Aromatic C | ~110-140 | ~110-140 | Minor shifts expected. |
| C2 | ~60-70 | ~55-65 | Potential slight upfield shift in the keto form. |
Table 3: Predicted IR Absorption Frequencies (cm⁻¹)
| Functional Group | Enol-like Form | Keto-like Form | Key Differentiator |
| O-H Stretch | ~3200-3600 (broad) | Absent | Presence of a broad O-H stretch. |
| N-H Stretch | ~3100-3500 | ~3100-3500 | Present in both, but may be sharper in the keto form. |
| C=O Stretch | Absent | ~1650-1700 (strong) | Appearance of a strong carbonyl stretch is a clear indicator of the keto form.[4] |
| C=C Stretch (aromatic) | ~1500-1600 | ~1500-1600 | Present in both forms. |
Experimental Protocols for Tautomer Analysis
The following are detailed methodologies for key experiments to elucidate the tautomeric equilibrium of tetrahydroquinazolin-4-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the major tautomeric form in solution and potentially quantify the equilibrium.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized tetrahydroquinazolin-4-ol in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.[5][8]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and multiplicities of the aromatic protons, the protons on the tetrahydro- portion of the ring, and any exchangeable (OH, NH) protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of C4 is the most diagnostic signal for distinguishing between the enol and keto forms.
-
2D NMR (HSQC, HMBC): Perform 2D NMR experiments such as HSQC and HMBC to confirm the assignments of proton and carbon signals and to establish connectivity within the molecule, which can help in unambiguously identifying the tautomeric form.
-
Variable Temperature (VT) NMR: If both tautomers are present in significant amounts, VT-NMR can be used to study the dynamics of the equilibrium. Changes in the relative integrals of signals corresponding to each tautomer at different temperatures can provide thermodynamic data for the equilibrium.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the solid state or in solution, which are characteristic of each tautomer.
Methodology:
-
Solid-State Analysis (ATR or KBr pellet): Obtain an IR spectrum of the solid sample. Look for the presence of a broad O-H stretching band (enol) or a strong C=O stretching band (keto).[4]
-
Solution-State Analysis: Dissolve the compound in a suitable non-protic solvent (e.g., chloroform, dichloromethane) and acquire the IR spectrum using a solution cell. This can help to understand the influence of the solvent on the tautomeric equilibrium.
UV-Vis Spectroscopy
Objective: To observe the electronic transitions and how they are affected by solvent polarity, which can provide insights into the tautomeric equilibrium.
Methodology:
-
Sample Preparation: Prepare dilute solutions of tetrahydroquinazolin-4-ol in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Analysis: Compare the λ_max values and the shape of the absorption bands in different solvents. A significant shift in λ_max with solvent polarity can indicate a shift in the tautomeric equilibrium.[8]
Logical Workflow for Tautomer Identification
The following diagram illustrates a logical workflow for the comprehensive analysis of tetrahydroquinazolin-4-ol tautomerism.
Caption: A logical workflow for the experimental and computational investigation of tautomerism.
Conclusion
The study of tautomerism in tetrahydroquinazolin-4-ol is essential for a complete understanding of its chemical behavior and biological activity. By employing a combination of advanced spectroscopic techniques and computational methods, researchers can elucidate the predominant tautomeric forms and the dynamics of their interconversion. The experimental protocols and predictive data presented in this guide provide a solid foundation for initiating and conducting such investigations, ultimately aiding in the rational design of novel therapeutic agents based on this promising heterocyclic scaffold.
References
- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 2. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]
- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazolinone Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and history of quinazolinone compounds, a pivotal class of heterocyclic scaffolds in medicinal chemistry. From their initial synthesis in the 19th century to their contemporary role in targeted therapeutics, this document outlines the seminal discoveries, key synthetic milestones, and the evolution of our understanding of their diverse biological activities. Detailed experimental protocols for foundational syntheses are provided alongside quantitative biological data and visualizations of critical signaling pathways to facilitate a comprehensive understanding of this versatile chemical entity.
Early Discovery and Synthesis of the Quinazolinone Nucleus
The journey of quinazolinone chemistry began in the latter half of the 19th century, laying the groundwork for over 150 years of scientific exploration and therapeutic innovation.
The Pioneering Synthesis by Griess (1869)
The first synthesis of a quinazolinone derivative is credited to Peter Griess in 1869.[1] His work involved the reaction of cyanogen with anthranilic acid, which produced 2-cyano-3,4-dihydro-4-oxoquinazoline.[1] This foundational discovery established the fundamental ring system that would become the focus of extensive research. The name "quinazoline" was later proposed by Widdege.[1]
The Niementowski Quinazolinone Synthesis (1895)
A significant advancement in quinazolinone synthesis was the development of the Niementowski reaction in 1895.[2][3] This method involves the condensation of anthranilic acid with amides to form 4(3H)-quinazolinones and remains a widely utilized synthetic route due to its simplicity.[2][4][5] A common variation of this synthesis is the reaction of anthranilic acid with formamide to produce the parent quinazolin-4(3H)-one.[2]
Gabriel's Synthesis of the Parent Quinazoline (1903)
In 1903, Siegmund Gabriel reported a more efficient synthesis of the parent quinazoline ring system starting from o-nitrobenzylamine.[6][7] This multi-step process involves the reduction of the nitro group, followed by condensation with formic acid to yield a dihydroquinazoline intermediate, which is then oxidized to quinazoline.[6]
Naturally Occurring Quinazolinone Alkaloids: The Case of Vasicine
The discovery of quinazolinone alkaloids in nature provided a significant impetus for the investigation of their biological activities. One of the most notable examples is vasicine.
Vasicine (Peganine) is a quinazolinone alkaloid first isolated from the Indian shrub Adhatoda vasica (Justicia adhatoda) and the perennial herb Peganum harmala.[8] For centuries, extracts from Adhatoda vasica have been used in traditional medicine as an expectorant and for treating respiratory ailments. The isolation and characterization of vasicine spurred further investigation into its pharmacological properties and those of its derivatives.
The Rise and Fall of Methaqualone: A Landmark in Medicinal Chemistry
The synthesis of 2-methyl-3-o-tolyl-4(3H)-quinazolinone, widely known as methaqualone, in 1951 by Indian researchers marked a pivotal moment in the history of quinazolinone compounds.[9] Initially investigated for its potential as an antimalarial drug, its potent sedative and hypnotic properties were quickly recognized.[9]
Marketed in the 1960s as a supposedly safer alternative to barbiturates for treating insomnia and anxiety, methaqualone, under brand names like Quaalude and Sopor, became one of the most prescribed sedatives.[10][11] However, its high potential for abuse and addiction led to its widespread recreational use.[10][11] By the early 1980s, mounting safety concerns resulted in its classification as a Schedule I drug in the United States, effectively banning its production and medical use.[11]
Experimental Protocols for Key Syntheses
The following sections provide detailed methodologies for the synthesis of key quinazolinone compounds, reflecting both historical and contemporary laboratory practices.
Niementowski Synthesis of 4(3H)-Quinazolinone (Conventional Method)
This protocol describes a typical laboratory procedure for the Niementowski synthesis.
Materials:
-
Anthranilic acid
-
Formamide
Procedure:
-
A mixture of anthranilic acid and an excess of formamide is heated.
-
The reaction temperature is typically maintained between 120-150°C.
-
The reaction proceeds via a cyclization-condensation mechanism with the elimination of water.
-
Upon cooling, the quinazolin-4(3H)-one product often crystallizes from the reaction mixture.
-
The product is collected by filtration and can be further purified by recrystallization from a suitable solvent such as ethanol.[2]
Synthesis of Methaqualone
This procedure outlines a common synthetic route to methaqualone.
Materials:
-
N-acetylanthranilic acid
-
o-toluidine
-
Toluene
-
Phosphorus trichloride (or other condensing agents like polyphosphoric acid)
Procedure:
-
N-acetylanthranilic acid and o-toluidine are refluxed in a solvent such as toluene.
-
A condensing agent, for example, a solution of phosphorus trichloride in toluene, is added dropwise to the refluxing mixture.
-
The reaction mixture is refluxed for an additional period to ensure complete reaction.
-
After cooling, the mixture is treated with a base, such as a sodium carbonate solution, to neutralize the acid and precipitate the crude product.
-
The crude methaqualone is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Isolation of Vasicine from Adhatoda vasica
This protocol describes a general method for the extraction and isolation of vasicine from plant material.
Materials:
-
Air-dried, pulverized leaves of Adhatoda vasica
-
Ethanol
-
Aqueous solution of an organic acid (e.g., 2% sulfuric acid or citric acid)
-
Ammonia solution
-
Chloroform
Procedure:
-
The powdered leaves are extracted with ethanol at room temperature.[12]
-
The ethanol extract is concentrated under reduced pressure to yield a residue.[12]
-
The residue is stirred with an aqueous solution of an organic acid to extract the alkaloids as their salts.[12]
-
The acidic aqueous layer is separated and washed with an organic solvent like chloroform to remove non-alkaloidal impurities.[13]
-
The aqueous acidic solution is then made alkaline with ammonia solution to precipitate the free base of vasicine.[13]
-
The precipitated vasicine is extracted exhaustively with chloroform.[13]
-
The combined chloroform extracts are dried and concentrated to yield crude vasicine, which can be further purified by recrystallization.[12]
Biological Activities and Therapeutic Potential
Quinazolinone derivatives exhibit a remarkably broad spectrum of biological activities, making them a "privileged scaffold" in drug discovery.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative biological data for various quinazolinone derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Quinazolinone Derivatives (IC50 Values)
| Compound/Drug | Target/Cell Line | IC50 Value | Reference(s) |
| Gefitinib | EGFR | ~0.027 µM | [14] |
| Erlotinib | EGFR | - | - |
| Lapatinib | EGFR | 0.027 µM | [15] |
| Afatinib | EGFR (wild type) | 0.004 µM | [14] |
| Afatinib | EGFR (T790M/L858R mutant) | 0.0038 µM | [14] |
| Compound 24 | EGFR-TK | 0.0134 µM | [16] |
| Compound 6d | EGFR | 0.069 µM | |
| Compound 1i | EGFR | 0.00005 µM | [17] |
| Compound 1j | EGFR | 0.0001 µM | [17] |
| Compound 13 | VEGFR-2 | 0.0466 µM | [18] |
| Compound 15 | VEGFR-2 | 0.0444 µM | [18] |
| Compound 6 | VEGFR-2 | 0.0121 µM | [10] |
| Compound 7 | VEGFR-2 | 0.340 µM | [10] |
| Compound 11d | VEGFR-2 | 5.49 µM | [19] |
| Compound 5p | VEGFR-2 | 0.117 µM | [20] |
| Compound (S)-C5 | PI3Kα | - | [21] |
| Compound (S)-C8 | PI3Kα | - | [21] |
| Compound 6b | PI3Kα | 0.0136 µM | |
| Compound 7c | PI3K/Akt/mTOR pathway | Inhibits phosphorylation at 125-250 nM | [9][22] |
| Compound 4a4 | Tubulin Polymerization | - | [23] |
| Compounds 6b-e, 5f | Tubulin Polymerization | 0.92-1.0 µM | [24] |
| Compounds 3b, 3d | Tubulin Polymerization | 13.29 µM, 13.58 µM | [25] |
| Compound 1 | Tubulin Polymerization | - | [26] |
| Compound 5 | Tubulin Polymerization | - | [26] |
Table 2: Antimicrobial Activity of Quinazolinone Derivatives (MIC Values)
| Compound | Microorganism | MIC Value (µg/mL) | Reference(s) |
| Vasicine Acetate | Micrococcus luteus | 125 | [27] |
| Vasicine Acetate | Enterobacter aerogenes | 125 | [27] |
| Vasicine Acetate | Staphylococcus epidermidis | 125 | [27] |
| Vasicine Acetate | Pseudomonas aeruginosa | 125 | [27] |
| Compound 27 | Staphylococcus aureus (various strains) | ≤0.5 | [28] |
| Compound 15 | Staphylococcus aureus | 0.03 | [28] |
| Compound 16 | Staphylococcus aureus | 0.003 | [28] |
| Compound 16 | Staphylococcus aureus | 0.5 mg/mL | [29] |
| Compound 20 | Bacillus subtilis | 0.5 mg/mL | [29] |
| Compound 29 | Bacillus subtilis | 0.5 mg/mL | [29] |
| Compound 19 | Pseudomonas aeruginosa | 0.15 mg/mL | [29] |
| Compound Q-1 | Candida albicans | 25 | [30] |
| Compound Q-1 | Aspergillus niger | 6.25 | [30] |
| Compounds 13, 19, 20 | Various bacteria and fungi | 2.5-20 | [31] |
Table 3: Anti-inflammatory Activity of Quinazolinone Derivatives (IC50 Values)
| Compound | Assay/Target | IC50 Value | Reference(s) |
| Compound 18 | Analgesic Activity | 42 nM | [32] |
| Compounds 7a-c, 7e | LPS-stimulated NO production | 58.03 - 66.19 mM | [11][33] |
| Compound 10g | Carrageenan-induced rat paw edema | 116.73 µmol/kg | [33] |
| Compounds 13i, 16 | LPS-induced NF-κB transcriptional activity | < 50 µM | [34][35] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of many quinazolinone derivatives, particularly in oncology, are attributed to their ability to modulate key cellular signaling pathways.
EGFR Signaling Pathway Inhibition
A significant number of quinazolinone-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the receptor, these compounds block the downstream signaling cascade that promotes cell proliferation and survival.
Caption: Inhibition of the EGFR signaling cascade by quinazolinone-based tyrosine kinase inhibitors.
VEGFR-Mediated Angiogenesis Inhibition
Quinazolinone derivatives have also been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis. By blocking VEGFR signaling, these compounds can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.
Caption: Quinazolinone-mediated inhibition of the VEGFR signaling pathway, a key driver of angiogenesis.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of quinazolinone compounds against a specific protein kinase.
Caption: A generalized experimental workflow for determining the IC50 of quinazolinone kinase inhibitors.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Niementowski_quinazoline_synthesis [chemeurope.com]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. US20030180392A1 - Process for the production of vasicine - Google Patents [patents.google.com]
- 13. US6676976B2 - Process for the production of vasicine - Google Patents [patents.google.com]
- 14. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antimicrobial, antioxidant, and cytotoxic properties of vasicine acetate synthesized from vasicine isolated from Adhatoda vasica L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ijprajournal.com [ijprajournal.com]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [flore.unifi.it]
- 35. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of the 5,6,7,8-Tetrahydroquinazoline Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydroquinazoline core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the in vitro evaluation of compounds based on this structure, with a focus on their therapeutic potential. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Antifungal Activity
Derivatives of 5,6,7,8-tetrahydroquinazoline have demonstrated notable potential as antifungal agents, particularly against plant pathogenic fungi.
Data Presentation
| Compound | Target Organism | EC50 (μg/mL) | IC50 (μg/mL) | Control | Control EC50/IC50 (μg/mL) | Reference |
| Compound 4r | Rhizoctonia solani | 0.33 | - | Fluquinconazole | 0.78 | [1] |
| Compound 4r | - | - | 0.34 | Fluquinconazole | 0.62 | [1] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of antifungal action for these compounds is the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[1]
Caption: Inhibition of CYP51 by a 5,6,7,8-tetrahydroquinazoline derivative.
Experimental Protocols
In Vitro Antifungal Assay: The antifungal activity of the synthesized compounds was evaluated against five plant pathogenic fungi. The compounds were dissolved in DMSO and added to potato dextrose agar (PDA) at various concentrations. Mycelial plugs of the fungi were placed on the agar plates and incubated at 25°C for 48-72 hours. The diameter of the fungal growth was measured, and the effective concentration for 50% inhibition (EC50) was calculated.[1]
Caption: Workflow for the in vitro antifungal susceptibility testing.
Anticancer and Antiproliferative Activity
Numerous derivatives of the 5,6,7,8-tetrahydroquinazoline scaffold have been synthesized and evaluated for their anticancer properties, demonstrating a range of activities against various cancer cell lines.
Data Presentation
| Compound | Cell Line | IC50 (μM) | Activity | Reference |
| 4a4 | SKOV3 | 0.0004 - 0.0027 | Antiproliferative | [2] |
| 6x | PC3 | 6.2 ± 0.9 | Anticancer | [3] |
| 6x | BGC823 | 3.2 ± 0.1 | Anticancer | [3] |
| 6x | Bcap37 | 3.1 ± 0.1 | Anticancer | [3] |
| 5j | - | 0.057 | P. carinii DHFR Inhibition | [4] |
| 5k | - | 0.10 | P. carinii DHFR Inhibition | [4] |
| 5l | - | 0.091 | P. carinii DHFR Inhibition | [4] |
| 5d | - | 0.014 | T. gondii DHFR Inhibition | [4] |
Mechanisms of Action
Tubulin Polymerization Inhibition: Certain quinazoline-4-tetrahydroquinoline analogues act as potent inhibitors of tubulin polymerization by binding to the colchicine site. This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and apoptosis.[2]
Caption: Mechanism of tubulin polymerization inhibition.
Dihydrofolate Reductase (DHFR) Inhibition: 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. This inhibition disrupts DNA replication and cell proliferation, leading to an antiproliferative effect.[4]
Experimental Protocols
MTT Assay for Cell Proliferation: Cancer cell lines (e.g., PC3, BGC823, Bcap37) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. After incubation, the formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were then calculated.[3]
Caption: Workflow for assessing cell proliferation using the MTT assay.
Antibacterial and Other Activities
The 5,6,7,8-tetrahydroquinazoline scaffold has also been explored for its potential against bacterial pathogens and other biological targets.
Data Presentation
While specific quantitative data for antibacterial activity of 5,6,7,8-tetrahydroquinazolin-4-ol derivatives was not prominent in the reviewed literature, related heterocyclic compounds have shown promise. For instance, terpinen-4-ol exhibits a Minimum Inhibitory Concentration (MIC) of 0.25% (v/v) and a Minimum Bactericidal Concentration (MBC) of 0.5% (v/v) against Staphylococcus aureus.[5]
In Silico Screening and Future Directions
Molecular docking studies have predicted the binding affinity of 5,6,7,8-tetrahydroquinazoline derivatives towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1).[6][7] These findings suggest that the scaffold is a promising starting point for the development of new antitubercular agents.[6][7] Additionally, high inhibitory activity against β-glucosidase has been predicted, indicating potential applications in the treatment of diabetes.[6]
Caption: In silico screening approach for novel therapeutic agents.
This technical guide highlights the significant therapeutic potential of the 5,6,7,8-tetrahydroquinazoline scaffold. The presented data and methodologies offer a solid foundation for researchers and drug development professionals to further explore and optimize derivatives of this versatile core structure for various clinical applications.
References
- 1. Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Screening of Tetrahydroquinazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary screening of tetrahydroquinazoline derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document outlines detailed experimental protocols for their synthesis and biological evaluation, presents quantitative data to facilitate compound comparison, and visualizes key experimental workflows and relevant signaling pathways.
Introduction
Tetrahydroquinazoline scaffolds are privileged structures in medicinal chemistry, demonstrating a wide range of biological activities. These activities include anticancer, antitubercular, and enzyme inhibitory properties. This guide focuses on the initial stages of drug discovery involving these derivatives, from their chemical synthesis to their preliminary biological assessment.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides step-by-step protocols for the synthesis of tetrahydroquinazoline derivatives and for key biological screening assays.
Synthesis of Tetrahydroquinazoline Derivatives
A versatile method for the synthesis of 5,6,7,8-tetrahydroquinazolines involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones.[1][2] This approach is characterized by its mild reaction conditions and good yields.[3][2]
General Procedure for the Synthesis of Protected 2-(5,6,7,8-Tetrahydroquinazolin-2-yl)propan-2-amines:
-
Reactant Preparation: Dissolve α-aminoamidine (1.0 mmol) and the appropriate diarylidenecyclohexanone (1.0 mmol) in pyridine (5 mL).
-
Reaction: Heat the mixture at 100 °C for 24 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water (50 mL).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Protocol for Adherent Cancer Cell Lines:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549, MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroquinazoline derivatives in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.
Antitubercular Screening: Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric and fluorometric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Protocol for Mycobacterium tuberculosis H37Rv:
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well plate with 7H9-S medium to final concentrations typically ranging from 0.06 to 2.0 µg/mL for active compounds.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a drug-free growth control and a sterility control (no inoculum).
-
Incubation: Seal the plates and incubate at 37 °C for 7 days.
-
Resazurin Addition: Add 30 µL of 0.01% (w/v) resazurin solution to each well and incubate overnight.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Topoisomerase II Inhibition Screening: kDNA Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II, a key enzyme in DNA replication.
Protocol for Topoisomerase IIα Inhibition:
-
Reaction Setup: In a 1.5 mL microcentrifuge tube on ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, 200 ng of kDNA, and the test compound at various concentrations. Adjust the final volume to 20 µL with distilled water.
-
Enzyme Addition: Add 1-5 units of purified human topoisomerase IIα to the reaction mixture.
-
Incubation: Incubate the reaction at 37 °C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5x stop buffer/gel loading dye.
-
Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL). Run the gel at 5-10 V/cm for 2-3 hours.
-
Visualization: Visualize the DNA bands under a UV transilluminator. Inhibition of decatenation is observed as the retention of the kDNA in the well, while the decatenated minicircles migrate into the gel in the control lane.
Data Presentation
Quantitative data from preliminary screening are essential for comparing the potency and selectivity of different tetrahydroquinazoline derivatives. The following tables summarize representative data from the literature.
Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 18c | HCT-116 | 18.93 ± 1.26 | |
| A-549 | 23.83 ± 4.02 | ||
| 19b | HCT-116 | 13.49 ± 0.20 | |
| A-549 | 15.69 ± 2.56 | ||
| 19c | HCT-116 | 12.96 ± 2.68 | |
| A-549 | 28.44 ± 0.56 | ||
| 20a | HCT-116 | 13.11 ± 1.55 | |
| A-549 | 21.79 ± 0.22 | ||
| 20d | HCT-116 | 12.04 ± 0.57 | |
| A-549 | 12.55 ± 0.54 |
Note: Data for closely related tetrahydroquinoline derivatives are presented due to limited specific data on tetrahydroquinazolines.
Table 2: Antitubercular Activity of Dihydroquinazolinone Derivatives
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | MDR M. tuberculosis MIC (µg/mL) | Reference |
| 3k | 4 | 16 | |
| 3l | 2 | >128 | |
| 3m | 2 | >128 | [3] |
Note: Data for dihydroquinazolinone derivatives are presented as a closely related and active structural class.
Visualization of Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways can aid in understanding complex processes. The following diagrams were generated using the DOT language.
Caption: Workflow for the synthesis of tetrahydroquinazoline derivatives.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by quinazoline derivatives.
Discussion and Future Directions
The preliminary screening of tetrahydroquinazoline derivatives has revealed their potential as lead compounds for the development of novel therapeutics. The diverse biological activities observed, including anticancer and antitubercular effects, warrant further investigation.
Structure-Activity Relationship (SAR): For anticancer activity, studies on related quinazoline and tetrahydroquinoline scaffolds suggest that the nature and position of substituents on the aromatic rings significantly influence cytotoxicity. For instance, in some series, electron-withdrawing groups have been shown to enhance activity. Further SAR studies on the tetrahydroquinazoline core are crucial for optimizing potency and selectivity.
Mechanism of Action: While the precise mechanisms of action for many tetrahydroquinazoline derivatives are still under investigation, some have been shown to inhibit key cellular enzymes like topoisomerase II. The PI3K/Akt/mTOR signaling pathway, frequently deregulated in cancer, is a plausible target for the anticancer effects of quinazoline-based compounds, though more direct evidence is needed for the tetrahydroquinazoline subclass.
Future research should focus on the synthesis of diverse libraries of tetrahydroquinazoline derivatives to expand the scope of SAR studies. Elucidation of their specific molecular targets and mechanisms of action will be critical for their advancement as clinical candidates. Furthermore, in vivo efficacy and toxicity studies will be necessary to validate the therapeutic potential of the most promising compounds identified in preliminary screenings.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
"structure-activity relationship (SAR) of quinazolinones".
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinazolinones
Introduction
Quinazolinone, a fused heterocyclic compound, represents a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities.[1] Derivatives of the quinazolinone core are integral to numerous clinically approved drugs and are subjects of extensive research for novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of quinazolinone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the influence of various substituents on the biological efficacy of the quinazolinone nucleus, presents quantitative data in structured tables, outlines key experimental protocols, and uses visualizations to illustrate critical pathways and concepts.
Anticancer Activity of Quinazolinones
Quinazolinone derivatives have demonstrated significant potential as anticancer agents, with several compounds already in clinical use, such as Gefitinib and Erlotinib.[4] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, including receptor tyrosine kinases (EGFR), tubulin polymerization, and the PI3K/Akt/mTOR signaling pathway.[5][6][7]
Mechanism of Action
-
EGFR Inhibition: The quinazoline scaffold is a cornerstone for many Epidermal Growth Factor Receptor (EGFR) inhibitors.[8] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the signaling cascade that leads to cell growth and proliferation.[9][10] The development has progressed through multiple generations to overcome resistance mutations.[8][11]
-
Tubulin Polymerization Inhibition: Certain quinazolinone derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, a process essential for mitosis.[7][12] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[5][12] These compounds often bind to the colchicine site on tubulin.[13]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and its frequent deregulation in cancer makes it an attractive therapeutic target.[6][14] Quinazolinone-based compounds have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR.[15][16]
-
Other Mechanisms: Quinazolinones also induce cancer cell death through various other mechanisms, including apoptosis via intrinsic and extrinsic pathways, autophagy, ferroptosis, and inhibition of DNA repair enzymes like PARP-1.[5][6]
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of quinazolinone derivatives is highly dependent on the nature and position of substituents on the bicyclic core.
-
Position 2: Substitutions at the C-2 position are crucial. The presence of groups like styryl, substituted phenyl, or benzylamino can significantly influence activity.[4][7] For instance, 2-styrylquinazolin-4(3H)-ones have been shown to be active inhibitors of tubulin polymerization.[4]
-
Position 3: The N-3 position is a key site for modification. Attaching various substituted aromatic rings or heterocyclic moieties can modulate potency.[4] For example, a phenyl group at this position is often found in active compounds.[17]
-
Position 4: While the core structure is a quinazolin-4-one, modifications at the 4-position of the broader quinazoline scaffold (e.g., 4-aminoquinazolines) are fundamental for EGFR inhibition.[3][8] A basic side chain at position 6 or 7 often enhances cytotoxicity in these related quinazoline inhibitors.[6]
-
Positions 6 and 7: The benzene ring of the quinazolinone core offers significant scope for modification. Electron-donating groups, such as methoxy (-OCH3), at the C-6 and C-7 positions are often favorable for EGFR inhibitory activity.[8] Halogen substitutions, particularly bromine or iodine at position 6, can also enhance cytotoxic effects.[4][18]
-
Position 8: The introduction of a halogen atom at the C-8 position has been shown to improve the antimicrobial and, in some cases, cytotoxic activities of quinazolinones.[4]
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of representative quinazolinone derivatives against various human cancer cell lines.
Table 1: Cytotoxicity (IC₅₀ in µM) of Quinazolinone Derivatives as EGFR Inhibitors
| Compound | Modification | Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 8b | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | 1.37 | [10] |
| 17 | 4-(Quinolin-6-ylamino)quinazoline core | EGFR Kinase | 1.8 | [8] |
| 23 | 6-substituted quinazolinone | EGFRL858R/T790M/C797S | 0.2 (enzyme) | [11] |
| Erlotinib | (Reference Drug) | EGFR-TK | 3.0 (µM) |[8] |
Table 2: Cytotoxicity (IC₅₀ in µM) of Quinazolinone Derivatives as Tubulin Polymerization Inhibitors
| Compound | Modification | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound E | Fluoroquinazolinone-amino acid hybrid | MDA-MBA-231 | 6.24 | [19] |
| Compound G | Fluoroquinazolinone-amino acid hybrid | MCF-7 | 0.44 | [20] |
| Naphthyl 39 | 2,3-dihydroquinazolin-4(1H)-one | Multiple | < 0.2 | [12] |
| Colchicine | (Reference Drug) | Tubulin Assay | 1.33 |[19] |
Table 3: Cytotoxicity (IC₅₀ in µM) of Quinazolinone Derivatives Targeting PI3K/Akt Pathway
| Compound | Modification | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| (S)-C5 | 3-substituted quinazolin-4(3H)-one | HCT116 | Not specified | [16] |
| (S)-C8 | 3-substituted quinazolin-4(3H)-one | MCF-7 | Not specified | [16] |
| Compound 7c | Dimorpholinoquinazoline-based | MCF-7 | Low/Sub-µM | [14][21] |
| Compound 48c | Quinazolin-4-one-hydroxamic acid | MOLM-14 | Not specified |[15] |
Antimicrobial Activity of Quinazolinones
Quinazolinone derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][4] Their mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase or interference with cell wall synthesis.[4][22]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial efficacy of quinazolinones is dictated by specific structural features.
-
Positions 2 and 3: Substitutions at these positions are critical. A substituted aromatic ring at N-3 and methyl or thiol groups at C-2 are often essential for activity.[4] Fusing heterocyclic rings like thiazolidinone or pyrazole to these positions can also confer significant antimicrobial properties.[22][23]
-
Position 6 and 8: The presence of halogen atoms, such as chlorine, bromine, or iodine, at the C-6 and/or C-8 positions generally enhances antimicrobial activity.[4][18][24]
-
General Observations: Studies have shown that many quinazolinone derivatives are more effective against Gram-negative bacteria.[4][17] The compounds often exhibit more significant bacteriostatic (inhibiting growth) or fungistatic activity than bactericidal or fungicidal (killing) activity.[17]
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) or activity profile of various quinazolinone derivatives against different microbial strains.
Table 4: Antimicrobial Activity of Selected Quinazolinone Derivatives
| Compound | Modification | Target Microorganism | Activity/MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Compound 11 | Phenyl at C-3, chloroalkyl side chain | P. aeruginosa | Good activity | [17] |
| Compound 15 | Phenyl ring substitution | Gram-positive & negative bacteria | Good activity | [24] |
| Fused pyrolo-quinazolinone 8, 9, 10 | Fused pyrrole ring | C. albicans, A. niger | 32 or 64 | [24] |
| Compound 15 (glycoside) | Glycoside moiety | P. syringae | EC₅₀ = 45.6 mg/L | [25] |
| 6,8-diiodo-quinazolinones (4-11) | Sulfonamide moiety at C-3 | Gram-positive & negative bacteria | Good activity |[18] |
Anti-inflammatory Activity of Quinazolinones
Quinazolinones have been extensively investigated for their anti-inflammatory properties, with some derivatives showing potency comparable to commercial non-steroidal anti-inflammatory drugs (NSAIDs).[26][27] Their mechanism often involves the inhibition of inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes, and the suppression of pro-inflammatory cytokines like TNF-α and IL-6 through the NF-κB pathway.[18][28]
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
-
Position 2 and 3: The nature of the substituent at C-2 and N-3 is a major determinant of anti-inflammatory activity. Compounds with o-methoxyphenyl groups at N-3 and p-dimethylaminophenyl at C-2 showed high activity.[26]
-
Position 6, 7 and 8: Electron-withdrawing groups at C-6 and C-7 can increase the anti-inflammatory effect.[26] A 6-bromo substitution on a 3-naphthalene-substituted quinazolinone was found to be the most potent in its series.[26] Substitution with chlorine at C-6 and a methyl group at C-8 also resulted in good activity.[27]
-
General Observations: The introduction of a 4-chlorophenyl group on the quinazolinone moiety generally leads to better anti-inflammatory activity than an unsubstituted phenyl group.[29] Furthermore, cyclization of Schiff base derivatives into azetidinones and thiazolidinones at the N-3 position also enhances anti-inflammatory potential.[29]
Quantitative Data: Anti-inflammatory Activity
The following table presents the anti-inflammatory activity of various quinazolinone derivatives, typically measured as the percentage inhibition of edema in the carrageenan-induced rat paw edema model.
Table 5: Anti-inflammatory Activity of Selected Quinazolinone Derivatives
| Compound | Modification | % Inhibition of Edema | Reference |
|---|---|---|---|
| Compound 21 | Thiazolidinone at N-3 | 32.5% | [29] |
| Compound 9 | 2′-(p-chlorobenzylideneamino)phenyl at N-3 | 20.4% | [29] |
| 4-nitrostyryl-quinazolinone | 4-nitrostyryl group | 62.2–80.7% | [26] |
| 6-bromo-3-naphthalene-quinazolinone | 6-bromo, 3-naphthalene | 19.69–59.61% | [26] |
| Indole moiety at N-3 | Indole moiety | 82.4% |[28] |
Key Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[30][31]
-
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[30]
-
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density (e.g., 1 x 10⁵ cells/mL) and incubated overnight to allow for cell adhesion.[30][31]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinazolinone compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included. The plates are incubated for a set period (e.g., 48 hours).[31]
-
MTT Addition: The treatment medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours.[31]
-
Solubilization: The supernatant is discarded, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[30]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[31]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[30]
-
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
This method is used to evaluate the antimicrobial activity of the synthesized compounds.[23]
-
Principle: The compound diffuses from a disc or well through the agar medium. If the compound is effective against the microorganism growing on the agar, it will inhibit its growth, resulting in a clear zone of inhibition around the disc/well.
-
Protocol:
-
Preparation: Bacterial (e.g., S. aureus, E. coli) or fungal (e.g., A. niger, C. albicans) cultures are prepared.[23]
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.
-
Compound Application: Sterile paper discs impregnated with a known concentration of the test compound (e.g., 50 µg/mL) are placed on the agar surface. Alternatively, wells are punched into the agar and filled with the compound solution.[23]
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the microorganism to grow.
-
Measurement: The diameter of the zone of inhibition is measured in millimeters. The activity is often compared to a standard antibiotic drug.
-
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[18][32]
-
Principle: Carrageenan, when injected into the sub-plantar region of a rat's hind paw, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
-
Protocol:
-
Animal Grouping: Animals (typically rats or mice) are divided into groups: a control group, a standard drug group (e.g., Ibuprofen, Phenylbutazone), and test groups receiving different doses of the quinazolinone compounds.[29][33]
-
Compound Administration: The test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) usually one hour before the carrageenan injection.[33]
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement of Edema: The paw volume is measured at time 0 (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Visualizations: Pathways and Workflows
Signaling Pathways Targeted by Quinazolinones
Caption: Key signaling pathways (EGFR and PI3K/Akt) targeted by anticancer quinazolinone derivatives.
General Experimental Workflow
Caption: Experimental workflow for the design, synthesis, and evaluation of quinazolinone derivatives.
Summary of Structure-Activity Relationships
Caption: Key positions on the quinazolinone core influencing biological activity.
Conclusion
The quinazolinone scaffold is a remarkably versatile platform for the development of therapeutic agents with diverse biological activities. The structure-activity relationship studies reveal that minor chemical modifications at positions 2, 3, 6, 7, and 8 of the quinazolinone ring can lead to significant changes in anticancer, antimicrobial, and anti-inflammatory potency. Halogenation and the introduction of substituted aryl or heterocyclic moieties are common strategies to enhance efficacy. A thorough understanding of these SAR principles, combined with mechanism-of-action studies and robust biological evaluation, will continue to drive the discovery of novel and more potent quinazolinone-based drugs.
References
- 1. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | Semantic Scholar [semanticscholar.org]
- 3. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3D QSAR STUDIES ON A SERIES OF QUINAZOLINE DERRIVATIVES AS TYROSINE KINASE (EGFR) INHIBITOR: THE K-NEAREST NEIGHBOR MOLECULAR FIELD ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 24. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. mdpi.com [mdpi.com]
- 27. encyclopedia.pub [encyclopedia.pub]
- 28. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. scilit.com [scilit.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydroquinazolin-4-ol
Proposed Synthetic Pathway
The proposed synthesis is a two-step process. The first step involves the formation of a key intermediate, 2-oxocyclohexanecarboxamide, from the reaction of cyclohexanone and urea.[4] The second step is the cyclization of this intermediate with a formyl equivalent to construct the pyrimidine ring of the target molecule.
Experimental Protocols
Step 1: Synthesis of 2-Oxocyclohexanecarboxamide
This procedure is adapted from processes used for the preparation of cyclohexanone-2-carboxamide.[4]
Materials:
-
Cyclohexanone
-
Urea
-
Ammonium carbonate
-
Xylene or Decalin (solvent)
-
Mineral acid (e.g., Sulfuric acid)
-
Water
-
Round-bottom flask
-
Reflux condenser with Dean-Stark trap
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, Dean-Stark trap, and magnetic stirrer, add cyclohexanone (e.g., 2.0 to 4.0 molar equivalents) and a solvent such as xylene or decalin.
-
Heat the mixture to approximately 135°C.
-
A mixture of urea (1.0 molar equivalent) and a catalytic amount of ammonium carbonate (e.g., 0.2 molar equivalents) is added portion-wise to the heated cyclohexanone solution.
-
The resulting mixture is heated to reflux (approximately 145°C to 188°C depending on the solvent) to remove water as an azeotropic mixture, which is collected in the Dean-Stark trap.
-
Continue heating until the evolution of water ceases, indicating the completion of the reaction.
-
Cool the reaction mixture, which may result in the precipitation of a solid product.
-
Add more solvent to the cooled mixture to create a slurry, and then filter the solid.
-
Wash the collected solid with fresh solvent to yield the intermediate product, which is a spiro-lactam.
-
The spiro-lactam is then hydrolyzed. Slurry the hot mixture in water (at approximately 95-100°C) and acidify to a pH of about 0.8 to 2.3 using a mineral acid to obtain 2-oxocyclohexanecarboxamide.
Step 2: Synthesis of 5,6,7,8-Tetrahydroquinazolin-4-ol
This step involves the cyclization of the intermediate to form the final product. This is a common method for forming the pyrimidine ring of quinazolines.
Materials:
-
2-Oxocyclohexanecarboxamide (from Step 1)
-
Formamide or Triethyl orthoformate and Ammonia
-
Ethanol (solvent, if needed)
-
Sodium ethoxide or other base (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-oxocyclohexanecarboxamide in an excess of formamide.
-
Heat the mixture to reflux for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Alternatively, the intermediate can be reacted with triethyl orthoformate in a solvent like ethanol, followed by treatment with ammonia (or an ammonium salt) in the presence of a base like sodium ethoxide.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the excess formamide can be removed under reduced pressure.
-
The crude product is then purified, for example, by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield pure this compound.
Data Presentation
As no specific experimental data for this compound is available in the searched literature, the following table presents the physicochemical properties of the closely related compound, 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol. This data is provided for comparative purposes.
| Property | Value | Reference |
| Compound Name | 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol | [5],[6] |
| CAS Number | 33081-07-1 | [5],[6] |
| Molecular Formula | C₈H₁₁N₃O | [5] |
| Molecular Weight | 165.19 g/mol | [5] |
Mandatory Visualization
References
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4169952A - Process for the preparation of cyclohexanone-2-carboxamide - Google Patents [patents.google.com]
- 5. 2-AMINO-5,6,7,8-TETRAHYDRO-QUINAZOLIN-4-OL | 33081-07-1 [chemicalbook.com]
- 6. 2-AMINO-5,6,7,8-TETRAHYDRO-QUINAZOLIN-4-OL | 33081-07-1 [amp.chemicalbook.com]
Application Notes and Protocols: The 5,6,7,8-Tetrahydroquinazoline Scaffold as a Novel Basis for PDE4 Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory and immune cells.[1] Inhibition of PDE4 elevates intracellular cAMP levels, leading to a cascade of anti-inflammatory effects. This makes PDE4 a prime therapeutic target for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis.[2]
While direct pharmacological data for 5,6,7,8-Tetrahydroquinazolin-4-ol as a PDE4 inhibitor is not extensively documented in current literature, the broader quinazoline and tetrahydroquinazoline skeletons are recognized as essential structural motifs in pharmaceutically active compounds.[3] Furthermore, related heterocyclic structures, such as tetrahydroquinoline derivatives, have shown promise as selective PDE4 inhibitors.[4]
These application notes, therefore, propose the 5,6,7,8-tetrahydroquinazoline scaffold as a promising starting point for the design and synthesis of novel PDE4 inhibitors. The following protocols provide a framework for synthesizing, screening, and characterizing derivatives of this scaffold to identify potent and selective PDE4 inhibitors.
Data Presentation: Evaluating Novel Tetrahydroquinazoline Derivatives
The following table presents hypothetical data for a series of rationally designed 5,6,7,8-tetrahydroquinazoline derivatives. This format is recommended for comparing the potency and selectivity of new chemical entities against the four PDE4 subtypes.
Table 1: Hypothetical In Vitro Inhibitory Activity of 5,6,7,8-Tetrahydroquinazoline Derivatives against PDE4 Subtypes.
| Compound ID | R1 Group | R2 Group | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Selectivity (B vs D) |
| TQZ-001 | -H | -OCH3 | 150 | 85 | 1200 | 95 | 1.1 |
| TQZ-002 | -F | -OCH3 | 125 | 60 | 1150 | 70 | 1.2 |
| TQZ-003 | -H | -CF3 | 200 | 110 | 1500 | 125 | 1.1 |
| TQZ-004 | -H | Cyclopropyl | 90 | 45 | 980 | 35 | 0.8 |
| Rolipram (Control) | - | - | 110 | 50 | 2500 | 2 | 0.04 |
Data is hypothetical and for illustrative purposes only.
Signaling Pathway and Experimental Workflow
PDE4-cAMP Signaling Pathway
Inhibition of PDE4 prevents the degradation of cAMP to AMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding protein (CREB).[5] Activated CREB promotes the transcription of anti-inflammatory genes.[5]
Caption: PDE4 signaling pathway and the mechanism of inhibition.
Experimental Workflow for Inhibitor Screening
The development of novel PDE4 inhibitors from a tetrahydroquinazoline scaffold involves a multi-step process from initial synthesis to in vitro and cellular characterization.
Caption: Experimental workflow for screening novel PDE4 inhibitors.
Experimental Protocols
Protocol 1: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) based assay to determine the IC50 values of test compounds against recombinant human PDE4 enzymes.[5]
Principle: The assay measures the change in rotational speed of a fluorescently labeled cAMP (FAM-cAMP). When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent captures the resulting phosphate group, forming a large, slow-tumbling complex with high fluorescence polarization.[6] An inhibitor prevents this hydrolysis, keeping the polarization low.[1]
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
FAM-cAMP substrate
-
Binding Agent (e.g., IMAP™ Binding Solution)
-
Assay Buffer (e.g., Tris-based buffer, pH 7.4, with MgCl₂)
-
Test Compounds (dissolved in 100% DMSO)
-
Positive Control: Rolipram or Roflumilast
-
Low-volume, black, 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test tetrahydroquinazoline derivatives in DMSO. A typical starting concentration is 10 mM. Further dilute these into assay buffer to achieve the desired final concentrations, ensuring the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Preparation: Add 2-5 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired working concentration. Add 5-10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a working solution of FAM-cAMP in assay buffer. Add 5-10 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature. This incubation time may require optimization.
-
Reaction Termination: Add the Binding Agent solution to all wells as per the manufacturer's instructions. This will stop the reaction.
-
Final Incubation: Incubate the plate for at least 30 minutes at room temperature, protected from light, to allow for binding.
-
Data Acquisition: Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm, emission at 530 nm).
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cellular Assay for TNF-α Release in LPS-Stimulated RAW264.7 Macrophages
This protocol assesses the anti-inflammatory effect of test compounds by measuring their ability to inhibit Tumor Necrosis Factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: PDE4 inhibitors increase intracellular cAMP in immune cells, which suppresses the production and release of pro-inflammatory cytokines like TNF-α.[7][8]
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compounds (dissolved in DMSO)
-
Positive Control: Rolipram or Roflumilast
-
Cell viability assay kit (e.g., CCK-8 or MTT)
-
TNF-α ELISA kit (murine)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Pre-treatment: Prepare serial dilutions of the test compounds in cell culture medium (final DMSO concentration <0.5%). Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 1-2 hours.
-
Cell Viability Check (Parallel Plate): In a separate plate set up under identical conditions, assess the cytotoxicity of the compounds using a CCK-8 or MTT assay to ensure that the observed effects on TNF-α are not due to cell death.[9]
-
Stimulation: Add LPS to the compound-treated wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
Data Analysis:
-
Generate a standard curve from the TNF-α standards provided in the ELISA kit.
-
Calculate the TNF-α concentration for each sample.
-
Determine the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control.
-
Calculate the IC50 value from the resulting dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinoline and tetrahydroisoquinoline derivatives as potential selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,6,7,8-Tetrahydroquinazolin-4-ol in Drug Design
Topic: 5,6,7,8-Tetrahydroquinazolin-4-ol as a Scaffold for Drug Design Audience: Researchers, scientists, and drug development professionals.
Application Notes
The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of pharmacological activities. Its unique three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of its biological profile for various therapeutic targets. This document provides an overview of its applications, supported by experimental data and protocols, to guide researchers in leveraging this versatile scaffold for drug discovery.
1. Antimicrobial and Antifungal Agents:
Derivatives of the 5,6,7,8-tetrahydroquinazoline scaffold have shown significant potential in combating microbial and fungal infections.
-
Antitubercular Activity: In silico molecular docking studies have indicated a high binding affinity of novel 5,6,7,8-tetrahydroquinazoline derivatives towards essential enzymes in Mycobacterium tuberculosis.[1][2][3] These enzymes include dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1).[1][2][3] This suggests that the scaffold could be a promising starting point for the development of new antitubercular drugs, particularly against multidrug-resistant strains.[1][2][3]
-
Antifungal Activity: Novel 5,6,7,8-tetrahydroquinazoline derivatives have been designed and synthesized, exhibiting potent antifungal activity against various plant pathogenic fungi.[4] The mechanism of action for some of these compounds involves the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[4]
2. Metabolic Disorders:
The 5,6,7,8-tetrahydroquinazoline scaffold has also been explored for its potential in treating metabolic diseases.
-
Antidiabetic Potential: Molecular docking studies have predicted the high inhibitory activity of certain derivatives against β-glucosidase, suggesting a novel application of the tetrahydroquinazoline scaffold in the management of diabetes.[2][5]
3. Neurological and Inflammatory Disorders:
The versatility of the scaffold extends to the central nervous system and inflammatory pathways.
-
Sigma-1 Receptor Antagonism: A series of 5,6,7,8-tetrahydroquinazoline derivatives have been synthesized and evaluated as selective sigma-1 (σ1) receptor antagonists.[6] The σ1 receptor is implicated in various neurological and psychiatric disorders, as well as in pain modulation. One promising compound, 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazoline, has demonstrated nanomolar affinity for the σ1 receptor and significant anti-nociceptive effects in animal models of pain.[6]
4. Anticancer Activity:
The broader quinazoline class of compounds is well-known for its anticancer properties, often targeting protein kinases.[7][8] While specific studies on this compound as a kinase inhibitor are an emerging area, the general success of quinazolines as anticancer agents suggests this is a promising avenue for future research with this scaffold.[9][10]
Data Presentation
Table 1: Antifungal Activity of this compound Derivatives
| Compound | Target Organism | EC50 (µg/mL) | IC50 (µg/mL) | Reference |
| 4r | R. solani | 0.33 | 0.34 | [4] |
| Fluquinconazole (Control) | R. solani | 0.78 | 0.62 | [4] |
Table 2: Binding Affinity of 5,6,7,8-Tetrahydroquinazoline Derivative for Sigma-1 Receptor
| Compound | Target Receptor | Ki (nM) | Selectivity (Ki σ2/σ1) | Reference |
| 33 | Sigma-1 (σ1) | 15.6 | >128 | [6] |
Table 3: In Silico Binding Energies of 5,6,7,8-Tetrahydroquinazoline Derivatives against Fungal CYP51
| Compound | Binding Energy (kcal/mol) | Reference |
| 4r | -57.2 | [4] |
| Fluquinconazole (Control) | -39.7 | [4] |
Mandatory Visualizations
Caption: General synthetic workflow for 5,6,7,8-tetrahydroquinazoline derivatives.
Caption: Workflow for molecular docking studies of tetrahydroquinazolines.
Caption: Inhibition of CYP51 by tetrahydroquinazoline derivatives.
Experimental Protocols
1. General Synthesis of Protected 2-(5,6,7,8-Tetrahydroquinazolin-2-yl)propan-2-amines [2]
This protocol outlines a general method for the synthesis of the 5,6,7,8-tetrahydroquinazoline scaffold.
-
Materials:
-
Protected α-aminoamidine acetates (1 mmol)
-
Diarylidencyclohexanone (1 mmol)
-
Pyridine (15 mL)
-
Methanol (40 mL)
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve the corresponding protected α-aminoamidine acetate (1 mmol) and diarylidencyclohexanone (1 mmol) in pyridine (15 mL).
-
Heat the reaction mixture at 100 °C for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the pyridine solvent under vacuum using a rotary evaporator.
-
Add methanol (20 mL) to the crude residue and cool the mixture to 0 °C to induce precipitation.
-
Collect the crude product by filtration and wash the solid with an additional portion of cold methanol (20 mL).
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
2. In Vitro Antifungal Assay against R. solani [4]
This protocol describes the evaluation of the antifungal activity of synthesized compounds.
-
Materials:
-
Synthesized 5,6,7,8-tetrahydroquinazoline derivatives
-
Rhizoctonia solani fungal strain
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Micropipettes
-
-
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium and autoclave to sterilize. Allow it to cool to approximately 45-50 °C.
-
Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with DMSO alone.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug of R. solani.
-
Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period, or until the mycelial growth in the control plate reaches the edge.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of inhibition and determine the EC50 value (the concentration that inhibits 50% of the mycelial growth).
-
3. Molecular Docking Protocol for In Silico Screening [2]
This protocol provides a general workflow for performing molecular docking studies to predict binding affinities.
-
Software:
-
AutoDockTools (ADT) version 1.5.7 or similar for receptor and ligand preparation.
-
AutoDock Vina 1.1.2 or a similar docking program.
-
-
Procedure:
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).
-
Using ADT, prepare the receptor by removing water molecules, adding polar hydrogens, and assigning Gasteiger charges.
-
Draw the 3D structure of the ligand (tetrahydroquinazoline derivative) and optimize its geometry. Add hydrogens and calculate Gasteiger charges using ADT.
-
-
Docking Simulation:
-
Define the grid box around the active site of the receptor.
-
Perform the docking calculations using AutoDock Vina, keeping the receptor rigid and the ligand flexible. The Lamarckian genetic algorithm is commonly used for conformational searching.
-
-
Analysis:
-
Analyze the docking results to identify the binding poses with the lowest binding energy.
-
Visualize the protein-ligand interactions to understand the binding mode.
-
Compare the binding energies of different derivatives to predict their relative activities.
-
-
References
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Tetrahydroquinazolin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive framework for evaluating the efficacy of Tetrahydroquinazolin-4-ol, a small molecule with potential therapeutic applications. The following protocols detail in vitro and in vivo methodologies to assess its biological activity, determine its mechanism of action, and establish a preliminary efficacy profile. The experimental design is based on the common therapeutic targets of quinazolinone derivatives, such as pathways involved in inflammation and cancer.
Part 1: In Vitro Efficacy Assessment
Cell Viability and Cytotoxicity Assays
To determine the effect of Tetrahydroquinazolin-4-ol on cell viability, standard colorimetric assays such as MTT and XTT can be employed. These assays measure the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4][5]
Experimental Protocol: MTT Assay [1][2][5]
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line or an immune cell line) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Tetrahydroquinazolin-4-ol in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Data Presentation:
| Concentration of Tetrahydroquinazolin-4-ol (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 10 | 0.95 ± 0.05 | 76.0 |
| 50 | 0.62 ± 0.04 | 49.6 |
| 100 | 0.31 ± 0.03 | 24.8 |
Enzyme Inhibition Assay
If Tetrahydroquinazolin-4-ol is hypothesized to target a specific enzyme (e.g., a kinase or a synthase involved in an inflammatory pathway), a direct enzyme inhibition assay is crucial.
Experimental Protocol: General Enzyme Inhibition Assay [6][7][8][9]
-
Reagent Preparation: Prepare assay buffer, a stock solution of the purified enzyme, the enzyme's substrate, and serial dilutions of Tetrahydroquinazolin-4-ol.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the enzyme, and different concentrations of the inhibitor. Include a control with no inhibitor and a blank with no enzyme. Pre-incubate for 15-30 minutes.[6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Immediately measure the product formation over time using a microplate reader at the appropriate wavelength for the chromogenic or fluorogenic product.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.[10]
Data Presentation:
| Inhibitor Concentration (nM) | Initial Velocity (mOD/min) | % Inhibition |
| 0 (Control) | 50.2 ± 2.1 | 0 |
| 1 | 45.1 ± 1.8 | 10.2 |
| 10 | 35.6 ± 1.5 | 29.1 |
| 50 | 24.9 ± 1.2 | 50.4 |
| 100 | 15.3 ± 1.0 | 69.5 |
| 500 | 5.1 ± 0.5 | 89.8 |
Part 2: Mechanism of Action - Signaling Pathway Analysis
Western Blotting for Key Signaling Proteins
Western blotting can be used to investigate the effect of Tetrahydroquinazolin-4-ol on specific signaling pathways by analyzing the expression and phosphorylation status of key proteins.[11][12][13][14][15] For instance, if an anti-inflammatory effect is hypothesized, the NF-κB pathway could be investigated.
Experimental Workflow Diagram:
Caption: Workflow for Western blot analysis.
Experimental Protocol: Western Blotting [13][14][15]
-
Cell Treatment and Lysis: Treat cells with various concentrations of Tetrahydroquinazolin-4-ol for a specified time. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Hypothetical Signaling Pathway Diagram (NF-κB Pathway):
Caption: Inhibition of the NF-κB signaling pathway.
Part 3: In Vivo Efficacy Assessment
For in vivo evaluation of anti-inflammatory properties, several established animal models can be utilized.[16][17][18][19]
Carrageenan-Induced Paw Edema Model
This is a widely used model for screening acute anti-inflammatory activity.[18][20]
Experimental Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and Tetrahydroquinazolin-4-ol treatment groups (at various doses). Administer the compounds orally or intraperitoneally.
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| THQ-4-ol | 25 | 0.68 ± 0.06 | 20.0 |
| THQ-4-ol | 50 | 0.51 ± 0.05 | 40.0 |
| THQ-4-ol | 100 | 0.39 ± 0.04 | 54.1 |
Oxazolone-Induced Ear Edema Model
This model is suitable for evaluating activity against delayed-type hypersensitivity.[17][18]
Experimental Protocol:
-
Sensitization: Sensitize mice by applying a solution of oxazolone to the shaved abdomen.
-
Challenge: After a few days, challenge the mice by applying a lower concentration of oxazolone to the ear.
-
Treatment: Administer Tetrahydroquinazolin-4-ol topically or systemically before the challenge.
-
Measurement: Measure the ear thickness using a digital caliper or weigh ear punches at a specific time point after the challenge.
-
Data Analysis: Compare the ear swelling in the treated groups to the control group.
In Vivo Experimental Workflow Diagram:
Caption: General workflow for in vivo efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. ijpsr.com [ijpsr.com]
- 17. ijpras.com [ijpras.com]
- 18. asianjpr.com [asianjpr.com]
- 19. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screening models for inflammatory drugs | PPTX [slideshare.net]
Application Notes and Protocols for the Large-Scale Synthesis of N-Substituted Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the large-scale production of N-substituted quinazolinone derivatives, a core scaffold in many therapeutic agents.[1] The information presented is intended to guide researchers, scientists, and drug development professionals in selecting and optimizing synthetic routes for these valuable heterocyclic compounds.
Introduction to Quinazolinone Scaffolds
Quinazolinones are a class of fused heterocyclic compounds consisting of a benzene ring fused to a pyrimidinone ring.[2][3] This structural motif is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules and natural products.[3][4] The versatility of the quinazolinone scaffold allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. N-substituted quinazolinones, in particular, have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant effects.[4][5][6] The efficient and scalable synthesis of these derivatives is therefore a critical aspect of drug discovery and development.
Synthetic Strategies for N-Substituted Quinazolinones
Several synthetic methodologies have been developed for the preparation of N-substituted quinazolinones, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling approaches.[2] The choice of synthetic route often depends on factors such as the availability of starting materials, desired substitution patterns, and scalability.
Key synthetic approaches include:
-
Copper-Catalyzed Synthesis: This method often involves the reaction of an appropriate anthranilate derivative with an amine in the presence of a copper catalyst.[7][8] It offers a versatile route to a variety of 3-substituted quinazolin-4(3H)-ones.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of quinazolinones.[7] This technique is particularly amenable to high-throughput synthesis and library generation.
-
Synthesis from Anthranilic Acid: A common and traditional method involves the reaction of anthranilic acid with various reagents, such as amides or acid chlorides, followed by cyclization to form the quinazolinone ring system.[3][6][9]
-
Ultrasound-Promoted Synthesis: Similar to microwave-assisted methods, the application of ultrasonic waves can enhance reaction rates and provide good yields in shorter reaction times.[2][7]
Experimental Protocols
The following section provides detailed experimental protocols for the synthesis of N-substituted quinazolinone derivatives based on established methods.
Protocol 1: Copper-Catalyzed Synthesis of 3-Aryl Quinazolin-4(3H)-ones
This protocol describes a general procedure for the copper-catalyzed synthesis of 3-arylated quinazolin-4(3H)-ones from ethyl 2-isocyanobenzoate and an aromatic amine under microwave irradiation.[7][8]
Materials:
-
Ethyl 2-isocyanobenzoate
-
Aromatic amine
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Triethylamine (Et₃N)
-
Anisole
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor
Procedure:
-
To a microwave vial, add ethyl 2-isocyanobenzoate (0.5 mmol), anisole (2.0 mL), triethylamine (1.0 mmol), and copper(II) acetate monohydrate (0.05 mmol).[7][8]
-
Add the desired aromatic amine (1.0 mmol) to the reaction mixture.[7][8]
-
Seal the vial and place it in the microwave reactor.
-
After cooling, add CH₂Cl₂ and saturated NaHCO₃ solution.[8]
-
Separate the aqueous layer and wash it twice with CH₂Cl₂.[8]
-
Combine the organic fractions, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[8]
-
Purify the crude product by column chromatography to obtain the desired 3-aryl quinazolin-4(3H)-one.[8]
Protocol 2: Microwave-Assisted One-Pot Synthesis from Anthranilic Acid
This protocol outlines a rapid, one-pot synthesis of 3-substituted quinazolin-4(3H)-ones using microwave assistance.[7]
Materials:
-
Anthranilic acid
-
Trimethyl orthoformate
-
Appropriate amine
-
Ethanol (EtOH)
-
Crushed ice
Procedure:
-
In a suitable reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).[7]
-
Subject the mixture to microwave irradiation at 120 °C for 30 minutes.[7]
-
After the reaction is complete, pour the mixture over crushed ice to precipitate the product.[7]
-
Collect the solid by filtration, wash with cold water, and dry to yield the 3-substituted quinazolin-4(3H)-one.
Protocol 3: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones from Anthranilic Acid
This multi-step procedure allows for the synthesis of quinazolinones with substitutions at both the 2 and 3 positions.[9]
Materials:
-
Anthranilic acid
-
Butyryl chloride
-
Acetic anhydride
-
Aniline or Benzylamine
-
Appropriate reagents for further modification (e.g., brominating agents, acid chlorides)
Procedure:
-
N-acylation of Anthranilic Acid: React anthranilic acid with butyryl chloride to obtain N-butyryl anthranilic acid.[9]
-
Benzoxazinone Formation: Cyclize the N-butyryl anthranilic acid in acetic anhydride to form the corresponding 2-propyl-4H-3,1-benzoxazin-4-one.[9]
-
Quinazolinone Formation: Reflux the benzoxazinone with either aniline or benzylamine to yield the respective 2-propyl-3-phenylquinazolin-4(3H)-one or 2-propyl-3-benzylquinazolin-4(3H)-one.[9]
-
Further Functionalization: The resulting quinazolinone can be further modified, for example, by bromination and subsequent reaction with phenylhydrazine and acid chlorides to introduce additional diversity.[9]
Data Presentation
The following tables summarize quantitative data for the synthesis of various N-substituted quinazolinone derivatives, allowing for easy comparison of different synthetic methods.
Table 1: Copper-Catalyzed Synthesis of 3-Substituted Quinazolin-4(3H)-ones [8]
| Entry | Amine | Product | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | o-Toluidine | 3-(o-Tolyl)quinazolin-4(3H)-one | 20 min | 150 | 63 |
| 2 | 3-Chloroaniline | 3-(3-Chlorophenyl)quinazolin-4(3H)-one | 20 min | 150 | 53 |
Reaction conditions: Ethyl 2-isocyanobenzoate (0.5 mmol), amine (1.0 mmol), Cu(OAc)₂·H₂O (0.05 mmol), Et₃N (1.0 mmol), anisole (2.0 mL), microwave irradiation.
Visualization of Synthetic Workflows
The following diagrams illustrate the experimental workflows for the synthesis of N-substituted quinazolinone derivatives.
Caption: Copper-Catalyzed Synthesis Workflow
Caption: Microwave-Assisted Synthesis Workflow
Troubleshooting and Optimization
Low yields and the formation of side products are common challenges in quinazolinone synthesis.[7] Careful optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reactants, is crucial.[7] The choice of solvent can also significantly impact the reaction outcome.[7] The presence of water can lead to hydrolysis of starting materials or intermediates, reducing the yield of the desired product.[7] Therefore, using anhydrous solvents and reagents is recommended.
Conclusion
The large-scale synthesis of N-substituted quinazolinone derivatives is achievable through a variety of robust and scalable methods. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to produce these important heterocyclic compounds efficiently and in high purity. Careful selection of the synthetic route and optimization of reaction parameters will be key to successful scale-up and manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. ujpronline.com [ujpronline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Quinazolin-4(3H)-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinazolin-4(3H)-ones are a pivotal class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules and pharmaceuticals. Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. One-pot synthesis methodologies offer an efficient and atom-economical approach to construct this privileged scaffold, minimizing reaction steps, purification processes, and waste generation. This document provides detailed application notes and experimental protocols for various one-pot synthetic strategies leading to quinazolin-4(3H)-ones.
I. Synthetic Strategies Overview
The one-pot synthesis of quinazolin-4(3H)-ones can be broadly categorized based on the starting materials and the nature of the catalytic system. The most common approaches include:
-
From Anthranilic Acid: This classical approach often involves the condensation of anthranilic acid with a suitable C1 or C-N source, such as formamide, orthoesters, or amides, under various reaction conditions.
-
From o-Aminobenzamides: These precursors can react with aldehydes, alcohols, or styrenes through cyclocondensation or dehydrogenative coupling to yield the desired quinazolinone core.
-
From Isatoic Anhydride: As a reactive derivative of anthranilic acid, isatoic anhydride readily participates in multi-component reactions with amines and a carbonyl source to afford 2,3-disubstituted quinazolin-4(3H)-ones.
-
Catalyst-Free and Green Methods: Driven by the principles of sustainable chemistry, several methods have been developed that proceed without a catalyst or utilize environmentally benign conditions such as microwave irradiation or green solvents.
The choice of synthetic route often depends on the desired substitution pattern on the quinazolinone ring, the availability of starting materials, and the desired reaction conditions (e.g., metal-free, solvent-free).
II. Data Presentation: Comparative Analysis of Synthetic Protocols
The following tables summarize the quantitative data from various one-pot synthetic protocols for quinazolin-4(3H)-ones, allowing for easy comparison of different methodologies.
Table 1: Synthesis from Anthranilic Acid Derivatives
| Starting Material | Reagents | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Anthranilic acid | Formamide | Microwave irradiation | - | 0.5 | 87 | [1] |
| Anthranilic acid | Trimethyl orthoformate, Amine | Microwave, 120°C | EtOH | 0.5 | High | [2] |
| Anthranilic acid | Amides/Ketones/Urea | Organic Clay, Microwave | - | Varies | Moderate to Excellent | [3] |
| Anthranilic acid | Orthoesters, Amines | Brønsted Acidic Ionic Liquid | - | Varies | Excellent | [4] |
Table 2: Synthesis from o-Aminobenzamides
| Starting Material | Reagents | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| o-Aminobenzamide | Styrenes | DTBP, p-TsOH, 120°C | - | 12 | up to 85% | [5] |
| o-Aminobenzamide | Benzyl alcohols | [Ni(MeTAA)], 100°C | Toluene | 24 | up to 90% | [6] |
| o-Aminobenzamide | Alcohols | CuI, Cs2CO3, Microwave, 130°C | - | 2 | up to 92% | [7] |
| o-Aminobenzamide | Aldehydes/Ketones | SbCl3, Microwave | - | 0.05-0.08 | 80-98% | [1][8] |
Table 3: Synthesis from Isatoic Anhydride (Three-Component Reactions)
| Starting Material | Reagents | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Isatoic anhydride | Benzyl halides, Primary amines | K2CO3, 90°C | DMSO | 6 | 90-96% | [9] |
| Isatoic anhydride | Amines, Orthoesters | PTSA, Microwave | - | Varies | Good to Excellent | [10] |
| Isatoic anhydride | Amines, Aldehydes | Fe3O4 nanoparticles | Water | Varies | High | [11] |
| Isatoic anhydride | Aromatic aldehydes, Acyl hydrazines | N-halosulfonamides | EtOH/H2O | Varies | Excellent | [12] |
III. Experimental Protocols
This section provides detailed methodologies for key one-pot synthetic routes to quinazolin-4(3H)-ones.
Protocol 1: Microwave-Assisted Synthesis from Anthranilic Acid and Formamide
This protocol is adapted from a green chemistry approach utilizing microwave irradiation for a rapid and high-yielding synthesis.[1]
Materials:
-
Anthranilic acid
-
Formamide
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine anthranilic acid (1.0 eq) and formamide (5.0 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 150°C for 30 minutes.[10]
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the crude quinazolin-4(3H)-one.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Catalyst-Free Synthesis from o-Aminobenzamide and Styrenes
This protocol describes a metal- and catalyst-free oxidative cyclization for the synthesis of 2-substituted quinazolin-4(3H)-ones.[5]
Materials:
-
o-Aminobenzamide
-
Substituted styrene
-
Di-tert-butyl peroxide (DTBP)
-
p-Toluenesulfonic acid (p-TsOH)
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a round-bottom flask, add o-aminobenzamide (1.0 eq), the desired styrene (1.2 eq), p-toluenesulfonic acid (20 mol%), and di-tert-butyl peroxide (3.0 eq).
-
Heat the reaction mixture at 120°C for 12 hours under an air atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the residue directly by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to isolate the desired 2-substituted quinazolin-4(3H)-one.
Protocol 3: Three-Component Synthesis from Isatoic Anhydride, Benzyl Halide, and a Primary Amine
This protocol outlines a one-pot, three-component reaction that avoids the use of aldehydes directly.[9]
Materials:
-
Isatoic anhydride
-
Benzyl halide (e.g., benzyl bromide)
-
Primary amine
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1.0 eq), the primary amine (1.0 eq), and potassium carbonate (2.0 eq) in DMSO.
-
Add the benzyl halide (1.0 eq) to the mixture.
-
Heat the reaction mixture at 90°C for 6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent to yield the pure 2,3-disubstituted quinazolin-4(3H)-one.
IV. Mandatory Visualizations
The following diagrams illustrate the generalized workflow and key reaction pathways for the one-pot synthesis of quinazolin-4(3H)-ones.
Caption: Generalized workflow for one-pot synthesis of quinazolin-4(3H)-ones.
Caption: Key synthetic pathways for one-pot quinazolin-4(3H)-one synthesis.
References
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3 | Semantic Scholar [semanticscholar.org]
- 9. One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines [organic-chemistry.org]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 11. Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of 5,6,7,8-Tetrahydroquinazoline Derivatives in Neuropathic Pain
Introduction
While no direct studies on the application of the parent compound, 5,6,7,8-Tetrahydroquinazolin-4-ol, in neuropathic pain have been identified in the current literature, a number of its derivatives have emerged as promising candidates for the treatment of pain. Notably, research has highlighted a series of 5,6,7,8-tetrahydroquinazoline derivatives as potent and selective sigma-1 (σ1) receptor antagonists, a target implicated in the modulation of pain signaling pathways. This document provides an overview of the application of these derivatives in preclinical pain studies, with a focus on their mechanism of action, quantitative data from relevant assays, and detailed experimental protocols. The information presented here is intended for researchers, scientists, and professionals involved in drug development for pain therapeutics.
Mechanism of Action: Sigma-1 Receptor Antagonism
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in modulating various signaling pathways, including those involved in pain perception. Sigma-1 receptor antagonists have been shown to produce analgesic effects in various preclinical models of pain, including neuropathic and inflammatory pain. The proposed mechanism for their analgesic action involves the modulation of key players in pain transmission, such as the N-methyl-D-aspartate (NMDA) receptor and opioid receptors. By antagonizing the sigma-1 receptor, 5,6,7,8-tetrahydroquinazoline derivatives can potentially reduce the hyperexcitability of neurons that contributes to neuropathic pain states.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and in vivo efficacy of a key 5,6,7,8-tetrahydroquinazoline derivative, 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazoline (referred to as Compound 33 in cited literature), for the sigma-1 receptor and its analgesic effects.
Table 1: In Vitro Sigma-1 and Sigma-2 Receptor Binding Affinities
| Compound | Target | Ki (nM) | Selectivity (σ2/σ1) |
| 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazoline (Compound 33) | Sigma-1 (σ1) | 15.6 | >128 |
| Sigma-2 (σ2) | >2000 |
Table 2: In Vivo Analgesic Efficacy in the Formalin Test
| Compound | Animal Model | Dosing (mg/kg) | Phase of Formalin Test | % Inhibition of Nociceptive Behavior |
| Compound 33 | Mouse | Not specified | Early & Late | Dose-dependent |
Note: Specific quantitative data on the dose-dependent inhibition in the formalin test for Compound 33 were not available in the public domain. The literature reports a dose-dependent effect, indicating that increasing doses of the compound led to a greater reduction in pain behavior.
Experimental Protocols
In Vitro Sigma-1 Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of test compounds for the sigma-1 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Guinea pig brain membranes (or a cell line expressing human sigma-1 receptors).
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4).
-
Test Compounds: 5,6,7,8-tetrahydroquinazoline derivatives at various concentrations.
-
96-well microplates.
-
Scintillation fluid.
-
Scintillation counter.
-
Glass fiber filters.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well microplate, add the following in order:
-
Assay buffer.
-
Test compound at various concentrations (typically in a serial dilution).
-
[³H]-(+)-pentazocine at a final concentration close to its Kd value.
-
Membrane preparation.
-
-
Total and Non-specific Binding:
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol).
-
-
Incubation: Incubate the plates at 37°C for 120 minutes.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Formalin Test for Analgesia
The formalin test is a widely used model of tonic pain and inflammation that can assess the efficacy of analgesic compounds.[1][2][3][4]
Materials:
-
Animals: Male Swiss Webster mice (or other suitable strain), 20-25 g.
-
Formalin Solution: 1-5% formalin in saline.
-
Test Compound: 5,6,7,8-tetrahydroquinazoline derivative dissolved in an appropriate vehicle.
-
Vehicle Control: The solvent used to dissolve the test compound.
-
Observation chambers (Plexiglas cylinders).
-
Syringes for drug administration and formalin injection.
-
Timer.
Procedure:
-
Acclimatization: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection (to allow for drug absorption and distribution).
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the mouse's right hind paw.
-
Observation: Immediately after the formalin injection, place the mouse back into the observation chamber and start a timer. Observe the animal's behavior for a total of 30-60 minutes.
-
Behavioral Scoring: Record the total time the animal spends licking, biting, or flinching the injected paw. This is typically done in two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection. This phase is characterized by acute, neurogenic pain resulting from direct chemical stimulation of nociceptors.[4]
-
Phase 2 (Late Phase): 15-30 minutes post-injection. This phase is associated with inflammatory pain and central sensitization in the spinal cord.[3][4]
-
-
Data Analysis: Calculate the total time spent in nociceptive behavior for each phase for both the control and drug-treated groups. Express the data as mean ± SEM. Calculate the percentage of inhibition of nociceptive behavior for the drug-treated groups compared to the vehicle control group.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of 5,6,7,8-tetrahydroquinazoline derivatives in pain modulation.
Experimental Workflow
Caption: Workflow for the evaluation of 5,6,7,8-tetrahydroquinazoline derivatives.
References
- 1. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 2. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of 4(3H)-Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 4(3H)-quinazolinone derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. Molecular docking is a crucial computational tool used to predict the binding interactions between these derivatives and their biological targets, thereby guiding the design and optimization of potential therapeutic agents.
Overview of 4(3H)-Quinazolinone Derivatives and Their Targets
The 4(3H)-quinazolinone scaffold is a versatile heterocyclic motif that has been extensively explored for therapeutic purposes. Derivatives of this core structure have shown significant promise by targeting a variety of proteins involved in disease pathogenesis. Molecular docking studies have been instrumental in elucidating their mechanisms of action and in the rational design of more potent and selective inhibitors.
Key Therapeutic Areas and Protein Targets:
-
Anticancer: A primary focus of 4(3H)-quinazolinone research is in oncology. These derivatives target various proteins implicated in cancer cell proliferation, survival, and signaling. Key targets include:
-
Receptor Tyrosine Kinases (RTKs) such as EGFR, VEGFR, and HER2.
-
Other critical enzymes like Dihydrofolate Reductase (DHFR), Cyclin-Dependent Kinase 2 (CDK2), and Phosphoinositide 3-Kinase (PI3K).
-
-
Antimicrobial: With the rise of antibiotic resistance, 4(3H)-quinazolinone derivatives are being investigated as novel antibacterial and antifungal agents. A key bacterial target is DNA gyrase, an enzyme essential for DNA replication.
-
Anti-inflammatory: These compounds have been evaluated for their anti-inflammatory properties, primarily by targeting enzymes like Cyclooxygenase-2 (COX-2) and signaling pathways mediated by Toll-like receptors (TLR) and NF-κB.
-
Central Nervous System (CNS): The versatility of the quinazolinone scaffold extends to CNS targets. Derivatives have been designed as potential antiepileptic agents by targeting the GABAa receptor.
Quantitative Data Summary
The following tables summarize quantitative data from various molecular docking and biological activity studies of 4(3H)-quinazolinone derivatives.
Table 1: Anticancer Activity Data
| Compound/Derivative Series | Target Protein | PDB ID | Docking Score / Binding Affinity (kcal/mol) | Key Interacting Residues | Experimental Activity (IC₅₀) |
| 6-iodo-2-methylquinazolin-4-(3H)-one derivatives | DHFR | - | Good correlation with experimental activity | - | 3d: 10 µM (HeLa) |
| Quinazolin-4(3H)-one derivatives (2i, 3i) | CDK2 | - | Act as ATP non-competitive type-II inhibitor | - | - |
| Quinazolin-4(3H)-one derivatives (2i, 3i) | EGFR | - | Act as ATP competitive type-I inhibitor | - | 3j: 0.20 µM (MCF-7) |
| Quinazolin-4(3H)-one derivatives (2i, 3i) | HER2 | - | 2i: ATP non-competitive; 3i: ATP competitive | - | 3g: 0.14 µM (A2780) |
| Thioxoquinazolin-4(3H)-one derivatives | CDK2 | - | Favorable docking free energies | - | More potent than Vinblastine (HepG2, MCF-7) |
| 4(3H)-Quinazolinone-thiadiazole hybrids | EGFR kinase | - | - | - | I: 7.832 µM (MCF-7) |
| New quinazolin-4(3H)-one derivatives (5a-c) | VEGFR-2 | - | 5b: -9.3 (AutoDock Vina), -10.19 (AutoDock) | - | - |
Table 2: Antimicrobial Activity Data
| Compound/Derivative Series | Target Protein | PDB ID | Docking Score / Binding Affinity | Key Interacting Residues | Experimental Activity (MIC) |
| Quinazolinone Schiff base derivatives | DNA gyrase | - | Favorable binding energies | Asn46 | - |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | - | - | Hydrogen bonding with Arg197, Ser116, Ala92 | Arg197, Ser116, Ala92 | S. aureus: 25.6 µg/mL; B. subtilis: 24.3 µg/mL; P. aeruginosa: 30.1 µg/mL; E. coli: 25.1 µg/mL |
Table 3: Anti-inflammatory and CNS Activity Data
| Compound/Derivative Series | Target Protein/Pathway | PDB ID | Docking Score / Binding Affinity | Key Interacting Residues | Experimental Activity (IC₅₀) |
| 2,3-disubstituted quinazolinones | COX-2 | - | Greater recognition vs. COX-1 | - | 4: 0.33 µM |
| 2-substituted-3-allyl-4(3H)-quinazolinone derivatives | GABA-A receptor | - | Higher binding scores than Diazepam | - | Compounds 4c, 4b, and 4d showed high anticonvulsant activity |
Experimental Protocols
General Protocol for Synthesis of 4(3H)-Quinazolinone Derivatives
A common synthetic route for 4(3H)-quinazolinone derivatives involves the reaction of an anthranilic acid derivative with various reagents. The following is a generalized protocol based on several reported methods.
Workflow for Synthesis of 4(3H)-Quinazolinone Derivatives
Caption: A generalized workflow for the synthesis of 4(3H)-quinazolinone derivatives.
Materials:
-
Substituted anthranilic acid
-
Primary aromatic or aliphatic amines
-
Dehydrating agent (e.g., phosphorus trichloride) or cyclizing agent (e.g., acetic anhydride)
-
Appropriate solvents (e.g., toluene, DMF)
-
Reagents for workup and purification (e.g., sodium bicarbonate, ethyl acetate, hexane)
Procedure:
-
Activation of Anthranilic Acid (if required): In some syntheses, the anthranilic acid is first reacted with a reagent like acetic anhydride to form an intermediate.
-
Reaction with Amine and Cyclization:
-
A solution of a dehydrating agent like PCl3 in a dry solvent (e.g., toluene) is prepared.
-
A mixture of the anthranilic acid derivative and the desired amine is added to the solution.
-
The reaction mixture is refluxed for a specified period.
-
-
Workup:
-
The reaction mixture is cooled and then neutralized with a base (e.g., saturated sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 4(3H)-quinazolinone derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol for Molecular Docking
The following is a generalized protocol for performing molecular docking studies with 4(3H)-quinazolinone derivatives.
Workflow for Molecular Docking Studies
Caption: A standard workflow for performing molecular docking simulations.
Software and Tools:
-
Molecular modeling software (e.g., AutoDock, GOLD, PyRx)
-
Visualization software (e.g., PyMOL, Discovery Studio Visualizer, Chimera)
-
Chemical drawing software (e.g., ChemDraw)
Procedure:
-
Protein Preparation:
-
The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens are added, and appropriate charges (e.g., Gasteiger charges) are assigned to the protein atoms.
-
-
Ligand Preparation:
-
The 2D structures of the 4(3H)-quinazolinone derivatives are drawn using chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain stable conformations.
-
-
Grid Generation:
-
The active site of the protein is identified, often based on the position of a co-crystallized ligand or through literature review.
-
A grid box is generated around the active site to define the search space for the docking simulation.
-
-
Molecular Docking Simulation:
-
The prepared ligands are docked into the active site of the prepared protein using a docking program.
-
The docking algorithm explores different conformations and orientations of the ligand within the active site and calculates the binding affinity or docking score for each pose.
-
-
Analysis and Visualization:
-
The docking results are analyzed to identify the best binding poses based on the docking scores and clustering of conformations.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) are visualized and analyzed to understand the binding mode.
-
Signaling Pathway Visualization
Molecular docking studies often aim to identify compounds that can modulate specific signaling pathways involved in disease. The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for 4(3H)-quinazolinone derivatives in cancer therapy.
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by 4(3H)-quinazolinone derivatives.
This pathway highlights how 4(3H)-quinazolinone derivatives can act as EGFR inhibitors, blocking downstream signaling cascades that lead to cell proliferation and survival, which is a key mechanism for their anticancer activity.
These application notes and protocols are intended to serve as a guide for researchers. Specific experimental conditions and parameters may need to be optimized based on the particular 4(3H)-quinazolinone derivatives and biological targets under investigation.
Development of Quinazoline-Based HDAC Dual Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of multi-target drugs represents a promising frontier in cancer therapy, aiming to overcome the limitations of single-target agents, such as acquired resistance. Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of several approved kinase inhibitors. Histone deacetylases (HDACs) are crucial epigenetic regulators and validated anticancer targets. The convergence of these two areas has led to the rational design of quinazoline-based dual inhibitors, which simultaneously modulate HDAC activity and another key oncogenic pathway. This document provides detailed application notes and protocols for the development and evaluation of such dual inhibitors, with a focus on those targeting HDACs alongside PI3K or VEGFR.
The molecular hybridization approach is a popular strategy in the design of these dual inhibitors. This involves integrating the pharmacophoric features of a known HDAC inhibitor, typically a zinc-binding group like hydroxamic acid, with a quinazoline core known to inhibit a secondary target, such as a kinase.[1][2] This strategy has yielded potent dual inhibitors with enhanced anticancer activity.[3]
Data Presentation: Inhibitory Activities of Quinazoline-Based Dual Inhibitors
The following tables summarize the in vitro potency of representative quinazoline-based dual inhibitors against their respective targets and various cancer cell lines.
Table 1: Inhibitory Activity of Quinazoline-Based PI3K/HDAC Dual Inhibitors
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Reference |
| 48c | >1000 | >1000 | 7.9 | 0.2 | >1000 | 3.5 | [4] |
| 19b | >1000 | >1000 | 115 | 0.2 | 112 | 1.8 | [4] |
| Compound 4 | 130 | 180 | 100 | 31 | 1.7 | 1.5 | [3] |
| Compound 5 | 120 | 250 | 110 | 26 | 1.9 | 1.6 | [3] |
| CUDC-907 | 19 | 50 | 25 | 5.6 | 1.7 | 1.8 | [3] |
Table 2: Anti-proliferative Activity of Quinazoline-Based PI3K/HDAC Dual Inhibitors
| Compound | HCT116 IC50 (µM) | MV4-11 IC50 (µM) | K562 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| Compound 4 | 0.25 | 0.05 | 0.07 | 2.7 | 0.21 | [3] |
| Compound 5 | 0.23 | 0.05 | 0.07 | 1.9 | 0.17 | [3] |
| CUDC-907 | 0.02 | 0.002 | 0.002 | 0.03 | 0.02 | [3] |
| BKM120 (PI3K) | >10 | 0.61 | 0.9 | 1.8 | 1.1 | [3] |
| SAHA (HDAC) | 2.1 | 0.19 | 0.23 | 2.3 | 2.5 | [3] |
Table 3: Inhibitory Activity of Quinazoline-Based VEGFR/HDAC Dual Inhibitors
| Compound | VEGFR-2 IC50 (nM) | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Reference |
| Compound 13 | 57.83 | 9.82 | - | [5] |
| Compound 5 | - | 2.2 | 1.5 | [6] |
| Compound 9e | - | 4.3 | 2.1 | [6] |
| Compound 12 | - | 13.7 | 10.1 | [6] |
| Fruquintinib (VEGFR) | 0.35 | - | - | [5] |
| SAHA (HDAC) | - | 21.3 | - | [5] |
Table 4: Anti-proliferative Activity of Quinazoline-Based VEGFR/HDAC Dual Inhibitors
| Compound | HeLa IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HUVEC IC50 (µM) | Reference |
| Compound 13 | 1.49 | 4.59 | 17.86 | 3.43 | [5] |
| Fruquintinib | 0.02 | 0.03 | 0.02 | 0.005 | [5] |
| SAHA | 1.27 | 3.19 | 2.54 | 0.98 | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for the evaluation of these dual inhibitors.
Caption: Dual inhibition of PI3K and HDAC signaling pathways.
Caption: General experimental workflow for inhibitor development.
Experimental Protocols
In Vitro Fluorometric HDAC Inhibition Assay
This protocol describes a method to determine the inhibitory activity of compounds against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)
-
Test compounds and a reference inhibitor (e.g., SAHA)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 355-360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 25 µL of HDAC Assay Buffer, 5 µL of test compound dilution, and 10 µL of diluted HDAC enzyme.
-
Include controls for no enzyme, no inhibitor (vehicle control), and reference inhibitor.
-
Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the Developer solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the dual inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, representing the concentration that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Cell Cycle Analysis
This protocol is for analyzing the effect of the inhibitors on cell cycle progression using propidium iodide (PI) staining and flow cytometry.[7]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (approximately 1 x 10^6) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing, and incubate at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Data Analysis: The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software. This allows for the identification of cell cycle arrest at specific phases.
Apoptosis Assay
This assay quantifies apoptosis induced by the inhibitors using Annexin V-FITC and PI staining.[8]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis: The flow cytometry data will distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of dual HDAC and VEGFR inhibitors as multitargeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,6,7,8-Tetrahydroquinazolin-4-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5,6,7,8-Tetrahydroquinazolin-4-ol. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
1. Low or No Product Yield
Question: I am experiencing a very low yield or no formation of the desired this compound. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge in heterocyclic synthesis. A systematic evaluation of your experimental parameters is key to identifying the root cause.
Possible Causes & Solutions:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.
-
Temperature: Many cyclization reactions require elevated temperatures to overcome the activation energy barrier. Some classical methods for quinazoline synthesis may require temperatures above 120°C.[1] It is advisable to perform small-scale trials at varying temperatures to find the optimal condition for your specific reaction.
-
Reaction Time: Reaction times can vary significantly, from a few hours to over 24 hours.[1] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and to ensure the starting materials are being consumed.
-
Solvent: The polarity and boiling point of the solvent can greatly influence the reaction rate and yield. Common solvents for similar syntheses include ethanol, toluene, and DMF.[1] The choice of solvent should be compatible with the reaction temperature and the solubility of the reactants.
-
-
Purity of Starting Materials: Impurities in the reactants, such as the cyclohexanone derivative or the nitrogen source (e.g., urea, formamidine), can interfere with the reaction or lead to the formation of side products. Ensure the purity of your starting materials before commencing the synthesis.
-
Inefficient Cyclization: The key ring-forming step may not be proceeding efficiently.
-
Catalyst: Many cyclocondensation reactions are facilitated by an acid or base catalyst. For the synthesis of related octahydroquinazolinone derivatives, catalysts like Nafion-H have been used.[2] Experimenting with different catalysts and optimizing the catalyst loading can significantly improve the yield.
-
Dehydration: The formation of the quinazolinone ring often involves a dehydration step. Ensuring the effective removal of water, for instance by using a Dean-Stark apparatus or a suitable dehydrating agent, can drive the reaction towards the product.
-
2. Formation of Significant Impurities
Question: My reaction mixture shows multiple spots on the TLC plate, and the final product is difficult to purify. What are the potential side reactions, and how can I minimize them?
Answer: The formation of impurities is often due to side reactions or incomplete reactions. Understanding these potential pathways is essential for optimization.
Possible Side Reactions & Mitigation Strategies:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as an open-chain urea or amide derivative. This can be addressed by optimizing the reaction time and temperature to ensure complete conversion.
-
Self-Condensation of Starting Materials: The cyclohexanone derivative might undergo self-condensation under the reaction conditions. This can be minimized by controlling the reaction temperature and the rate of addition of reagents.
-
Alternative Cyclization Pathways: Depending on the reactants and conditions, there might be possibilities for the formation of other heterocyclic ring systems. Careful selection of reactants and reaction conditions is crucial to favor the desired quinazoline ring formation.
-
Degradation of Product: The desired product might be unstable under prolonged heating or in the presence of certain reagents. Monitoring the reaction progress and working up the reaction as soon as it is complete can prevent product degradation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of the quinazolinone core is through the cyclocondensation of a suitable β-ketoester or a related derivative with a nitrogen-containing compound like urea or formamidine. For this compound, a plausible route involves the reaction of ethyl 2-oxocyclohexanecarboxylate with a suitable nitrogen source, followed by cyclization.
Q2: How can I effectively purify the final product?
Purification of this compound can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: Silica gel is a common stationary phase for the purification of quinazolinone derivatives. A gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is often effective for separating the product from impurities.
Q3: Are there any safety precautions I should take during this synthesis?
Yes, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many of the solvents and reagents used in this synthesis can be flammable, corrosive, or toxic. Therefore, all manipulations should be carried out in a well-ventilated fume hood.
Data Presentation
Table 1: Comparison of Reaction Conditions for Tetrahydroquinazoline Derivatives
| Product | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Substituted 5,6,7,8-Tetrahydroquinazolines | α-aminoamidines, Diarylidencyclohexanones | - | Pyridine | 100 | 24 | 47-80 | [3] |
| 5,6,7,8-Tetrahydro-[1][4][5]triazolo[5,1-b]quinazolin-9(4H)-one | 1H-1,2,4-Triazol-5-amine, Ethyl 2-oxo-cyclohexanecarboxylate | - | Acetic Acid | Reflux | 1 | - | [5] |
| 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol | 2-methyl-5,6,7,8-tetrahydroquinoline | mCPBA, then H₂O/H⁺ | CH₂Cl₂ | 0 | - | 65 | [6] |
Experimental Protocols
Proposed General Protocol for the Synthesis of this compound:
This protocol is a generalized procedure based on common methods for the synthesis of related quinazolinone derivatives and should be optimized for specific experimental setups.
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-oxocyclohexanecarboxylate (1.0 equivalent) and urea (1.2 equivalents) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl or a solid acid catalyst like Nafion-H).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol|CAS 18004-75-6 [benchchem.com]
Technical Support Center: Purification of Tetrahydroquinazolin-4-ol Isomers
Welcome to the technical support center for the purification of tetrahydroquinazolin-4-ol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude tetrahydroquinazolin-4-ol?
A1: The primary purification techniques for tetrahydroquinazolin-4-ol derivatives are recrystallization and column chromatography. For achieving very high purity (>99%) or for separating closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice.[1] The selection of the method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.
Q2: How can I identify the impurities in my tetrahydroquinazolin-4-ol sample?
A2: Common impurities typically arise from unreacted starting materials or by-products from the cyclization reaction.[1] Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for identifying these impurities.
Q3: I've purified my compound, but it still shows impurities. What should I do?
A3: If minor impurities persist after an initial purification step, a secondary purification using a different method is recommended. For example, if you started with column chromatography, subsequent recrystallization can significantly improve purity.[1] Alternatively, repeating column chromatography with a shallower solvent gradient may enhance separation.[1]
Q4: My tetrahydroquinazolin-4-ol has chiral centers. How do I separate the stereoisomers?
A4: The separation of stereoisomers (diastereomers and enantiomers) requires specific techniques. Diastereomers can often be separated by standard chromatography methods like flash column chromatography or preparative HPLC due to their different physical properties.[2][3] Enantiomers, having identical physical properties in an achiral environment, require chiral separation techniques.[4] This can be achieved through chiral HPLC using a chiral stationary phase (CSP) or by derivatization with a chiral resolving agent to form diastereomers that can then be separated by standard chromatography or crystallization.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on solubility differences at varying temperatures.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - The solution is not supersaturated. - The compound is too soluble in the chosen solvent. | - Concentrate the solution by evaporating some of the solvent.[5] - Add a small seed crystal of the pure compound. - Gently scratch the inside of the flask with a glass rod at the solution's surface. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Choose a less polar solvent or use a solvent mixture.[5] |
| Oiling out (product separates as a liquid) | - The compound's melting point is lower than the solvent's boiling point. - The solution is too concentrated or cooled too quickly. - Presence of impurities inhibiting crystal lattice formation. | - Use a solvent with a lower boiling point.[6] - Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. - Perform a preliminary purification by column chromatography to remove impurities. |
| Low recovery of purified product | - The compound has significant solubility in the cold solvent. - Too much solvent was used. - Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled before filtration. - Minimize the amount of solvent used to dissolve the compound. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. |
| Colored impurities remain in the crystals | - The impurity co-crystallizes with the product. - The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product). - Ensure thorough washing of the filtered crystals with a small amount of cold, fresh solvent. |
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Troubleshooting Common Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of isomers (close or overlapping spots on TLC) | - Inappropriate solvent system polarity. - Column overloading. - Improperly packed column (channeling). | - Optimize the solvent system using TLC. For closely eluting spots, a less polar mobile phase is often required.[3] - Use a longer column for more theoretical plates.[3] - Employ a shallower solvent gradient during elution.[3] - Reduce the amount of sample loaded onto the column. A general guideline is a 1:50 to 1:100 ratio of sample to silica gel by weight. - Ensure the column is packed uniformly without air bubbles or cracks.[3] |
| Compound is stuck on the column | - The eluent is not polar enough. - The compound is interacting too strongly with the stationary phase (e.g., basic nitrogens with acidic silica gel). | - Gradually increase the polarity of the mobile phase. For very polar compounds, a mixture like dichloromethane/methanol might be necessary.[1] - Add a small percentage of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to reduce strong interactions with the silica gel. |
| Irregular elution (streaking or tailing of bands) | - The sample was not loaded in a narrow band. - The compound is sparingly soluble in the eluent. - Strong interaction with the stationary phase. | - Dissolve the sample in a minimal amount of the initial eluent or a slightly more polar solvent and load it carefully onto the column. - Choose a solvent system in which the compound is more soluble. - Add a modifier to the eluent as described above. |
Chiral Separation by HPLC
For the separation of enantiomers, chiral HPLC is the most direct and widely used method.
Troubleshooting Chiral HPLC Separations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | - The chosen chiral stationary phase (CSP) is not suitable for the compound class. - The mobile phase is not optimal for chiral recognition. | - Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for many chiral separations.[2] - Modify the mobile phase. Small changes in the organic modifier (e.g., switching from isopropanol to ethanol) or the additives can have a significant impact on selectivity. |
| Poor resolution between enantiomeric peaks | - Suboptimal mobile phase composition. - High flow rate. - Inappropriate column temperature. | - Systematically adjust the ratio of the organic modifier in the mobile phase. - Reduce the flow rate to allow for better equilibration and interaction with the CSP. - Optimize the column temperature, as temperature can affect the kinetics of the chiral recognition process. |
| Peak tailing | - Secondary interactions between the basic nitrogen atoms of the tetrahydroquinazolin-4-ol and the stationary phase. | - For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can significantly improve peak shape.[7] |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude solid. Add a few drops of a potential solvent and observe the solubility at room temperature. The ideal solvent should dissolve the compound poorly at room temperature but well when heated.[8][9] Common solvent systems for polar heterocyclic compounds include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[5][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them to remove the residual solvent.
General Protocol for Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is common). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the elution of the compounds by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
General Protocol for Chiral HPLC Method Development
-
Column Selection: Choose a suitable chiral stationary phase. For nitrogen-containing heterocyclic compounds, polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point.
-
Mobile Phase Selection: Start with a common mobile phase for the chosen column, such as a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) for normal-phase chromatography.
-
Initial Screening: Inject the racemic mixture and run an isocratic elution.
-
Optimization: If separation is not achieved, or is poor, systematically vary the mobile phase composition (e.g., change the alcohol percentage, try a different alcohol). Adjust the flow rate and column temperature to improve resolution and analysis time. For basic compounds exhibiting poor peak shape, consider adding a basic modifier like diethylamine to the mobile phase.
-
Method Validation: Once satisfactory separation is achieved, validate the method for its intended purpose (e.g., analytical monitoring or preparative separation).
Visualizations
Caption: Troubleshooting logic for low yield in recrystallization experiments.
Caption: Decision workflow for the separation of different types of isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomeric Separation of New Chiral Azole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. Recrystallization [wiredchemist.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Improving the Stability of 5,6,7,8-Tetrahydroquinazolin-4-ol in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and improving the stability of 5,6,7,8-Tetrahydroquinazolin-4-ol in solution. The information is based on established principles of pharmaceutical stability testing and data available for related quinazoline derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the most likely causes?
A1: Based on studies of related quinazoline compounds, degradation in solution is most commonly caused by exposure to harsh pH conditions (both acidic and alkaline), light, and oxidizing agents. The presence of reactive excipients in a formulation can also contribute to instability.
Q2: What are the typical degradation products I should be looking for?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, hydrolysis of the quinazoline ring is a common degradation pathway for this class of compounds. This can lead to the formation of various ring-opened byproducts. Forced degradation studies are recommended to identify the specific degradation products for your compound and experimental conditions.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique to quantify the parent compound and detect the formation of degradation products over time.
Q4: What general precautions can I take to minimize degradation during routine handling and storage?
A4: To minimize degradation, it is advisable to prepare solutions fresh whenever possible. If storage is necessary, solutions should be protected from light by using amber vials or covering them with aluminum foil. Storing solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) can also slow down degradation rates. The choice of solvent is also critical; using aprotic or less reactive solvents may improve stability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Rapid loss of parent compound in acidic or basic buffers. | Hydrolysis of the quinazoline ring. | - Adjust the pH of your solution to be as close to neutral (pH 7) as possible. - If the experimental design requires acidic or basic conditions, minimize the exposure time. - Consider using a different buffer system that is less reactive. |
| Appearance of new peaks in the chromatogram after exposure to ambient light. | Photodegradation. | - Conduct all experiments under controlled, low-light conditions. - Use amber-colored glassware or light-blocking containers for solution preparation and storage. - If photostability is a major concern, consider the addition of a photostabilizer to your formulation, though this requires careful validation. |
| Discoloration or precipitation of the solution over time. | Oxidation or formation of insoluble degradation products. | - De-gas your solvents before use to remove dissolved oxygen. - Consider adding an antioxidant to your solution, ensuring it is compatible with your downstream applications. - If precipitation occurs, try to identify the precipitate. It may be a degradation product or the parent compound crashing out of solution due to changes in solubility. |
| Inconsistent results between experimental replicates. | Inconsistent solution preparation or storage conditions. | - Standardize your solution preparation protocol, including solvent source, weighing and dissolution procedures. - Ensure all replicates are stored under identical conditions (temperature, light exposure). - Prepare fresh solutions for each experiment to minimize variability from degradation. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2][3][4] This protocol provides a general framework that should be optimized for this compound.
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Suitable organic solvent (e.g., acetonitrile or methanol)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid compound and the stock solution at an elevated temperature (e.g., 70 °C).
-
Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated, stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of the unstressed control. Identify and quantify the degradation products.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Typical Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (scan for λmax).
-
Injection Volume: 10 µL
-
Column Temperature: 25-30 °C
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Forced Degradation Experimental Workflow.
Caption: Factors Influencing Degradation.
References
Technical Support Center: Troubleshooting Assay Interference with Quinazolinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone compounds. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common sources of assay interference associated with this important chemical scaffold.
Frequently Asked Questions (FAQs)
Q1: My quinazolinone compound is showing activity across multiple, unrelated assays. What could be the cause?
This phenomenon, often referred to as promiscuous activity, can be a significant challenge. Several underlying mechanisms may be responsible:
-
Compound Aggregation: At certain concentrations, some quinazolinone derivatives can form colloidal aggregates that non-specifically sequester and denature proteins, leading to widespread, non-reproducible inhibition.
-
Reactivity (Covalent Modification): The compound or a reactive impurity may be covalently modifying proteins in a non-specific manner. Quinazolinone derivatives coupled with reactive moieties like quinones can act as Michael acceptors, reacting with nucleophilic residues (e.g., cysteine) on various proteins.
-
Reporter Enzyme Inhibition: Your compound may not be acting on your target of interest but may instead be directly inhibiting the reporter enzyme (e.g., Firefly luciferase) used to generate the signal. This is a known issue for some quinazolinone-based molecules.
-
Technology-Specific Interference: The compound may interfere with the detection method itself, such as by quenching fluorescence or possessing inherent fluorescent properties (autofluorescence).
A systematic approach, outlined in the troubleshooting guides below, is essential to pinpoint the exact cause.
Q2: Are quinazolinone compounds considered Pan-Assay Interference Compounds (PAINS)?
The core quinazolinone scaffold itself is not universally flagged as a high-frequency PAINS alert in the same way as catechols or rhodanines. However, certain derivatives can fall into this category depending on their substituents.[1][2][3][4] Specifically, quinazolinone derivatives that include a quinone moiety are considered significant PAINS alerts due to their ability to act as Michael acceptors and engage in redox cycling.[3] Therefore, it is crucial to evaluate the entire structure of your specific compound for known reactive or promiscuous substructures. Online tools like FAF-Drugs4 or other PAINS filters can be used for an initial computational assessment.[5]
Q3: I've observed that the inhibitory potency (IC₅₀) of my quinazolinone compound changes when I alter the concentration of my target enzyme. What does this suggest?
A strong dependence of the IC₅₀ value on the enzyme concentration is a classic hallmark of compound aggregation. Aggregates act by non-specific protein sequestration, and their inhibitory effect can be overcome by increasing the amount of available protein (your enzyme). For a well-behaved, specific inhibitor acting via a reversible mechanism, the IC₅₀ should remain largely independent of the enzyme concentration.
Q4: My quinazolinone compound was identified in a fluorescence-based screen. How can I be sure the activity is real?
Fluorescence-based assays are particularly susceptible to compound interference. Quinazolinone scaffolds are known to interact with light, and you must rule out two primary artifacts:
-
Fluorescence Quenching: The compound may absorb the excitation or emission energy of your fluorophore, leading to a decrease in signal that mimics inhibition (a false positive in loss-of-signal assays).
-
Autofluorescence: The compound itself may be fluorescent at the wavelengths used in your assay, leading to an increase in signal that can mask inhibition or appear as activation (a false positive in gain-of-signal assays).
Control experiments, detailed in the protocols below, are mandatory to validate hits from fluorescence-based screens.
Troubleshooting Guides
This section provides a systematic workflow and detailed protocols to diagnose and mitigate specific types of assay interference.
Initial Troubleshooting Workflow
If you suspect assay interference from a quinazolinone compound, follow this logical progression of experiments to identify the root cause.
Caption: A step-by-step workflow for diagnosing assay interference.
Problem 1: Compound Aggregation
Symptom: Apparent inhibition is sensitive to enzyme/protein concentration, shows a steep dose-response curve, and may be irreproducible.
Diagnostic Approach: The most common diagnostic is to re-run the assay in the presence of a low concentration of non-ionic detergent, which disrupts the formation of promiscuous aggregates.
-
Objective: To determine if the observed activity of a quinazolinone compound is due to aggregation.
-
Materials:
-
Test compound stock solution (e.g., in DMSO).
-
Assay buffer.
-
Assay buffer containing 0.02% (v/v) Triton X-100 (prepare fresh from a 10% stock).
-
All other standard assay components (enzyme, substrate, etc.).
-
-
Procedure: a. Prepare two identical serial dilution plates of the test compound. b. For Plate 1, perform dilutions using the standard assay buffer. c. For Plate 2, perform dilutions using the assay buffer containing 0.02% Triton X-100. d. Add all other assay reagents (enzyme, etc.) to both plates. e. Allow for a brief pre-incubation (e.g., 15 minutes). f. Initiate the reaction by adding the substrate. g. Measure the assay signal using the standard procedure.
-
Interpretation:
-
No change or minor shift (<3-fold) in IC₅₀: Aggregation is unlikely to be the primary mechanism of action.
-
Significant rightward shift (>10-fold) in IC₅₀ or complete loss of activity: The compound is likely acting via aggregation.
-
| Characteristic | Expected Outcome for Aggregator | Expected Outcome for Specific Inhibitor |
| Detergent Test (0.01% Triton) | >10-fold increase in IC₅₀ | <3-fold change in IC₅₀ |
| Enzyme Concentration Test | IC₅₀ increases with [Enzyme] | IC₅₀ is independent of [Enzyme] |
| Dose-Response Curve | Often has a steep Hill slope (>2) | Typically has a Hill slope near 1 |
| Stoichiometry | Inhibition occurs when [Compound] > [Enzyme] | Inhibition can occur at a 1:1 ratio |
Problem 2: Fluorescence Interference (Autofluorescence & Quenching)
Symptom: In a fluorescence-based assay, the compound causes a signal change (increase or decrease) that is independent of the biological target.
Diagnostic Approach: Run control experiments where the compound is tested in the assay buffer with and without the fluorescent reporter, but always in the absence of the enzyme or biological target.
Caption: Mechanisms of fluorescence quenching and autofluorescence.
-
Objective: To determine if a test compound is intrinsically fluorescent at the assay's wavelengths.
-
Procedure: a. Prepare serial dilutions of the test compound in the assay buffer in a microplate (use the same plate type, e.g., black-walled, as the main assay). b. Include "buffer only" wells as a negative control. c. Crucially, do not add the assay's fluorescent substrate or reporter. d. Place the plate in the reader and measure fluorescence at the exact same excitation and emission wavelengths used for the primary assay.
-
Interpretation: A concentration-dependent increase in fluorescence signal above the buffer control indicates the compound is autofluorescent.
-
Objective: To determine if a test compound quenches the signal from the assay's fluorophore.
-
Procedure: a. Prepare a solution of the final, fluorescent product of your assay (or the free fluorophore itself) in the assay buffer at a concentration that yields a robust signal. b. Dispense this solution into the wells of a microplate. c. Add serial dilutions of your test compound to these wells. d. Include control wells containing the fluorophore solution with no compound. e. Measure the fluorescence at the assay's wavelengths.
-
Interpretation: A concentration-dependent decrease in fluorescence signal compared to the control indicates the compound is quenching the fluorophore.
| Interference Type | Control Experiment | Expected Result | Mitigation Strategy |
| Autofluorescence | Compound + Buffer (No Fluorophore) | Concentration-dependent signal increase | Subtract background; switch to red-shifted dyes; use a time-resolved fluorescence (TRF) assay. |
| Fluorescence Quenching | Compound + Fluorophore (No Enzyme) | Concentration-dependent signal decrease | Lower compound concentration; use a different, spectrally distinct fluorophore; switch to an orthogonal assay (e.g., luminescence). |
| Inner Filter Effect | Measure compound absorbance spectrum | Absorbance overlaps with λ_ex or λ_em | Dilute sample; use shorter pathlength plates; correct mathematically if possible. |
Problem 3: Direct Reporter Enzyme Inhibition (e.g., Luciferase)
Symptom: A compound shows potent activity in a luciferase-based assay, but this activity does not translate to orthogonal assays that use a different detection method.
Diagnostic Approach: Test the compound's activity directly against a purified preparation of the luciferase enzyme.
-
Objective: To determine if a compound directly inhibits Firefly luciferase.
-
Materials:
-
Purified recombinant Firefly luciferase.
-
Luciferase assay buffer.
-
Luciferin substrate and ATP.
-
Test compound.
-
-
Procedure: a. Prepare serial dilutions of the test compound in the luciferase assay buffer. b. Add a fixed, standard concentration of purified Firefly luciferase to all wells. c. Pre-incubate the compound and enzyme for 15-30 minutes. d. Initiate the luminescent reaction by injecting the luciferin/ATP substrate solution. e. Immediately measure luminescence in a plate reader.
-
Interpretation: A concentration-dependent decrease in the luminescent signal demonstrates that the compound is a direct inhibitor of luciferase. The result from the primary screen is likely a false positive.
Problem 4: Covalent Modification
Symptom: Inhibition is time-dependent and is not reversed upon dilution of the compound-enzyme complex. This is particularly relevant for quinazolinones bearing reactive groups like quinones or other Michael acceptors.
Diagnostic Approach: Perform a "jump dilution" experiment to assess the reversibility of inhibition. A counter-screen with a thiol-containing reagent like Dithiothreitol (DTT) can also indicate reactivity with cysteine residues.
Caption: Mechanism of irreversible covalent inhibition.
-
Objective: To determine if inhibition is reversible.
-
Procedure: a. Incubation Step: Incubate the target enzyme with a high concentration of the test compound (e.g., 10x IC₅₀) for a set period (e.g., 30-60 minutes). Also prepare a control incubation with enzyme and vehicle (DMSO). b. Dilution Step: Rapidly dilute both the compound-incubated sample and the control sample 100-fold into the full assay reaction mixture, which contains the substrate. The final concentration of the inhibitor should now be well below its IC₅₀ (e.g., 0.1x IC₅₀). c. Measurement: Immediately measure the enzymatic activity.
-
Interpretation:
-
Activity Recovers: If the activity of the compound-incubated sample quickly returns to the level of the control, the inhibition is rapid and reversible.
-
Activity Remains Inhibited: If the activity remains low after dilution, the inhibition is likely irreversible (covalent) or very slowly reversible.
-
| Characteristic | Expected Outcome for Covalent Inhibitor | Expected Outcome for Reversible Inhibitor |
| Jump Dilution | Activity does not recover after dilution | Activity fully recovers after dilution |
| Pre-incubation | IC₅₀ decreases with longer pre-incubation time | IC₅₀ is independent of pre-incubation time |
| DTT Counter-Screen | IC₅₀ may increase significantly in presence of DTT | IC₅₀ is unaffected by DTT |
| Mass Spectrometry | Protein mass increases by mass of the compound | No change in protein mass |
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAFDrugs4 PAINS [fafdrugs4.rpbs.univ-paris-diderot.fr]
Technical Support Center: Refining Reaction Conditions for Quinazoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the synthesis of quinazoline derivatives. Here, you will find troubleshooting tips and detailed protocols to help refine your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of quinazoline derivatives in a question-and-answer format.
Question 1: I am observing a very low or no yield of my desired quinazoline product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield is a frequent challenge in quinazoline synthesis. A systematic approach to troubleshooting is crucial. Here are the common culprits and how to address them:
-
Poor Quality of Starting Materials: Impurities in reactants such as 2-aminobenzonitriles or aldehydes can lead to unwanted side reactions and diminish the yield of the desired product.[1]
-
Solution: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking their melting points. If necessary, purify the reactants before use. For instance, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized.[1]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that significantly influence the reaction outcome.
-
Temperature: Some synthetic routes, like the Bischler cyclization, may necessitate high temperatures (over 120°C).[2] In contrast, modern catalytic methods might proceed under milder conditions. It is advisable to perform a temperature screening by setting up small-scale reactions at various temperatures (e.g., room temperature, 50°C, 80°C, 120°C) to identify the optimal condition.[1]
-
Reaction Time: The time required for the reaction to complete can vary from a few hours to more than 24 hours.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal duration.
-
Solvent: The solvent's polarity and boiling point can affect reactant solubility, reaction rate, and the stability of intermediates.[1] Commonly used solvents include ethanol, toluene, and DMF.[2] A solvent screen with a variety of solvents (e.g., toluene, DMF, ethanol, acetonitrile, water) can help identify the most effective one for your specific reaction.[1] For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to produce excellent yields.[1]
-
-
Catalyst Inefficiency: In catalyzed reactions, the catalyst's choice, loading, and activity are paramount.
-
Solution: Use a fresh batch of catalyst to rule out degradation. Ensure that the catalyst is not being poisoned by impurities present in the starting materials or the solvent. Optimizing the catalyst loading is also crucial.
-
-
Moisture Sensitivity: Certain reagents and intermediates used in quinazoline synthesis can be sensitive to moisture, which can either quench the reactants or catalyze side reactions.[1]
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents when necessary. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Question 2: My reaction is producing significant amounts of side products and impurities. How can I minimize their formation?
Answer:
The formation of side products is a common issue that can complicate purification and reduce the yield of the target quinazoline. Here are some strategies to minimize them:
-
Formation of Quinazolinone Byproducts: In certain reactions, such as the Niementowski reaction, the formation of 4-oxo-3,4-dihydroquinazoline can compete with the desired quinazoline product.[3]
-
Benzoxazinone Intermediate: When synthesizing from anthranilic acid and acetic anhydride, a 2-methyl-4H-3,1-benzoxazin-4-one intermediate is formed. Incomplete conversion to the quinazolinone will result in this intermediate as an impurity.[4]
-
Solution: Ensure a sufficient amount of the amine source (e.g., ammonia from ammonium acetate) is present and that the reaction conditions are appropriate for the subsequent ring-opening and cyclization.[4]
-
-
Degradation of Materials: Harsh reaction conditions can lead to the degradation of starting materials or the final product.
-
Solution: Employing milder reaction conditions, such as lower temperatures or the use of a more selective catalyst, can help prevent degradation.[3]
-
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the formation of side products.
-
Solution: Carefully control the stoichiometry of the reactants. Adjusting the ratios may be necessary to minimize side reactions.[4]
-
Question 3: How can I effectively monitor the progress of my quinazoline synthesis reaction?
Answer:
Proper reaction monitoring is key to determining the optimal reaction time and ensuring the complete consumption of starting materials.
-
Thin Layer Chromatography (TLC): TLC is the most common and effective method for monitoring reaction progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the disappearance of reactants and the appearance of the product. The reaction is generally considered complete when the starting material spot is no longer visible.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive monitoring, LC-MS can be employed. This technique provides information on the presence of starting materials, intermediates, and the desired product, along with their mass-to-charge ratios.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on quinazoline synthesis, highlighting the impact of different reaction parameters on product yield.
Table 1: Optimization of Catalytic Conditions for Phenolic Quinazolin-4(3H)-one Synthesis [4]
| Entry | Catalyst (10 mol%) | Base (0.11 mmol) | Solvent (2 mL) | Yield (%) |
| 1 | CuI | DBU | DMSO | 85 |
| 2 | CuBr | DBU | DMSO | 78 |
| 3 | CuCl | DBU | DMSO | 72 |
| 4 | Cu(OAc)₂ | DBU | DMSO | 65 |
| 5 | CuI | Et₃N | DMSO | 60 |
| 6 | CuI | K₂CO₃ | DMSO | 55 |
| 7 | CuI | DBU | DMF | 75 |
| 8 | CuI | DBU | NMP | 70 |
Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst, and base in the solvent were stirred at room temperature for 12 h. Isolated yields are reported.
Table 2: Solvent Effect on the Synthesis of Quinazoline-2,4(1H,3H)-diones [1]
| Solvent | Yield (%) |
| DMF | 85-91 |
| Water | 85-91 |
| Ethanol | Ineffective |
| Toluene | Ineffective |
| THF | Ineffective |
Reaction: 2-aminobenzonitriles and CO₂.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes [4]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Precipitate the crude product by pouring the reaction mixture into ice water.
-
Purification: Collect the solid product by filtration, wash it with water, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate (Microwave-Assisted) [4][5]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.
-
Reaction Conditions: Heat the neat mixture using microwave irradiation. The time and power should be optimized to maximize the yield of the benzoxazinone intermediate.
-
Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Reaction Setup: In a microwave-safe vessel, mix the 2-methyl-4H-3,1-benzoxazin-4-one intermediate with a source of ammonia (e.g., ammonium acetate or an aqueous solution of ammonia).
-
Reaction Conditions: Heat the mixture using microwave irradiation. Optimize the time and power to ensure complete conversion.
-
Work-up: After cooling, the reaction mixture can be poured into water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from ethanol or by column chromatography.
Visualizations
Signaling Pathway Inhibition by Quinazoline Derivatives
Many quinazoline derivatives are developed as kinase inhibitors, targeting signaling pathways involved in cell proliferation and angiogenesis, such as the EGFR and VEGFR pathways.
Caption: EGFR and VEGFR signaling pathways and their inhibition by quinazoline derivatives.
Experimental Workflow for Quinazoline Synthesis
A general workflow for the synthesis and purification of quinazoline derivatives is outlined below.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in Multi-Step Quinazolinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of quinazolinones, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Formation
Q1: I am observing a very low yield or no formation of my desired quinazolinone product. What are the common causes and how can I troubleshoot this?
A1: Low or no product yield is a frequent issue in multi-step quinazolinone synthesis and can be attributed to several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.[1][2]
Possible Causes & Solutions:
-
Poor Quality of Starting Materials: Impurities in reactants, such as 2-aminobenzonitriles or aldehydes, can lead to unwanted side reactions and a decrease in product formation.[1]
-
Troubleshooting: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point.[1] If necessary, purify the starting materials before use. For instance, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized.[1]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly impact the reaction outcome.[2]
-
Temperature: Many classical quinazolinone syntheses, such as the Niementowski reaction, require high temperatures, sometimes exceeding 120°C.[2][3] If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to the degradation of starting materials or the final product.[2][3] It is advisable to perform small-scale reactions at various temperatures to determine the optimal condition.[1]
-
Reaction Time: Reaction times can vary from a few hours to over 24 hours.[2] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum conversion and avoid product degradation from prolonged reaction times.[2]
-
Solvent: The polarity and boiling point of the solvent can influence reactant solubility, reaction rates, and the stability of intermediates.[1] Commonly used solvents include ethanol, toluene, and DMF.[2] In some cases, polar solvents like DMF and water have been shown to provide excellent yields, while non-polar solvents are less effective.[1] A solvent screen can help identify the most suitable solvent for your specific reaction.[1]
-
-
Inefficient Catalyst Activity: For catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors are crucial for obtaining a high yield.[1]
-
Air or Moisture Sensitivity: Some reactions may be sensitive to air or moisture, leading to the oxidation of intermediates or hydrolysis of reactants.[1][4]
Issue 2: Formation of Significant Side Products
Q2: My reaction is producing a complex mixture with multiple byproducts, making purification difficult and lowering the yield of the desired quinazolinone. What are the common side reactions and how can I minimize them?
A2: The formation of side products is a common challenge, particularly in high-temperature reactions.[3] Understanding the potential side reactions can help in devising strategies to minimize their formation.
Common Side Reactions & Minimization Strategies:
-
Decarboxylation of Anthranilic Acid: In syntheses starting from anthranilic acid, a significant side reaction at elevated temperatures (above its melting point of ~145°C) is decarboxylation to form aniline. Aniline can then react further to generate other impurities.[3]
-
Incomplete Cyclization: The reaction may stall at an acyclic intermediate, such as N-acylanthranilamide, especially if the cyclization step is not efficient.[4]
-
Minimization: Promoting the cyclization step by increasing the reaction temperature or adding a dehydrating agent can be effective.[5]
-
-
Formation of Benzoxazinone Intermediate: When using anthranilic acid and acetic anhydride, a 2-methyl-4H-3,1-benzoxazin-4-one intermediate is formed. Incomplete conversion of this intermediate to the desired quinazolinone will result in it being a major impurity.[5][6]
-
Minimization: Ensure a sufficient amount of the amine source (e.g., ammonia) is present and that the reaction conditions are optimized for the subsequent ring-opening and cyclization steps.[5]
-
-
Self-Condensation of Starting Materials: Under certain conditions, starting materials may react with themselves, leading to undesired oligomeric or polymeric byproducts.[4]
Issue 3: Challenges with Niementowski Synthesis
Q3: I am using the Niementowski synthesis, but the yields are consistently low and the high temperatures are problematic. Are there any modifications or alternatives?
A3: The Niementowski synthesis, which involves the reaction of anthranilic acids with amides, is a widely used method for preparing 4(3H)-quinazolinones.[7][8] However, it is often plagued by the need for high temperatures and can result in variable yields.[2][7]
Improvements and Alternatives:
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate the Niementowski reaction, often leading to significantly shorter reaction times, milder conditions, and improved yields compared to conventional heating.[2][7][9] Solvent-free microwave conditions have also been successfully employed.[7]
-
Solid-Supported Synthesis: The use of acidic solid supports like acidic alumina, silica gel, or montmorillonite K-10 in combination with microwave irradiation can further enhance reaction efficiency and yield in solvent-free conditions.[7][9]
-
Alternative Synthetic Routes: Numerous other methods for quinazolinone synthesis have been developed, many of which proceed under milder conditions and offer higher yields. These include metal-catalyzed reactions (e.g., using copper or palladium catalysts), ultrasound-promoted reactions, and one-pot multicomponent reactions.[10][11][12][13]
Data Presentation: Yield Comparison for Quinazolinone Synthesis
The following tables summarize reported yields for the synthesis of quinazolinones under various conditions, providing a comparative overview.
Table 1: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide
| Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 130-135 | 2 hours | 72 | [14] |
| Conventional Heating | 130-135 | 2 hours | 96 | [14] |
| Microwave Irradiation | N/A (30% power) | 10 minutes | 85-90 | [3] |
Table 2: Synthesis of 2-Methylquinazolin-4(3H)-one from Anthranilic Acid
| Method | Reaction Conditions | Overall Yield (%) | Reference |
| Two-step, conventional | Heating with acetic anhydride, then ammonia | Moderate | [6] |
| Two-step, microwave-assisted | Microwave heating with solid support | 80 | [6] |
Table 3: Synthesis of 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-diones
| Reactant for Anthranilic Moiety | Reaction Conditions | Yield (%) | Reference |
| Anthranilic acid ethyl ester (5 equiv.) | Solvent-free | Better yield | [15] |
| Anthranilic acid | N/A | Lower yield | [15] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide
This protocol is based on the traditional Niementowski reaction.
Materials:
-
Anthranilic acid
-
Formamide
-
Round-bottom flask
-
Heating mantle or oil bath
-
Crushed ice
Procedure:
-
In a round-bottom flask, combine anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g, ~20 mL).[3]
-
Heat the reaction mixture in a glycerin bath at 130-135°C for 2 hours.[14]
-
After cooling, pour the reaction mixture into crushed ice and stir.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like methanol.[3]
Protocol 2: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide
This protocol offers a more rapid and efficient alternative to conventional heating.
Materials:
-
Anthranilic acid
-
Formamide
-
Microwave-safe beaker
-
Funnel
-
Microwave oven
-
Crushed ice
Procedure:
-
In a microwave-safe beaker, thoroughly mix anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g, ~20 mL).[3]
-
Cover the beaker with a funnel.[3]
-
Place the beaker in a microwave oven and irradiate at 30% power (e.g., 270 W for a 900 W oven) for 5 minutes.[3]
-
Allow the mixture to stand for 15 minutes.[3]
-
Irradiate again at 30% power for an additional 5 minutes.[3]
-
After cooling, add crushed ice to the beaker and stir.[3]
-
Filter the precipitate, wash with cold water, and dry.[3]
-
Recrystallize from methanol for further purification.[3]
Protocol 3: Two-Step Microwave-Assisted Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one and 2-Methylquinazolin-4(3H)-one
This protocol involves the formation of a benzoxazinone intermediate followed by conversion to the quinazolinone.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[5]
-
Heat the neat mixture using microwave irradiation.[5]
-
After the reaction is complete, concentrate the mixture under high vacuum.[6]
Step 2: Synthesis of 2-Methylquinazolin-4(3H)-one
-
React the crude 2-methyl-4H-3,1-benzoxazin-4-one with a source of ammonia (e.g., on a solid support).[6]
-
The reaction can be performed under microwave irradiation to improve yield and reduce reaction time.[6]
Visualizations
Caption: Troubleshooting workflow for addressing low yields in quinazolinone synthesis.
Caption: Simplified reaction pathway for the Niementowski quinazolinone synthesis.
Caption: Workflow for the two-step microwave-assisted synthesis of 2-methylquinazolin-4(3H)-one.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 10. ujpronline.com [ujpronline.com]
- 11. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolinone synthesis [organic-chemistry.org]
- 13. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. generis-publishing.com [generis-publishing.com]
- 15. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of HDAC Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Histone Deacetylase (HDAC) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor bioavailability encountered during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of many HDAC inhibitors?
A1: The poor bioavailability of HDAC inhibitors is often attributed to a combination of factors:
-
Poor aqueous solubility: Many HDAC inhibitors are hydrophobic molecules, which limits their dissolution in the gastrointestinal tract and subsequent absorption.[1][2]
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Rapid metabolism: These compounds can be quickly metabolized in the liver and other tissues, leading to a short circulation half-life.[3][4]
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Active efflux: HDAC inhibitors can be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drugs out of cells, reducing intracellular concentration and overall absorption.[5]
-
Chemical instability: Some HDAC inhibitors, particularly hydroxamic acid-based compounds, can be chemically unstable and degrade before reaching their target.[6]
Q2: My HDAC inhibitor shows excellent in vitro potency but fails in in vivo models. What could be the issue?
A2: This is a common challenge. The discrepancy often arises from poor pharmacokinetic properties that are not apparent in in vitro assays. The primary culprits are likely poor absorption, rapid metabolism, or rapid clearance, leading to insufficient drug concentration at the tumor site for a sufficient duration.[3][7] It is crucial to perform early pharmacokinetic studies to assess the compound's bioavailability.
Q3: How can I improve the solubility of my lead HDAC inhibitor compound?
A3: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble HDAC inhibitors:
-
Particle size reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, leading to a higher dissolution rate.[2][8]
-
Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution.[8][9]
-
Lipid-based formulations: Incorporating the drug into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption.[9][10]
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Inclusion complexes: Using cyclodextrins to form inclusion complexes can mask the hydrophobic nature of the drug and increase its aqueous solubility.[2][9]
Q4: What is a prodrug approach, and can it help improve the bioavailability of my HDAC inhibitor?
A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo through enzymatic or chemical reactions.[11][12] This approach can be highly effective for HDAC inhibitors by:
-
Improving solubility and permeability: Modifying the parent drug with a promoiety can enhance its physicochemical properties for better absorption.[6][13]
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Increasing metabolic stability: The prodrug form can be designed to be more resistant to premature metabolism.[6][14]
-
Enhancing tumor targeting: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in tumor tissues.
Troubleshooting Guides
Problem 1: Low Oral Bioavailability Due to Poor Solubility
Symptoms:
-
Low peak plasma concentration (Cmax) and area under the curve (AUC) after oral administration.
-
High variability in plasma concentrations between subjects.
-
Significant portion of the administered dose is recovered unchanged in the feces.
Troubleshooting Workflow:
Caption: Workflow for addressing low bioavailability due to poor solubility.
Possible Solutions & Experimental Protocols:
| Strategy | Description | Key Experimental Protocol |
| Particle Size Reduction | Reducing the particle size increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[8] | Nanosuspension Preparation (Precipitation Method): 1. Dissolve the HDAC inhibitor in a suitable organic solvent. 2. Inject this solution into an anti-solvent (usually water with a stabilizer) under high shear homogenization. 3. Remove the organic solvent by evaporation. 4. Characterize particle size and distribution using Dynamic Light Scattering (DLS).[8] |
| Lipid-Based Formulations | Formulating the HDAC inhibitor in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can improve its solubilization in the gastrointestinal tract.[10] | SEDDS Formulation & Evaluation: 1. Screen various oils, surfactants, and co-surfactants for their ability to solubilize the HDAC inhibitor. 2. Construct ternary phase diagrams to identify the optimal self-emulsification region. 3. Prepare the SEDDS formulation by mixing the components. 4. Evaluate the self-emulsification performance by adding the formulation to water and observing the resulting emulsion. 5. Characterize droplet size and polydispersity index. |
| Prodrug Approach | Synthesize a more soluble prodrug of the HDAC inhibitor that is converted to the active parent drug in vivo.[11][13] | Phosphate Prodrug Synthesis & Evaluation: 1. Synthesize a phosphate ester of the HDAC inhibitor. 2. Determine the aqueous solubility of the prodrug at different pH values. 3. Assess the conversion of the prodrug to the parent drug in the presence of alkaline phosphatase in vitro. 4. Conduct in vivo pharmacokinetic studies to compare the bioavailability of the prodrug and the parent drug.[1] |
Problem 2: Rapid Metabolism and Clearance
Symptoms:
-
Very short plasma half-life (t1/2).
-
High first-pass metabolism observed in preclinical models.
-
Identification of significant levels of metabolites in plasma and urine.
Troubleshooting Workflow:
Caption: Workflow for addressing rapid metabolism and clearance of HDAC inhibitors.
Possible Solutions & Experimental Protocols:
| Strategy | Description | Key Experimental Protocol |
| Nanocarrier Encapsulation | Encapsulating the HDAC inhibitor in a nanocarrier, such as a liposome or polymeric nanoparticle, can protect it from metabolic enzymes and prolong its circulation time.[3][15][16] | Liposome Preparation (Thin-Film Hydration): 1. Dissolve the HDAC inhibitor and lipids (e.g., DSPC, cholesterol) in an organic solvent. 2. Evaporate the solvent to form a thin lipid film. 3. Hydrate the film with an aqueous buffer to form multilamellar vesicles. 4. Reduce the size of the liposomes by sonication or extrusion to form small unilamellar vesicles. 5. Characterize liposome size, zeta potential, and encapsulation efficiency. |
| Prodrug Design | Design a prodrug that masks the metabolically labile site of the HDAC inhibitor. The active drug is released at the target site.[6][17] | Prodrug Stability and Conversion: 1. Synthesize the prodrug by modifying the metabolic hotspot. 2. Incubate the prodrug with liver microsomes or hepatocytes to assess its metabolic stability compared to the parent drug. 3. Analyze the samples at different time points using LC-MS/MS to quantify the remaining prodrug and the formation of the parent drug. |
Signaling Pathway Considerations
HDAC inhibitors exert their effects by altering the acetylation status of both histone and non-histone proteins, leading to changes in gene expression and cellular processes.[18][19] Understanding these pathways is crucial for interpreting experimental results.
Caption: Simplified signaling pathway of HDAC inhibitor action.
Quantitative Data Summary
The following table summarizes key parameters from various studies on improving HDAC inhibitor bioavailability.
| HDAC Inhibitor | Formulation/Modification | Key Finding | Reference |
| SAHA | pH-responsive ROMP-nanoparticles | 80% reduction in tumor weight with no toxicity, whereas free SAHA had no effect. | [3] |
| CG-1521 | Starch nanoparticles | Increased water solubility and cellular uptake, leading to enhanced anti-tumor activity. | [7][20] |
| 4-phenylbutyric acid (PBA) | Hyaluronic acid (HA) conjugation | Nanoparticles showed higher accumulation in tumor tissue. | [21] |
| Valacyclovir (Prodrug of Acyclovir) | 5'-valyl ester prodrug | 3-5 fold higher systemic bioavailability compared to the parent drug. | [12] |
Key Experimental Protocols
In Vitro Bioavailability Assessment: Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of drugs.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
Add the HDAC inhibitor solution to the apical (AP) side of the Transwell®.
-
Take samples from the basolateral (BL) side at various time points.
-
To assess active efflux, also perform the experiment in the reverse direction (BL to AP).
-
-
Quantification: Analyze the concentration of the HDAC inhibitor in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
In Vivo Bioavailability Assessment: Pharmacokinetic Study in Rodents
This study determines the plasma concentration-time profile of an HDAC inhibitor after administration.
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Drug Administration: Administer the HDAC inhibitor formulation orally (gavage) or intravenously (tail vein injection).
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the HDAC inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC using appropriate software. The absolute bioavailability (F%) can be calculated by comparing the AUC after oral and IV administration: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.[22]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Histone Deacetylase Inhibitors Delivery using Nanoparticles with Intrinsic Passive Tumor Targeting Properties for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism as a key to histone deacetylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of histone deacetylase inhibitors on cellular drug transporters and their implications for using epigenetic modifiers in combination chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual-Mode HDAC Prodrug for Covalent Modification and Subsequent Inhibitor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanotechnology-Based Histone Deacetylase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. curtiscoulter.com [curtiscoulter.com]
- 12. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitor based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 20. Frontiers | Nanotechnology-Based Histone Deacetylase Inhibitors for Cancer Therapy [frontiersin.org]
- 21. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Managing Side Effects of PDE4D Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage common side effects encountered during experiments with Phosphodiesterase 4D (PDE4D) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed during preclinical and clinical studies of PDE4 inhibitors?
A1: The most frequently reported side effects associated with systemic PDE4 inhibitors are nausea, vomiting (emesis), and other gastrointestinal disturbances like diarrhea and abdominal pain.[1][2][3] Headache and weight loss have also been noted with some compounds, such as apremilast.[2][4] While therapeutic potential is significant, these side effects have historically limited the clinical use of many first and second-generation PDE4 inhibitors.[1][5]
Q2: What is the primary mechanism believed to cause nausea and emesis with PDE4D inhibition?
A2: The emetic effects of PDE4 inhibitors are thought to be primarily mediated by the inhibition of the PDE4D isoform.[6] The proposed mechanism involves an increase in cyclic AMP (cAMP) within central noradrenergic terminals, which mimics the pharmacological action of presynaptic α2-adrenoceptor antagonists.[1] This disruption of the noradrenergic pathway is a key trigger for the emetic reflex.
Q3: How does PDE4D inhibition produce anti-inflammatory effects?
A3: PDE4 is a key enzyme that degrades cAMP in immune and inflammatory cells.[7][8] By inhibiting PDE4D, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA).[7][9] PKA activation subsequently modulates the expression of various cytokines. It suppresses the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), IL-17, and IL-23, while increasing the synthesis of anti-inflammatory cytokines like IL-10.[4][10][7]
Q4: Are there significant cardiovascular risks associated with PDE4D inhibition?
A4: The cardiovascular effects of PDE4D inhibition are complex and context-dependent. While broad PDE inhibitors (like PDE3 inhibitors) used for heart failure have been associated with increased mortality and arrhythmias, the role of PDE4D is more nuanced.[11][12] Some studies in animal models suggest that PDE4D inactivation could lead to cardiac dysfunction through dysregulation of calcium signaling.[12][13] Conversely, other research indicates that PDE4D inhibition may protect against cardiac hypertrophy and heart failure by activating mitophagy.[14] Clinical trials with some PDE4 inhibitors have not identified major cardiovascular side effects, though slight increases in atrial fibrillation have been noted.[13] The impact appears to depend heavily on the specific inhibitor, the disease model, and the existing cardiac condition.
Signaling Pathway
PDE4D-cAMP Signaling Pathway
The diagram below illustrates the central role of PDE4D in modulating cAMP signaling. Inhibition of PDE4D prevents the degradation of cAMP, leading to its accumulation and the activation of downstream effectors like PKA and EPAC, which in turn regulate gene transcription and cellular responses, including inflammation.
Troubleshooting Guides
Issue: Unexpected Nausea and Emesis in Animal Models
Q: My animal model is exhibiting significant signs of nausea or is vomiting after administration of a PDE4D inhibitor. What are the immediate troubleshooting steps?
A: Observing emesis or signs of nausea (like pica in rodents) is a known challenge with pan-PDE4 inhibitors. Follow this workflow to diagnose and mitigate the issue.
Step-by-Step Guide:
-
Verify Dose and Administration: Double-check calculations and administration procedures. An accidental overdose is a common cause of exaggerated side effects.
-
Consider an Alternative Inhibitor: If the emesis is dose-limiting, the most effective strategy is often to switch compounds.
-
Isoform-Selective Inhibitors: Since PDE4D is strongly linked to emesis, using an inhibitor with higher selectivity for other isoforms (like PDE4B, which is crucial for anti-inflammatory effects) can reduce nausea while retaining efficacy.[10][6]
-
Allosteric Inhibitors: Novel allosteric inhibitors have been designed to be highly selective for PDE4D but with a better side-effect profile, showing success in clinical trials without significant emetic effects.[5][15][16]
-
-
Modify Administration Route: For localized disease models (e.g., dermatological), switching from systemic to topical administration can minimize systemic exposure and reduce gastrointestinal side effects.[6]
-
Pharmacological Mitigation: In some preclinical models, co-administration with an α2-adrenoceptor agonist has been shown to protect against PDE4 inhibitor-induced emesis, confirming the role of this pathway.[17] This can be a useful tool to separate on-target efficacy from off-target emetic effects.
Data Presentation
Table 1: Side Effect Profile of Clinically Evaluated PDE4 Inhibitors
| Inhibitor | Primary Indication | Common Side Effects (Incidence) | Key Characteristics |
| Rolipram | Investigational (Depression) | Nausea, vomiting, headache.[4] | First-generation; narrow therapeutic window due to side effects limited its clinical use.[4] |
| Roflumilast | COPD, Asthma | Diarrhea, weight loss, nausea.[2][4] | Second-generation, first to market for COPD. Side effects can still be dose-limiting.[4] |
| Apremilast | Psoriatic Arthritis, Psoriasis | Diarrhea (7.7%), Nausea (8.9%), Headache (5.9%), Vomiting (3.2%).[2][4] | Third-generation oral inhibitor. Side effects are generally milder but still prevalent.[2] |
| BPN14770 (Zatolmilast) | Fragile X Syndrome | Well-tolerated in Phase 2 trials with no significant GI side effects reported.[15][18] | Subtype-selective, PDE4D allosteric inhibitor designed for improved tolerability.[16] |
Experimental Protocols
Protocol 1: Assessment of Emetic Potential in Ferrets
Ferrets are a standard model for emesis research due to their well-characterized emetic reflex.[17][19]
Objective: To quantify the number of emetic events (retching and vomiting) following administration of a PDE4D inhibitor.
Materials:
-
Male ferrets (acclimated for at least one week).
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Test PDE4D inhibitor, dissolved in an appropriate vehicle.
-
Vehicle control.
-
Positive control (e.g., Cisplatin, 5 mg/kg, IP).
-
Observation cages with video recording.
-
Syringes and needles for administration (e.g., oral gavage, subcutaneous).
Methodology:
-
Acclimation: House ferrets individually and allow them to acclimate to the environment and handling.
-
Fasting: Fast animals overnight (approx. 12 hours) with free access to water to ensure an empty stomach.
-
Administration: Administer the test inhibitor, vehicle, or positive control via the desired route.
-
Observation: Place the ferret in an observation cage immediately after dosing. Record behavior using video for a period of 4-6 hours.
-
Quantification: A trained observer, blinded to the treatment groups, should review the video recordings to score:
-
Number of Retches: Rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric contents.
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Number of Vomits: Forceful expulsion of gastric contents.
-
Latency to First Emetic Event: Time from administration to the first retch or vomit.
-
-
Data Analysis: Compare the number of emetic events and latency between the test groups using appropriate statistical methods (e.g., Mann-Whitney U test or ANOVA).
Protocol 2: Assessment of Emetic Potential Surrogate in Rodents
Rodents lack an emetic reflex, so a surrogate behavioral model is required.[17] The reversal of anesthesia induced by an α2-adrenoceptor agonist is a validated correlate of emetic potential for PDE4 inhibitors.[1][20]
Objective: To measure the effect of a PDE4D inhibitor on the duration of anesthesia induced by a xylazine/ketamine cocktail. A shorter duration of anesthesia correlates with higher emetic potential.[1]
Workflow Diagram:
Methodology:
-
Animal Preparation: Use adult mice or rats, acclimated to the facility.
-
Inhibitor Administration: Administer the test PDE4D inhibitor or vehicle control at the desired dose and route (e.g., PO, IP).
-
Pre-treatment Period: Allow for drug absorption (typically 30-60 minutes, depending on compound pharmacokinetics).
-
Anesthesia Induction: Administer a standard dose of an α2-adrenoceptor agonist/anesthetic combination (e.g., xylazine at 10 mg/kg and ketamine at 75 mg/kg, IP for mice).
-
Measure Anesthesia Duration:
-
Immediately after injection, place the animal on its back. The loss of the righting reflex is defined as the inability of the animal to right itself within 30 seconds. This marks the onset of anesthesia.
-
Record the time from the loss of the righting reflex until its return. The return of the righting reflex is defined as the animal successfully righting itself three times within a 1-minute period.
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The total time between the loss and return of the reflex is the duration of anesthesia.
-
-
Data Analysis: Compare the mean duration of anesthesia between the inhibitor-treated groups and the vehicle control group. A statistically significant reduction in anesthesia duration indicates emetic potential.
References
- 1. Deletion of phosphodiesterase 4D in mice shortens α2-adrenoceptor–mediated anesthesia, a behavioral correlate of emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 3. What are PDE4D inhibitors and how do they work? [synapse.patsnap.com]
- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insight into Inhibitory Mechanism of PDE4D by Dietary Polyphenols Using Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. mdpi.com [mdpi.com]
- 13. Phosphodiesterase 4D (PDE4D) regulates baseline sarcoplasmic reticulum Ca2+ release and cardiac contractility, independently of L-type Ca2+current - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PDE4D inhibition ameliorates cardiac hypertrophy and heart failure by activating mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragile X Clinical Trial of New PDE4D Inhibitor from Tetra • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 16. researchgate.net [researchgate.net]
- 17. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 18. PDE4D Inhibitor Improves Cognition for People With Fragile X Syndrome in Phase 2 Trial - - Practical Neurology [practicalneurology.com]
- 19. ndineuroscience.com [ndineuroscience.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving Pharmacokinetic Properties of Quinazolinone Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with quinazolinone derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on enhancing pharmacokinetic (PK) properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Q1: Why do many of my quinazolinone derivatives exhibit poor water solubility?
A1: The limited aqueous solubility of many quinazolinone derivatives is often inherent to their chemical structure. These compounds typically feature a rigid, fused heterocyclic ring system, which, combined with lipophilic substituents, leads to high crystal lattice energy and low polarity. This molecular structure makes it difficult for water molecules to effectively solvate the compound, resulting in poor solubility. Consequently, many quinazolinone derivatives are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, characterized by low solubility and high permeability.[1][2]
Q2: My quinazolinone derivative won't dissolve in aqueous buffer for my in vitro assay. What are the initial steps I should take?
A2: When encountering solubility issues in aqueous buffers, the first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common choice. For particularly challenging compounds, gentle warming (37-60°C) and ultrasonication can help facilitate dissolution. When diluting the DMSO stock into your aqueous assay buffer, do so incrementally while vortexing to minimize precipitation. If precipitation persists, it indicates that the final concentration of your compound exceeds its solubility limit in the final solvent mixture.[1]
Q3: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. What can I do to keep it dissolved?
A3: This common issue, known as "precipitation upon dilution," can be addressed with several strategies:[1]
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.[1]
-
Use a Co-solvent: Introducing a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) into your aqueous buffer can increase the solubility of your compound.[1][3]
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, like Polysorbate 80 (Tween® 80), can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[1][3]
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility. Pre-incubating your compound with the cyclodextrin before diluting it into the buffer can be an effective strategy.[1][3]
Q4: How does pH affect the solubility of my quinazolinone derivatives?
A4: The quinazolinone scaffold contains basic nitrogen atoms, which makes the solubility of its derivatives pH-dependent. For instance, gefitinib, a well-known quinazoline-based drug, is a weak base that is more soluble at a lower, acidic pH where it becomes ionized. Its solubility significantly decreases at neutral or basic pH. Therefore, adjusting the pH of your buffer system can be a highly effective method to improve solubility, provided the pH change does not negatively impact the stability of your compound or the integrity of your biological assay.[1]
Issue 2: Low Oral Bioavailability
Q5: My quinazolinone derivative shows good in vitro potency but has very low oral bioavailability in animal models. What formulation strategies can I employ?
A5: This is a classic challenge for BCS Class II and IV drugs, where low solubility and dissolution rate in the gastrointestinal (GI) tract limit absorption.[3] Several formulation strategies can be employed to enhance oral bioavailability:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[2] Techniques like micronization and nanonization (creating nanosuspensions) can be utilized.[2]
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can improve its wettability and dissolution rate.[2][3] Common methods for preparing solid dispersions include solvent evaporation, fusion (melt) method, and spray drying.[2]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve its absorption.
Q6: My amorphous solid dispersion is recrystallizing during storage. How can I improve its physical stability?
A6: The recrystallization of an amorphous solid dispersion can compromise the solubility and bioavailability benefits. To improve physical stability, consider the following:
-
Polymer Selection: The choice of polymer is critical. Ensure the selected polymer has good miscibility with your compound and a high glass transition temperature (Tg).
-
Drug Loading: High drug loading can increase the tendency for recrystallization. Optimizing the drug-to-polymer ratio is important.
-
Storage Conditions: Store the solid dispersion under controlled temperature and humidity conditions to minimize molecular mobility and prevent moisture-induced crystallization.
Issue 3: Rapid Metabolism
Q7: My quinazolinone derivative is rapidly metabolized in vivo, leading to a short half-life. What strategies can I use to improve its metabolic stability?
A7: Rapid metabolism is a common challenge that can limit the therapeutic efficacy of a drug candidate. Strategies to improve metabolic stability often involve chemical modifications to block or reduce the susceptibility of the molecule to metabolic enzymes, primarily cytochrome P450s (CYPs). Consider the following approaches:
-
Introduce Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as fluorine or chlorine, at metabolically labile positions can decrease the electron density of the site, making it less susceptible to oxidative metabolism.
-
Steric Hindrance: Introducing bulky groups near a metabolically active site can sterically hinder the approach of metabolizing enzymes.
-
Isosteric Replacements: Replacing a metabolically labile group with a more stable isostere can improve metabolic stability without significantly altering the compound's biological activity.
-
Deuteration: Replacing hydrogen atoms at sites of metabolism with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.
Data Presentation
Table 1: Formulation Strategies to Enhance Oral Bioavailability of Quinazolinone Derivatives
| Formulation Strategy | Technique | Mechanism of Action | Example Improvement |
| Particle Size Reduction | Micronization, Nanonization | Increases surface area, leading to a faster dissolution rate.[2] | Nanosuspensions have been shown to significantly improve the dissolution and saturation solubility of poorly soluble drugs.[2] |
| Amorphous Solid Dispersions | Solvent Evaporation, Fusion Method, Spray Drying | Disperses the drug in an amorphous form within a hydrophilic polymer matrix, enhancing wettability and dissolution.[2][3] | Solid dispersions can convert a drug from a stable, low-energy crystalline form to a more soluble, high-energy amorphous form.[3] |
| Lipid-Based Formulations | Self-Emulsifying Drug Delivery Systems (SEDDS) | Encapsulates the drug in a lipid-based system to improve absorption. | Can enhance the oral bioavailability of lipophilic drugs. |
| Complexation | Cyclodextrin Inclusion Complexes | Forms inclusion complexes with the drug, masking its hydrophobic parts and increasing aqueous solubility.[1][3] | Can improve the solubility and dissolution of poorly water-soluble drugs.[3] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
Objective: To improve the dissolution rate of a poorly soluble quinazolinone derivative by preparing an amorphous solid dispersion.
Materials:
-
Quinazolinone derivative (API)
-
Hydrophilic carrier (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the API and carrier are soluble.[2]
-
Rotary evaporator
Procedure:
-
Dissolution: Accurately weigh the quinazolinone derivative and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask with the aid of sonication or stirring until a clear solution is obtained.[2]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) to prevent thermal degradation.[2][3]
-
Drying: Continue the evaporation until a dry solid film or mass is formed on the wall of the flask. Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Characterization: Characterize the prepared solid dispersion for its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure crystalline drug.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the metabolic stability of a quinazolinone derivative in the presence of liver microsomes.
Materials:
-
Quinazolinone derivative stock solution (e.g., in DMSO)
-
Liver microsomes (human or other species)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the quinazolinone derivative (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).
Visualizations
Caption: A typical experimental workflow for the pharmacokinetic characterization and optimization of quinazolinone derivatives.
Caption: A troubleshooting guide for addressing poor aqueous solubility of quinazolinone derivatives in in vitro assays.
References
Technical Support Center: Enhancing the Selectivity of Quinazoline-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the design and experimental validation of selective inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the selectivity of quinazoline-based kinase inhibitors?
A1: Enhancing the selectivity of quinazoline-based inhibitors fundamentally revolves around exploiting the subtle differences between the intended target and off-target proteins. The main strategies include:
-
Structure-Based Drug Design: This approach leverages the three-dimensional structures of the target and off-target kinases. By identifying unique residues or conformations within the ATP-binding pocket of the desired target, medicinal chemists can design quinazoline analogues with functionalities that preferentially interact with these specific features. For instance, designing derivatives that exploit unique amino acid differences between highly homologous kinases like Aurora A and Aurora B can lead to highly selective inhibitors.[1]
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinazoline scaffold is a cornerstone of improving selectivity. Key modifications include:
-
Substitutions on the Quinazoline Core: Introducing bulky or specific chemical groups at positions C6 and C7 can enhance potency and selectivity.[2]
-
Modification of the C4-Anilino Moiety: Altering the aniline group, which typically interacts with the hinge region of the kinase, can fine-tune selectivity.
-
Introduction of Covalent Warheads: For kinases with a strategically located cysteine residue (e.g., EGFR with C797), incorporating a reactive group (like an acrylamide) on the quinazoline scaffold can lead to irreversible and highly selective inhibition.
-
-
Computational Modeling: In silico methods are crucial for predicting and rationalizing selectivity. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling help correlate molecular descriptors with biological activity, guiding the design of more selective compounds.[3][4][5][6] Molecular docking and molecular dynamics simulations can predict how a designed inhibitor will bind to both on-target and off-target proteins, highlighting potential steric clashes or favorable interactions that confer selectivity.[1][5]
Q2: My quinazoline-based inhibitor shows activity against multiple kinases. How can I identify the off-targets?
A2: Identifying off-targets is a critical step in characterizing your inhibitor. A common and effective method is to perform a broad kinase panel screening. This involves testing your compound at a fixed concentration (e.g., 1 µM) against a large number of purified kinases (e.g., over 400). The results will provide a percentage of inhibition for each kinase, revealing a preliminary off-target profile. For hits that show significant inhibition, follow-up dose-response experiments should be conducted to determine the IC50 values, which quantify the potency of your inhibitor against these off-targets.
Q3: What are some common reasons for poor selectivity in early-stage quinazoline inhibitors?
A3: Poor selectivity often arises from the conserved nature of the ATP-binding site across the human kinome. Early-stage inhibitors may only interact with highly conserved residues, leading to broad activity. Specific reasons include:
-
Lack of Specific Interactions: The inhibitor may not be engaging with unique, non-conserved residues in the target kinase.
-
Excessive Lipophilicity: Highly lipophilic compounds can exhibit non-specific binding and promiscuous inhibition.
-
Flexibility of the Inhibitor: A highly flexible molecule can adapt to the ATP-binding sites of multiple kinases.
Troubleshooting Guides
Issue 1: High Off-Target Activity Observed in Kinase Panel Screen
Problem: Your novel quinazoline inhibitor is potent against your primary target, but a broad kinase panel screen reveals significant inhibition of several other kinases.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inhibitor binds to highly conserved regions of the ATP pocket. | 1. Perform molecular docking of your inhibitor into the crystal structures of both your primary target and the identified off-targets. Analyze the binding poses to identify common interactions. 2. Identify unique residues in the active site of your primary target that are not present in the off-targets. 3. Synthesize analogues with moieties that can form specific interactions (e.g., hydrogen bonds, salt bridges) with these unique residues. For example, exploiting differences in just a few residues is a key strategy for developing selective Aurora A kinase inhibitors over Aurora B.[1] |
| The inhibitor is too "promiscuous" due to its physicochemical properties. | 1. Analyze the physicochemical properties of your compound (e.g., cLogP, molecular weight). 2. If the compound is highly lipophilic, consider introducing more polar groups to reduce non-specific binding, provided this does not significantly compromise on-target potency. |
| The quinazoline scaffold itself has inherent affinity for certain kinase subfamilies. | 1. Review literature on quinazoline-based inhibitors to see if the identified off-targets are common for this scaffold. 2. Consider scaffold hopping or significant structural modifications to move away from the problematic chemotype. |
Experimental Protocols & Data
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is used to determine the IC50 value of an inhibitor against a purified kinase.
Objective: To measure the concentration of a quinazoline-based inhibitor required to inhibit 50% of the activity of a target kinase.[7]
Materials:
-
Test compounds (novel quinazoline inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified kinase and its specific substrate
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.[7]
-
Add 10 µL of a solution containing the kinase and its substrate in the appropriate assay buffer to each well.[7]
-
Incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the kinase.[7]
-
Initiate the kinase reaction by adding 5 µL of an ATP solution to each well.[7]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[7]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent as per the manufacturer's instructions.[7]
-
Measure luminescence with a plate reader.[7]
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[7]
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
This cell-based assay measures the binding of an inhibitor to its target protein in living cells.
Objective: To confirm that the inhibitor engages its intended target in a cellular context and to determine its cellular potency (IC50).[7]
Materials:
-
Cells engineered to express the target kinase as a NanoLuc® fusion protein
-
NanoBRET™ tracer and Nano-Glo® substrate
-
Test compounds
-
Opti-MEM™ medium
-
White, opaque 96-well plates
Procedure:
-
Seed the engineered cells into the wells of a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in Opti-MEM™.[7]
-
Prepare a working solution of the NanoBRET™ tracer.[7]
-
Add the test compounds to the cells, followed by the tracer.[7]
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.[7]
-
Prepare the NanoBRET™ Nano-Glo® detection reagent.[7]
-
Add the detection reagent to the wells and read the plate on a luminometer equipped with donor (460 nm) and acceptor (610 nm) emission filters.
-
Calculate the BRET ratio (acceptor emission / donor emission) and determine the IC50 value from the dose-dependent decrease in the BRET ratio.[7]
Comparative Selectivity Data
The following table summarizes inhibitory activity (IC50) for illustrative quinazoline-based inhibitors against their primary targets and common off-targets.
| Inhibitor | Primary Target(s) | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity Notes |
| Novel Quinazoline 1 (NQ1) | EGFR (L858R/T790M) | 4.62 | SRC | >1000 | High selectivity for mutant EGFR over other kinases.[7] |
| Gefitinib | EGFR (wt) | 15.5 | - | - | First-generation EGFR inhibitor. |
| Novel Quinazoline 2 (NQ2) | VEGFR-2 | 60.0[8] | PDGFR-β | 150 | Also shows activity against other tyrosine kinases.[7] |
| Vandetanib | VEGFR-2 | 54.0[8] | - | - | Multi-kinase inhibitor for comparison. |
| Novel Quinazoline 3 (NQ3) | Aurora A | - | Aurora B | - | Designed to exploit structural differences for high selectivity (>757-fold).[1] |
Visual Guides
Signaling Pathway and Inhibition
This diagram illustrates a simplified signaling pathway for a Receptor Tyrosine Kinase (RTK) like EGFR and shows where quinazoline-based inhibitors intervene.
Caption: Simplified RTK signaling and competitive inhibition by quinazoline derivatives.
Experimental Workflow for Selectivity Profiling
This diagram outlines a typical workflow for assessing the selectivity of a new quinazoline-based inhibitor.
Caption: Workflow for experimental selectivity profiling of quinazoline inhibitors.
Logic Diagram for Troubleshooting Poor Selectivity
This diagram provides a logical flow for troubleshooting when an inhibitor shows poor selectivity.
Caption: A logical approach to troubleshooting poor inhibitor selectivity.
References
- 1. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. QSAR-Based Models for Designing Quinazoline/Imidazothiazoles/Pyrazolopyrimidines Based Inhibitors against Wild and Mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Target of 5,6,7,8-Tetrahydroquinazolin-4-ol: A Comparative Guide
This guide provides a comparative analysis of experimental data to validate the biological targets of 5,6,7,8-Tetrahydroquinazolin-4-ol and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of current findings, alternative compounds, and detailed experimental protocols.
Overview of Potential Biological Targets
The 5,6,7,8-tetrahydroquinazoline scaffold is a versatile pharmacophore, with derivatives showing a range of biological activities.[1][2] Key identified targets include enzymes involved in fungal pathogenesis, mycobacterial survival, glucose metabolism, and cancer progression. This guide will compare the validation of these targets using 5,6,7,8-tetrahydroquinazoline derivatives against alternative inhibitors.
Comparative Data on Target Inhibition
The following tables summarize the quantitative data from studies validating the biological targets of 5,6,7,8-tetrahydroquinazoline derivatives and their alternatives.
Table 1: Antifungal Activity Targeting Sterol 14α-demethylase (CYP51)
| Compound | Target Organism | EC50 (µg/mL) | IC50 (µg/mL) | Binding Energy (kcal/mol) |
| Compound 4r (a 5,6,7,8-tetrahydroquinazolin derivative) | R. solani | 0.33[3] | 0.34[3] | -57.2[3] |
| Fluquinconazole (Positive Control) | R. solani | 0.78[3] | 0.62[3] | -39.7[3] |
Table 2: Anticancer Activity Targeting Topoisomerase IIα
| Compound | Target | IC50 for DNA Relaxation | Selectivity (α vs β) |
| ARN-21934 (a 6-amino-tetrahydroquinazoline derivative) | Human Topoisomerase IIα | 2 µM[4] | ~100-fold for topoIIα[4] |
| Etoposide (Clinically Used Drug) | Human Topoisomerase II | 120 µM[4] | Not specified |
Table 3: In Silico Screening of Tetrahydroquinazoline Derivatives Against Various Targets
| Compound Class | Target Enzyme | Predicted Activity |
| Novel 5,6,7,8-tetrahydroquinazoline derivatives | M. tuberculosis Dihydrofolate Reductase (DHFR) | High binding affinity[1][5] |
| M. tuberculosis Pantothenate Kinase (MtPanK) | High binding affinity[1][5] | |
| M. tuberculosis FAD-containing oxidoreductase DprE1 (MtDprE1) | High binding affinity[1][5] | |
| β-glucosidase | High inhibition activity predicted[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols cited in the comparison data.
3.1. Antifungal Activity Assay
-
In Vitro Antifungal Assay: The antifungal activity of the synthesized 5,6,7,8-tetrahydroquinazolin derivatives was evaluated against five plant pathogenic fungi. The EC50 values were determined by measuring the mycelial growth inhibition at various compound concentrations.[3]
-
CYP51 Inhibition Assay: The inhibitory activity against the target enzyme, sterol 14α-demethylase (CYP51), was determined by measuring the IC50 values.[3]
-
In Vivo Antifungal Assay: The protective and curative effects of the compounds were evaluated on rice plants infected with R. solani.[3]
-
Molecular Docking: The binding mode and energy of the compounds with the CYP51 enzyme were predicted using molecular docking simulations.[3]
3.2. Topoisomerase II Inhibition Assay
-
DNA Relaxation Assay: The inhibitory effect of the tetrahydroquinazoline derivatives on human topoisomerase IIα-mediated DNA relaxation was measured. The IC50 was defined as the concentration of the compound required to inhibit 50% of the enzyme's activity.[4]
-
Cell Proliferation Assay: The antiproliferative activity of the compounds was evaluated against a panel of human cancer cell lines.[4]
3.3. In Silico Target Validation
-
Molecular Docking: The potential of newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives to act as inhibitors for various enzymes from Mycobacterium tuberculosis and as antidiabetic agents was assessed through molecular docking studies. This computational method predicts the binding affinity and interaction patterns of a ligand with a target protein.[1][5][6]
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and experimental workflows aid in understanding the mechanism of action and the validation process.
Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of this compound derivatives on CYP51.
Caption: A generalized workflow for the validation of biological targets of novel chemical entities.
Caption: The catalytic cycle of Topoisomerase II and the non-intercalative inhibitory mechanism of tetrahydroquinazoline derivatives.
Conclusion
The available data strongly suggest that this compound and its derivatives are promising scaffolds for targeting a range of biological entities crucial in various diseases. The direct comparison with established drugs and alternative compounds highlights their potential for developing novel therapeutics. Further experimental validation, moving from in silico predictions to in vitro and in vivo models, is essential to fully elucidate their mechanism of action and therapeutic potential. The provided protocols and workflows serve as a foundational guide for researchers pursuing the validation of these and similar compounds.
References
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Quinazoline-Based Inhibitors: 5,6,7,8-Tetrahydroquinazolin-4-ol Derivatives vs. Clinically Relevant Kinase and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of potent inhibitors targeting key players in cellular signaling and DNA repair pathways. This guide provides a comparative analysis of a lesser-explored subclass, 5,6,7,8-tetrahydroquinazoline derivatives, and contrasts them with well-established quinazoline-based inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Poly (ADP-ribose) polymerase (PARP).
While classic quinazoline inhibitors have primarily been developed as anti-cancer agents targeting kinases and DNA repair enzymes, recent research on 5,6,7,8-tetrahydroquinazoline derivatives has unveiled a different therapeutic potential, primarily as sigma-1 receptor antagonists for pain management and as potential antitubercular and antidiabetic agents. This guide will present the available experimental data for these distinct classes of quinazoline compounds, detail the experimental methodologies used to evaluate them, and visualize the key signaling pathways they modulate.
Quantitative Data Comparison
The following tables summarize the biological activities of 5,6,7,8-tetrahydroquinazoline derivatives and other prominent quinazoline inhibitors. It is crucial to note that a direct comparison of inhibitory potency (e.g., IC50 values) is not always feasible due to the different biological targets.
Table 1: Biological Activity of 5,6,7,8-Tetrahydroquinazoline Derivatives
| Compound | Target | In Vitro Assay | Ki (nM) | Cell Line/Animal Model | Observed Effect | Reference |
| 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline | Sigma-1 Receptor (σ1R) | Radioligand Binding Assay | 15.6 | Formalin-induced pain model (mice) | Dose-dependent antinociceptive effects | [1] |
| Substituted 5,6,7,8-tetrahydroquinazolines | Dihydrofolate reductase (DHFR) from M. tuberculosis | Molecular Docking | - | In silico | High binding affinity | [2] |
| Substituted 5,6,7,8-tetrahydroquinazolines | Pantothenate kinase (MtPanK) from M. tuberculosis | Molecular Docking | - | In silico | High binding affinity | [2] |
| Substituted 5,6,7,8-tetrahydroquinazolines | β-glucosidase | Molecular Docking | - | In silico | Predicted high inhibition activity | [2] |
Table 2: Inhibitory Activity of Quinazoline-Based EGFR Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell Line | Reference |
| Gefitinib | EGFR | 0.4 - 2 | Various cancer cell lines | [3][4] |
| Erlotinib | EGFR | 2 | Various cancer cell lines | [5][6] |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) | BT474 | [7][8] |
Table 3: Inhibitory Activity of Quinazoline-Based VEGFR Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell Line/Assay | Reference |
| Vandetanib | VEGFR2, EGFR | 40 (VEGFR2), 500 (EGFR) | Kinase assays | [9] |
| Foretinib | VEGFR2, MET | 0.4 (VEGFR2), 0.9 (MET) | Kinase assays | - |
Table 4: Inhibitory Activity of Quinazoline-Based PARP Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell Line/Assay | Reference |
| Olaparib | PARP1, PARP2 | 5 (PARP1), 1 (PARP2) | Enzyme assays | [10][11] |
| Rucaparib | PARP1, PARP2, PARP3 | 1.8 (PARP1) | Enzyme assays | [12] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by the quinazoline inhibitors discussed.
Caption: EGFR Signaling Pathway and Inhibition by Quinazolines.
Caption: VEGFR Signaling Pathway and Inhibition by Quinazolines.
Caption: PARP-mediated DNA Repair and Synthetic Lethality.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR).
-
Kinase-specific substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (e.g., quinazoline inhibitors) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™, Lance®, or radiolabeled ATP [γ-32P]ATP).
-
Microplate reader compatible with the detection method.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
-
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway.
-
Reagents and Materials:
-
Cell line of interest.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific to total and phosphorylated forms of target proteins).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the test compound for a specific duration.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.
-
Caption: General Experimental Workflow for Inhibitor Evaluation.
References
- 1. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
Comparative Analysis of Tetrahydroquinazolin-4-ol Analogs: A Scarcity of Available Data
A comprehensive review of scientific literature and chemical databases reveals a notable scarcity of specific research focused on the synthesis, biological evaluation, and comparative analysis of tetrahydroquinazolin-4-ol analogs. While the broader quinazoline and tetrahydroquinoline structural classes are extensively studied, the specific tetrahydroquinazolin-4-ol scaffold remains largely unexplored in publicly available research. This lack of data presents a significant challenge in constructing a detailed comparative guide as requested, complete with quantitative performance data, experimental protocols, and signaling pathway visualizations.
The initial search for information on tetrahydroquinazolin-4-ol analogs yielded numerous studies on related but structurally distinct compounds, primarily quinazolin-4(3H)-ones and tetrahydroquinolines. Quinazolin-4(3H)-ones, which possess an oxidized pyrimidine ring, are a well-established class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Similarly, tetrahydroquinolines are a privileged scaffold in medicinal chemistry, with numerous analogs developed as therapeutic agents.
Subsequent, more targeted searches aimed at identifying synthetic routes to tetrahydroquinazolin-4-ols, such as the reduction of precursor quinazolin-4(3H)-ones, also failed to provide substantial information on the biological activities or comparative studies of the resulting hydroxylated and saturated compounds. Patent databases were also explored with similar outcomes, indicating that this particular scaffold may not have been a focus of significant pharmaceutical development or academic research to date.
Alternative Focus Areas for a Comparative Analysis
Given the limited availability of data on tetrahydroquinazolin-4-ol analogs, we propose shifting the focus of this comparative guide to one of two closely related and well-documented classes of compounds for which a wealth of scientific information is available:
-
Quinazolin-4(3H)-one Analogs: This class of compounds offers a vast body of literature detailing their synthesis, structure-activity relationships, and diverse pharmacological effects. A comparative guide on these analogs could provide valuable insights for researchers in drug discovery.
-
Tetrahydroquinoline Analogs: As another privileged scaffold in medicinal chemistry, tetrahydroquinoline derivatives have been the subject of extensive research, leading to the development of numerous bioactive molecules. A detailed comparison of their performance and mechanisms of action would be highly relevant to the target audience.
We are prepared to develop a comprehensive comparison guide on either of these alternative topics, adhering to all the specified requirements for data presentation, experimental protocols, and Graphviz visualizations. We await your preference on how to proceed.
A Comparative Guide to the Reproducibility of Experiments Using 5,6,7,8-Tetrahydroquinazolin-4-ol and Its Derivatives
For researchers and drug development professionals, the reproducibility of experimental findings is the cornerstone of scientific advancement. This guide provides a comparative analysis of the experimental reproducibility of studies involving 5,6,7,8-Tetrahydroquinazolin-4-ol and its derivatives. While direct studies on the experimental reproducibility of this specific compound are not extensively documented, this guide offers a framework for comparison by examining its known biological targets and contrasting its performance with established alternative compounds. By providing detailed experimental protocols and highlighting potential sources of variability, this guide aims to equip researchers with the knowledge to design robust and reproducible experiments.
Biological Targets and Alternative Compounds
Derivatives of 5,6,7,8-tetrahydroquinazoline have been investigated for their inhibitory activity against several key enzymes, making them potential therapeutic agents for a range of diseases. This section compares these derivatives with well-established inhibitors for the same targets.
Dihydrofolate Reductase (DHFR) Inhibition
Target Significance: Dihydrofolate reductase is a crucial enzyme in the folate pathway, essential for the synthesis of nucleic acids and amino acids. Its inhibition is a key mechanism for anticancer and antimicrobial drugs.[1]
5,6,7,8-Tetrahydroquinazoline Derivatives as DHFR Inhibitors: Molecular docking studies have suggested that derivatives of 5,6,7,8-tetrahydroquinazoline can bind to the active site of Mycobacterium tuberculosis DHFR, indicating their potential as antitubercular agents.[2]
Alternative DHFR Inhibitors: Methotrexate and trimethoprim are classical DHFR inhibitors used in cancer chemotherapy and as antibiotics, respectively.[3][4] Quinazolinone analogs have also been designed to mimic the structure of methotrexate and have shown potent DHFR inhibition.[5][6]
| Compound Class | Target Organism/Enzyme | Reported IC50/Activity | Reference |
| 5,6,7,8-Tetrahydroquinazoline Deriv. | Mycobacterium tuberculosis DHFR | High binding affinity predicted in molecular docking studies. | [2] |
| Methotrexate (MTX) | Human and M. tuberculosis DHFR | Potent inhibitor with IC50 values in the nanomolar range for some derivatives. | [3][4] |
| Trimethoprim | Bacterial DHFR | Selective inhibitor of bacterial DHFR. | [4] |
| Quinazolin-4(3H)-one Analogs | Mammalian DHFR | IC50 values as low as 0.4 µM have been reported for some analogs. | [5] |
Reproducibility Considerations: The reproducibility of DHFR inhibition assays can be influenced by factors such as the source of the enzyme, the concentration of substrates (DHF and NADPH), and the specific buffer conditions.[7] High-throughput screening of DHFR inhibitors has shown good reproducibility with coefficients of variation (CV) between 6.4% and 12.2% for controls across multiple plates and days.[3]
Beta-Glucosidase Inhibition
Target Significance: Beta-glucosidases are enzymes that break down complex carbohydrates. Their inhibition is a therapeutic strategy for managing type 2 diabetes by slowing down glucose absorption.[2]
5,6,7,8-Tetrahydroquinazoline Derivatives as β-Glucosidase Inhibitors: Some derivatives of 5,6,7,8-tetrahydroquinazoline have been predicted to have high inhibitory activity against β-glucosidase, suggesting their potential as antidiabetic agents.[2][8]
Alternative β-Glucosidase Inhibitors: Acarbose is a well-known α-glucosidase inhibitor used clinically to treat diabetes.[9] Various natural compounds, such as flavonoids, have also been investigated for their glucosidase inhibitory potential.[10]
| Compound Class | Target Enzyme | Reported IC50/Activity | Reference |
| 5,6,7,8-Tetrahydroquinazoline Deriv. | β-Glucosidase | High inhibition activity predicted in molecular docking studies. | [2][8] |
| Acarbose | α-Glucosidase | IC50 values can vary significantly (0.00037-6.2 mg/mL) depending on assay conditions. | [11] |
| Flavonoids (e.g., EGCG) | α-Glucosidase | IC50 values in the range of 1-81 µM have been reported. | [10] |
Reproducibility Considerations: Assays for glucosidase inhibition are known for their variability. Minor modifications in experimental conditions can lead to large variations in the measured IC50 values.[11] The choice of substrate (e.g., p-nitrophenyl-β-D-glucopyranoside vs. esculin) and the detection method can also impact the results and their reproducibility.[12][13]
Sterol 14α-Demethylase (CYP51) Inhibition
Target Significance: CYP51 is a crucial enzyme in the biosynthesis of sterols, such as ergosterol in fungi and cholesterol in mammals. It is a major target for antifungal drugs.[14]
5,6,7,8-Tetrahydroquinazoline Derivatives as CYP51 Inhibitors: Novel derivatives of 5,6,7,8-tetrahydroquinazoline have been synthesized and shown to have excellent antifungal activity against various plant pathogenic fungi by targeting CYP51.[14]
Alternative CYP51 Inhibitors: Azole compounds, such as ketoconazole, itraconazole, and posaconazole, are widely used antifungal drugs that inhibit CYP51.[15][16] Non-azole compounds are also being explored as potential CYP51 inhibitors to overcome resistance issues.[17]
| Compound Class | Target Organism/Enzyme | Reported EC50/IC50 | Reference |
| 5,6,7,8-Tetrahydroquinazoline Deriv. | Rhizoctonia solani | EC50 of 0.33 µg/mL; IC50 of 0.34 µg/mL (Compound 4r). | [14] |
| Fluquinconazole (positive control) | Rhizoctonia solani | EC50 of 0.78 µg/mL; IC50 of 0.62 µg/mL. | [14] |
| Ketoconazole | Trypanosoma cruzi CYP51 | IC50 of 0.014 µM. | [15][16] |
| Posaconazole | Trypanosoma cruzi CYP51 | IC50 of 0.048 µM. | [15][16] |
Reproducibility Considerations: CYP51 inhibition assays can be challenging due to the membrane-bound nature of the enzyme and the need for a reconstituted enzyme system.[18] Factors such as the lipid composition, the ratio of CYP51 to its reductase partner, and the substrate concentration can all affect the assay's outcome and reproducibility.[19][20]
Experimental Protocols
To ensure the reproducibility of experiments, detailed and standardized protocols are essential. The following sections provide generalized methodologies for the key assays mentioned.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF).[21]
Materials:
-
Purified DHFR enzyme
-
DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolic Acid (DHF) stock solution
-
NADPH stock solution
-
Test compound (e.g., this compound derivative) and positive control (e.g., Methotrexate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of DHFR enzyme, DHF, NADPH, and test compounds in assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, test compound (at various concentrations), and DHFR enzyme solution to the appropriate wells. Include wells for enzyme control (no inhibitor) and blank (no enzyme).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the DHF and NADPH solutions to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes) at a constant temperature.[22]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[21]
Beta-Glucosidase Inhibition Assay (Agar Plate Method)
This method provides a rapid and visual way to screen for β-glucosidase inhibitors using esculin as a substrate.[12]
Materials:
-
Agar
-
Sodium acetate buffer (e.g., 0.1 M, pH 5.0)
-
Ferric chloride (FeCl3) solution
-
β-glucosidase enzyme
-
Esculin solution
-
Test compound and positive control (e.g., Conduritol β-epoxide)
-
Petri plates
Procedure:
-
Enzyme-Agar Plate Preparation: Prepare an agar solution in sodium acetate buffer, add the FeCl3 solution and β-glucosidase enzyme. Pour the mixture into petri plates and allow it to solidify.
-
Sample Application: Spot a small volume (e.g., 5 µL) of the test compound solution onto the surface of the agar.
-
Enzyme-Inhibitor Incubation: Incubate the plates at room temperature for approximately 15 minutes.
-
Substrate Addition: Add the esculin solution to cover the surface of the agar.
-
Enzyme-Substrate Reaction: Incubate for about 30 minutes at room temperature.
-
Result Visualization: A pale yellowish zone against a blackish-brown background indicates the presence of a β-glucosidase inhibitor. The diameter of the zone can be correlated with the inhibitory activity.[12]
CYP51 Inhibition Assay (Fluorescence-Based)
This high-throughput assay measures the inhibition of recombinant CYP51 enzymatic activity using a fluorogenic substrate.[15]
Materials:
-
Recombinant CYP51 enzyme
-
Cytochrome P450 reductase (CPR)
-
Fluorogenic substrate (e.g., BOMCC)
-
NADPH
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test compound and positive control (e.g., Ketoconazole)
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing CYP51, CPR, and the fluorogenic substrate in the buffer.
-
Assay Setup: Add the test compound at various concentrations to the wells of the microplate.
-
Reaction Initiation: Add the reaction mixture to the wells and pre-incubate at 37°C for a few minutes. Initiate the reaction by adding NADPH.
-
Fluorescence Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths over a set period at 37°C.[16]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15]
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Caption: Dihydrofolate Reductase (DHFR) signaling pathway and point of inhibition.
Caption: General experimental workflow for a DHFR inhibition assay.
Caption: Ergosterol biosynthesis pathway showing the role of CYP51 and its inhibition.
By understanding the biological targets, employing standardized protocols, and being aware of the potential sources of variability, researchers can enhance the reproducibility of their experiments with this compound and its derivatives, thereby accelerating the pace of drug discovery and development.
References
- 1. jpionline.org [jpionline.org]
- 2. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 11. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel method for screening beta-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. assaygenie.com [assaygenie.com]
Cross-Validation of 5,6,7,8-Tetrahydroquinazolin-4-ol's Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anticancer effects of 5,6,7,8-Tetrahydroquinazolin-4-ol is limited in publicly available literature. This guide provides a comparative analysis based on the performance of structurally similar tetrahydroquinazoline and tetrahydroquinoline derivatives against established anticancer agents. The information presented aims to offer a valuable reference for research and development in this area.
Comparative Efficacy of Tetrahydroquinazoline Analogs and Standard Chemotherapeutics
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various tetrahydroquinazoline and tetrahydroquinoline derivatives against common cancer cell lines. For a robust comparison, IC50 values for the standard chemotherapeutic agents Doxorubicin, Cisplatin, and Paclitaxel are also included.
Table 1: Cytotoxicity of Tetrahydroquinazoline Analogs and Standard Drugs Against Various Cancer Cell Lines
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Tetrahydroquinazoline Analogs | ||||
| 4-substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine (Compound 7t) | MCF-7 | Breast Cancer | 7.45 ± 0.26 | [3] |
| 4-substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine (Compound 7b) | MCF-7 | Breast Cancer | 8.80 ± 0.08 | [3] |
| 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine | Leukemia cells | Leukemia | 10 - 30 | [4] |
| Standard Chemotherapeutic Drugs | ||||
| Doxorubicin | MCF-7 | Breast Cancer | 0.82 - 2.50 | [2][5] |
| Doxorubicin | A549 | Lung Cancer | 0.0178 - 0.23 | [6][7] |
| Doxorubicin | HCT-116 | Colon Cancer | 1.9 | [8] |
| Cisplatin | MCF-7 | Breast Cancer | Varies widely | [9] |
| Cisplatin | A549 | Lung Cancer | 16.48 - 36.94 | [10][11] |
| Cisplatin | HCT-116 | Colon Cancer | Varies widely | |
| Paclitaxel | MCF-7 | Breast Cancer | Varies | |
| Paclitaxel | A549 | Lung Cancer | 0.027 - 1.35 | [12][13] |
| Paclitaxel | HCT-116 | Colon Cancer | 0.00246 | [14] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and assay method.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analogs) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells.
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Visualizing Mechanisms and Workflows
Experimental Workflow for Anticancer Effect Evaluation
References
- 1. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine | 111896-77-6 | Benchchem [benchchem.com]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. netjournals.org [netjournals.org]
- 12. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Inhibitory Activity of Novel Quinazoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of novel quinazoline derivatives against established alternatives, supported by experimental data. Quinazoline derivatives are a prominent class of heterocyclic compounds recognized for their broad pharmacological activities, particularly as anticancer agents.[1] Many of these compounds exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K) pathways.[1][2]
Comparative Analysis of Inhibitory Activity
The efficacy of novel quinazoline derivatives is typically assessed by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of several novel quinazoline derivatives compared to established drugs.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Quinazoline Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Derivatives | |||
| Quinazoline Schiff base 1 | MCF-7 (Breast) | 6.246 | [1] |
| Quinazoline Schiff base 2 | MCF-7 (Breast) | 5.910 | [1] |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 (Breast) | 10.16 | [1] |
| Quinazolinone-1,2,3-triazole (2-Bromo) | MCF-7 (Breast) | 11.23 | [1] |
| Quinazoline-sulfonamide 4d | MCF-7 (Breast) | 2.5 | [1] |
| Quinazoline-oxymethyltriazole 8a | HCT-116 (Colon) | 5.33 (72h) | [3] |
| Quinazoline-oxymethyltriazole 8a | HepG2 (Liver) | 7.94 (72h) | [3] |
| Quinazoline-oxymethyltriazole 8a | MCF-7 (Breast) | 12.96 (72h) | [3] |
| Compound 6d | MCF-7 (Breast) | 1.58 | [4][5] |
| Compound 21 | HeLa (Cervical) | 2.81 | [6][7] |
| Compound 21 | MDA-MB-231 (Breast) | 1.85 | [6][7] |
| Compound 8a | MCF-7 (Breast) | 15.85 | [8] |
| Compound 8a | SW480 (Colon) | 17.85 | [8] |
| Reference Drugs | |||
| Gefitinib | HeLa (Cervical) | 4.3 | [6][7] |
| Gefitinib | MDA-MB-231 (Breast) | 28.3 | [6][7] |
| Erlotinib | MCF-7 (Breast) | 20 | [7] |
| Erlotinib | HepG2 (Liver) | 25 | [7] |
| Doxorubicin | HCT-116 (Colon) | 1.21 (72h) | [3] |
| Doxorubicin | MCF-7 (Breast) | 0.82 (72h) | [3] |
Table 2: Comparative EGFR Kinase Inhibitory Activity (IC50)
| Compound/Derivative | EGFR Target | IC50 | Reference |
| Novel Derivatives | |||
| Compound 6d | EGFR | 0.77 µM | [4][5] |
| Compound 2 (unnamed) | EGFR WT | 0.05 nM | [9] |
| Compound 2 (unnamed) | EGFR T790M/L858R | 8.6 nM | [9] |
| Compound 6b | PI3Kα | 13.6 nM | [2] |
| Compound 6d (quinazolinone) | EGFR | 0.069 µM | [10] |
| Reference Drugs | |||
| Afatinib | EGFR WT | 4.0 nM | [9] |
| Afatinib | EGFR T790M/L858R | 3.8 nM | [9] |
| Erlotinib | EGFR | 0.045 µM | [10] |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways targeted by quinazoline derivatives and a general workflow for evaluating their inhibitory activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standardized protocols for key in vitro assays used to evaluate the inhibitory activity of novel quinazoline derivatives.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]
-
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the quinazoline compounds in the culture medium. Replace the old medium with 100 µL of medium containing various concentrations of the test compounds.[1]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.[7]
-
2. Sulforhodamine B (SRB) Assay
-
Principle: The SRB assay is a colorimetric assay that quantifies cell density based on the measurement of cellular protein content.
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[1]
-
Cell Fixation: After compound treatment, fix the cells by adding cold 10% trichloroacetic acid (TCA) to each well.[1]
-
Staining: Stain the fixed cells with 0.4% SRB solution.
-
Washing: Wash the plates to remove unbound dye.
-
Solubilization: Solubilize the bound dye with 10 mM Tris-base solution.[1]
-
Absorbance Measurement: Measure the absorbance at 510 nm.[1]
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.[1]
-
3. Lactate Dehydrogenase (LDH) Assay
-
Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.[1]
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[1]
-
Controls: Set up controls for spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).[1]
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Measurement: Measure the absorbance according to the kit manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the controls.
-
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay for EGFR)
-
Principle: This is a cell-free enzymatic assay that measures the direct inhibitory effect of compounds on kinase activity by quantifying the amount of ADP produced in the kinase reaction. The luminescence signal is inversely proportional to the kinase activity.[11]
-
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then further dilute in the kinase reaction buffer.[11]
-
Kinase Reaction: In a multi-well plate, add the test compound, the specific kinase (e.g., EGFR), and the substrate mixture.[11]
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
ADP Detection: Add a reagent to stop the kinase reaction and deplete any unconsumed ATP. Then, add a detection reagent that converts the generated ADP into ATP, which is used in a luciferase reaction to produce light.[11]
-
Luminescence Measurement: Measure the luminescence signal with a plate reader.[11]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]
- 5. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
Evaluating Off-Target Effects of Quinazoline-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a foundational structure in the development of targeted therapies, particularly kinase inhibitors used in oncology. While achieving high potency for the intended target is a primary goal, a comprehensive understanding of off-target effects is critical for predicting potential toxicities, understanding unexpected phenotypes, and ensuring clinical success. This guide provides a comparative analysis of the off-target effects of several quinazoline-based inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Comparative Analysis of Inhibitor Selectivity
The following tables summarize the inhibitory activity (IC50) of selected well-established quinazoline-based inhibitors against their primary targets and a panel of common off-target kinases. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity (IC50, nM) Against Primary Kinase Targets
| Inhibitor | Primary Target(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Gefitinib | EGFR (wt) | 15.5 | - | - |
| Erlotinib | EGFR | 2 | - | - |
| Lapatinib | EGFR / HER2 | 9.8 / 9.2 | - | - |
| Novel Quinazoline 1 (NQ1) | EGFR (L858R/T790M) | 4.62 | Gefitinib (EGFR wt) | 15.5 |
| Novel Quinazoline 2 (NQ2) | VEGFR-2 | 60.0 | Vandetanib (VEGFR-2) | 54.0 |
| Novel Quinazoline 3 (NQ3) | FLT3 / AURKA | 19 / 22 | - | - |
| Data synthesized from multiple sources for illustrative comparison.[1] |
Table 2: Off-Target Kinase Profiling (IC50, nM)
| Inhibitor | Off-Target Kinase | IC50 (nM) | Selectivity Notes |
| Gefitinib | SRC | >1000 | High selectivity for EGFR over SRC. |
| Erlotinib | JAK2 | - | Inhibitory effects on JAK2 can explain off-target activity in EGFR-negative myeloblasts.[2] |
| STK10 | - | Off-target inhibition of STK10 enhances lymphocytic responses, potentially leading to skin inflammation.[3] | |
| Lapatinib | SRC Family Kinases | - | Known to have activity against other kinases, including members of the SRC family.[4] |
| JNK | - | Activation of the JNK/c-Jun signaling axis can be an off-target effect.[5] | |
| Novel Quinazoline 1 (NQ1) | SRC | >1000 | High selectivity for mutant EGFR over other kinases.[1] |
| Novel Quinazoline 2 (NQ2) | PDGFR-β | 150 | Also shows activity against other tyrosine kinases.[1] |
| Novel Quinazoline 3 (NQ3) | AURKB | 13 | Potent inhibition of Aurora B kinase as a primary off-target.[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of off-target effect evaluations.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).[1]
-
Materials:
-
Test compounds (e.g., novel quinazoline inhibitors) dissolved in DMSO.
-
Purified target and off-target kinases.
-
Kinase-specific substrates and ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add a solution containing the kinase and its substrate in assay buffer to each well.
-
Incubate the plate to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution containing ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[1]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.[1]
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[1]
-
Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)
This cell-based assay measures the binding of an inhibitor to its target protein in living cells.[1]
-
Materials:
-
Cells engineered to express the target kinase as a NanoLuc® fusion protein.
-
NanoBRET™ tracer.
-
Opti-MEM™ reduced-serum medium.
-
NanoBRET™ Nano-Glo® detection reagent.
-
Test compounds.
-
White, opaque 384-well plates.
-
-
Procedure:
-
Seed the engineered cells into the wells of a 384-well plate and incubate.
-
Prepare serial dilutions of the test compounds in Opti-MEM™.
-
Prepare a working solution of the NanoBRET™ tracer in Opti-MEM™.
-
Add the test compounds to the cells, followed by the tracer.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.[1]
-
Prepare the NanoBRET™ Nano-Glo® detection reagent.
-
Add the detection reagent to the wells.
-
Measure luminescence at two different wavelengths (donor and acceptor emission).
-
Calculate the BRET ratio (acceptor emission / donor emission).[1]
-
Determine the IC50 value from the dose-dependent decrease in the BRET ratio.[1]
-
Cellular Thermal Shift Assay (CETSA™)
CETSA™ assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding in cells or cell lysates.[1]
-
Materials:
-
Intact cells or cell lysate.
-
Test compound.
-
Phosphate-buffered saline (PBS) or appropriate lysis buffer.
-
PCR tubes or a 96-well PCR plate.
-
Thermal cycler.
-
Equipment for protein quantification (e.g., Western blotting or mass spectrometry).
-
-
Procedure:
-
Treat cells or cell lysate with the test compound or vehicle control.
-
Aliquot the samples into PCR tubes or a 96-well plate.
-
Heat the samples across a range of temperatures using a thermal cycler.
-
Lyse the cells (if using intact cells) and separate the soluble protein fraction from the precipitated protein by centrifugation.[1]
-
Collect the supernatant and quantify the amount of soluble target protein using Western blotting or mass spectrometry.[1]
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1]
-
Visualizing Pathways and Workflows
Signaling Pathway: EGFR and Potential Off-Target Interactions
The following diagram illustrates the primary signaling cascade initiated by EGFR, a common target for quinazoline-based inhibitors, and highlights potential off-target kinases that can lead to unintended biological effects.
Caption: EGFR signaling and potential off-target kinase inhibition by quinazoline-based drugs.
Experimental Workflow for Off-Target Evaluation
This workflow outlines a systematic approach to identifying and validating the off-target effects of a novel inhibitor.
Caption: A typical workflow for identifying and validating off-target effects of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrahydroquinazolines: In Vitro vs. In Vivo Efficacy
In the landscape of oncological research, the quinazoline scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent anticancer activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of novel tetrahydroquinazoline and quinazoline derivatives, offering researchers and drug development professionals a comprehensive overview of their therapeutic potential. The data presented herein is collated from recent studies, highlighting key findings and experimental methodologies.
Quantitative Efficacy Data
The following tables summarize the in vitro cytotoxic activity of various quinazoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 26 (PI3K Inhibitor) | HCT-116 | Data not specified | [1] |
| MCF-7 | Data not specified | [1] | |
| Compound 15 (Pyrazolo quinoline) | MCF-7 | < 100 | [2] |
| HepG2 | < 100 | [2] | |
| A549 | < 100 | [2] | |
| Compound 13a | A549 | 1.49 ± 0.17 | [3] |
| HepG-2 | 2.90 ± 0.24 | [3] | |
| MCF-7 | 1.85 ± 0.19 | [3] | |
| PC-3 | 3.30 ± 0.22 | [3] | |
| Compound C1 | MCF-7 | 62.5 (51.9% inhibition) | [4] |
| Compound C2 | MCF-7 | 62.5 (50% inhibition) | [4] |
While extensive in vitro data is available, direct quantitative comparisons with in vivo efficacy are less commonly reported in single studies. However, a notable example is a novel 4,6-disubstituted quinazoline derivative, compound 26, which not only displayed potent anti-proliferative and PI3K inhibitory activity in vitro but also exhibited significant tumor growth inhibition in in vivo models.[1] This highlights the critical step of translating promising in vitro results into tangible in vivo therapeutic effects.
Experimental Protocols
A clear understanding of the methodologies employed is crucial for the interpretation and replication of scientific findings. The following are detailed protocols for key experiments cited in the evaluation of tetrahydroquinazoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazoline derivatives.[4]
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well and incubated for another 2-4 hours, allowing the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[4]
-
Absorbance Measurement: The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vivo Tumor Growth Inhibition
While specific details vary between studies, a general methodology for assessing in vivo anticancer efficacy involves the use of animal models, typically immunodeficient mice, bearing human tumor xenografts.
-
Animal Model: Nude mice are commonly used as they can accept human tumor grafts without rejection.
-
Tumor Implantation: Human cancer cells (e.g., HCT-116) are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then randomized into control and treatment groups. The test compound is administered, often orally or via intraperitoneal injection, at a specific dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Data Analysis: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of tetrahydroquinazoline derivatives.
Caption: General experimental workflow for comparing in vitro and in vivo efficacy.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjpmr.com [wjpmr.com]
Benchmarking 5,6,7,8-Tetrahydroquinazolin-4-ol Against Established Drugs: A Comparative Guide
This guide provides a comparative analysis of 5,6,7,8-Tetrahydroquinazolin-4-ol and its derivatives against established drugs, targeting researchers, scientists, and drug development professionals. The content focuses on the potential therapeutic applications of this compound class, with a primary emphasis on antifungal activity, where specific experimental data is available for its derivatives. Additionally, the broader potential of the quinazoline scaffold in cancer therapy and the tetrahydroquinazoline core in antitubercular applications are discussed.
Antifungal Activity
Recent studies have highlighted the potential of 5,6,7,8-tetrahydroquinazoline derivatives as potent antifungal agents. A notable example is the derivative designated as compound 4r in a 2025 study, which demonstrated significant efficacy against the plant pathogenic fungus Rhizoctonia solani.[1][2][3] The mechanism of action for this class of compounds is the inhibition of sterol 14α-demethylase (CYP51), an essential enzyme in the fungal cell membrane biosynthesis pathway.[1][2][3]
Quantitative Comparison of Antifungal Activity
The following table summarizes the in vitro antifungal activity of a 5,6,7,8-tetrahydroquinazolin derivative (compound 4r) compared to the established antifungal drug, Fluquinconazole.
| Compound | Target Organism | EC50 (µg/mL) | IC50 (µg/mL) |
| 5,6,7,8-Tetrahydroquinazolin Derivative (4r) | Rhizoctonia solani | 0.33[1][2][3] | 0.34[1][2][3] |
| Fluquinconazole (Control) | Rhizoctonia solani | 0.78[1][2][3] | 0.62[1][2][3] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution MIC Assay)
The Minimum Inhibitory Concentration (MIC) is a standard in vitro method to measure the susceptibility of a fungus to an antifungal agent.[4][5][6][7][8]
1. Inoculum Preparation:
-
Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar for filamentous fungi) until sufficient growth or sporulation is observed.[6][7]
-
A suspension of the fungal cells or conidia is prepared in a sterile saline solution.[6][7]
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.[7]
-
The adjusted suspension is further diluted in a growth medium, such as RPMI-1640, to achieve the final desired inoculum concentration.[7]
2. Plate Preparation:
-
Serial twofold dilutions of the test compound (e.g., this compound derivative) and the control drug are prepared in the growth medium directly in the plate.[4][7]
-
A drug-free well serves as the growth control.[4]
3. Inoculation and Incubation:
-
The prepared fungal inoculum is added to each well of the microtiter plate.[4][6][7]
-
The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours), allowing for fungal growth.[6]
4. Endpoint Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control.[6][7] This can be assessed visually or by measuring the optical density using a spectrophotometer.[7]
Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition
The antifungal activity of the 5,6,7,8-tetrahydroquinazolin derivative is attributed to the inhibition of the CYP51 enzyme, a key step in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.
Figure 1. Inhibition of Fungal Ergosterol Biosynthesis.
Potential Anticancer Activity
Established Kinase Inhibitors for Comparison
| Drug Class | Examples |
| EGFR Inhibitors | Gefitinib, Erlotinib, Afatinib, Osimertinib[9][18] |
| VEGFR Inhibitors | Sorafenib, Sunitinib, Pazopanib, Axitinib[14][15] |
Experimental Protocol: Kinase Inhibition Assay
A common method to determine the inhibitory activity of a compound against a specific kinase is through in vitro kinase assays.
1. Reagents and Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR).
-
Kinase substrate (a peptide or protein that is phosphorylated by the kinase).
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or in a system with a detection antibody.
-
Test compound (this compound) at various concentrations.
-
Assay buffer.
2. Assay Procedure:
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity or through antibody-based detection methods like ELISA or fluorescence polarization.
3. Data Analysis:
-
The percentage of kinase inhibition is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by plotting the inhibition percentage against the compound concentration.
Signaling Pathways
EGFR Signaling Pathway
The EGFR signaling pathway is crucial for cell growth, proliferation, and survival.[19][20][21][22][23] Its aberrant activation is a hallmark of many cancers.
Figure 2. Simplified EGFR Signaling Pathway.
VEGFR Signaling Pathway
The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[24][25][26][27][28]
References
- 1. Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 5. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 9. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. themarkfoundation.org [themarkfoundation.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. altmeyers.org [altmeyers.org]
- 16. drugs.com [drugs.com]
- 17. researchgate.net [researchgate.net]
- 18. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]
- 19. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 24. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. biorbyt.com [biorbyt.com]
- 27. cusabio.com [cusabio.com]
- 28. commerce.bio-rad.com [commerce.bio-rad.com]
A Structural Showdown: Tetrahydroquinolin-4-ol and Quinazoline Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that exhibit potent and selective biological activity is perpetual. This guide provides a comprehensive structural and functional comparison of two prominent heterocyclic scaffolds: tetrahydroquinolin-4-ol and quinazoline derivatives. By examining their synthesis, biological activities, and underlying mechanisms of action, supported by experimental data, this document aims to inform the strategic design of next-generation therapeutics.
At a Glance: Structural and Physicochemical Properties
Tetrahydroquinoline and quinazoline cores, while both bicyclic aromatic structures containing nitrogen, present distinct three-dimensional shapes and electronic properties that significantly influence their interaction with biological targets. The tetrahydroquinoline scaffold possesses a non-planar, saturated heterocyclic ring, lending it greater conformational flexibility. In contrast, the quinazoline nucleus is a fully aromatic and planar system. The introduction of a hydroxyl group at the 4-position of the tetrahydroquinoline ring in tetrahydroquinolin-4-ol derivatives adds a key hydrogen bond donor/acceptor site, further influencing its binding capabilities.
Head-to-Head: Anticancer Activity
Both tetrahydroquinolin-4-ol and quinazoline derivatives have demonstrated significant potential as anticancer agents, often targeting key signaling pathways involved in cell growth and proliferation.
Tetrahydroquinoline Derivatives: Emerging Contenders
Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, a series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines displayed notable antiproliferative effects against various cancer cell lines.[1] One lead compound, 3c , demonstrated potent inhibition of skin carcinoma cells (A-431) with an IC50 value of 2.0 ± 0.9 μM.[1] It also showed efficacy against lung carcinoma (H460) and colon adenocarcinoma (HT-29) with IC50 values of 4.9 ± 0.7 μM and 4.4 ± 1.3 μM, respectively.[1] Furthermore, certain tetrahydroquinoline derivatives have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and growth.[2][3]
Quinazoline Derivatives: Established Pharmacophores
The quinazoline scaffold is a well-established pharmacophore in cancer therapy, with several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] Beyond EGFR, numerous quinazoline derivatives have been developed as potent inhibitors of the PI3K/Akt/mTOR pathway.[4][5][6][7][8][9] For example, a series of 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were designed and synthesized as PI3K inhibitors, with compounds 7i and 7m exhibiting potent inhibitory activity against non-small cell lung cancer (HCC827) cells with IC50 values of 1.12 μM and 1.20 μM, respectively.[5] These compounds were also shown to induce G2/M phase cell cycle arrest and apoptosis.[5]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative tetrahydroquinoline and quinazoline derivatives against various human cancer cell lines. It is important to note that a direct comparison is limited by the different experimental conditions and specific derivatives tested in various studies.
| Compound Class | Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Tetrahydroquinoline | 3c | H460 (Lung Carcinoma) | MTT | 4.9 ± 0.7 | [1] |
| 3c | A-431 (Skin Carcinoma) | MTT | 2.0 ± 0.9 | [1] | |
| 3c | HT-29 (Colon Adenocarcinoma) | MTT | 4.4 ± 1.3 | [1] | |
| 15 (Pyrazolo quinoline) | MCF-7 (Breast) | Not Specified | < 100 | [10] | |
| 15 (Pyrazolo quinoline) | HepG2 (Liver) | Not Specified | < 100 | [10] | |
| 15 (Pyrazolo quinoline) | A549 (Lung) | Not Specified | < 100 | [10] | |
| Quinazoline | 7i | HCC827 (NSCLC) | Not Specified | 1.12 | [5] |
| 7m | HCC827 (NSCLC) | Not Specified | 1.20 | [5] | |
| 23 (PI3K/HDAC dual inhibitor) | HCT116 (Colon) | Not Specified | Potent (nM range) | [6] | |
| 36 (PI3K/HDAC dual inhibitor) | HCT116 (Colon) | Not Specified | Potent (nM range) | [6] |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Signaling Pathway Visualization
A common molecular target for both tetrahydroquinoline and quinazoline derivatives in cancer is the PI3K/AKT/mTOR signaling pathway . Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and survival. The following diagram illustrates the key components of this pathway and indicates the points of inhibition by these compounds.
Caption: Inhibition points of tetrahydroquinoline and quinazoline derivatives in the PI3K/AKT/mTOR pathway.
Conclusion and Future Directions
Both tetrahydroquinolin-4-ol and quinazoline derivatives represent valuable scaffolds in the design of novel anticancer agents. While quinazolines are a more established class with several clinically approved drugs, the emerging data on tetrahydroquinoline derivatives, particularly their ability to potently inhibit key cancer-related pathways, underscores their significant therapeutic potential. The conformational flexibility of the tetrahydroquinoline core may offer advantages in targeting specific protein conformations that are inaccessible to the more rigid quinazoline scaffold.
Future research should focus on direct comparative studies of these two scaffolds, evaluating their efficacy and selectivity against a common panel of biological targets under standardized assay conditions. Furthermore, the exploration of hybrid molecules incorporating structural features from both scaffolds could lead to the development of next-generation inhibitors with enhanced potency and improved pharmacological profiles. The detailed understanding of their structure-activity relationships will continue to guide the rational design of more effective and safer cancer therapeutics.
References
- 1. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5,6,7,8-Tetrahydroquinazolin-4-ol: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5,6,7,8-Tetrahydroquinazolin-4-ol, emphasizing safety, and regulatory adherence.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound, as with most laboratory chemicals, is to "Dispose of contents/container to an approved waste disposal plant."[1][2] This involves a systematic process of waste characterization, segregation, and proper labeling before collection by a licensed waste management contractor.
1. Waste Characterization and Segregation:
-
Solid Waste: If this compound is in solid form, it should be collected in a designated, leak-proof, and clearly labeled solid waste container. This container should be kept separate from other chemical waste streams to avoid inadvertent reactions.
-
Liquid Waste: If the compound is in a solution, it must be collected in a designated liquid waste container. It is crucial not to mix this waste with other incompatible solvents or chemical waste. Consult your institution's chemical hygiene plan for specific segregation guidelines.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that have come into contact with this compound should be disposed of as hazardous solid waste.
2. Waste Container Labeling: Proper labeling is critical for the safe handling and disposal of chemical waste. The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or research group
3. Storage of Waste: Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic. Ensure the container is kept securely closed at all times, except when adding waste.
4. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. The EHS office will coordinate with a licensed hazardous waste disposal company to ensure the chemical is transported and disposed of in accordance with all local, state, and federal regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative data regarding toxicity, flammability, and reactivity are not available. The disposal procedures outlined are based on general best practices for handling laboratory chemicals of unknown or uncertain hazard levels. Always err on the side of caution and treat the compound as hazardous.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling 5,6,7,8-Tetrahydroquinazolin-4-ol
Immediate Safety and Hazard Assessment
Based on analogous compounds, 5,6,7,8-Tetrahydroquinazolin-4-ol should be handled with care, assuming it may present the following hazards:
-
Skin and Eye Irritant: Direct contact may cause irritation.[1][2]
-
Respiratory Irritant: Inhalation of dust or vapors may irritate the respiratory tract.[1][2]
-
Combustible: May pose a fire risk when exposed to heat or ignition sources.[2]
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of appropriate PPE. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 0.13 mm or 5 mil). Double-gloving is recommended. | Protects against skin contact and potential irritation. Nitrile offers good chemical resistance. Double-gloving provides an extra layer of protection.[3] |
| Eye & Face Protection | Safety glasses with side shields are required. Chemical safety goggles and a face shield are recommended for splash risks. | Prevents eye irritation from contact with powder or solutions.[3] |
| Respiratory Protection | For handling powders, a NIOSH-approved air-purifying respirator with a P100 or FFP3 particulate filter is required. | Protects the respiratory system from the inhalation of fine dust particles.[3] |
| Body Protection | A flame-resistant lab coat is mandatory. For larger quantities, chemical-resistant coveralls are recommended. | Protects skin and personal clothing from contamination.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly and the workspace is clean and uncluttered.[3]
-
Designate a specific area for handling the chemical.[3]
-
Assemble all necessary equipment and reagents before starting.
2. Donning PPE:
-
Put on all required PPE in the correct sequence: lab coat, respirator, safety goggles, and then gloves.[3]
-
Ensure the cuffs of the lab coat are tucked into the outer gloves.[3]
3. Weighing and Handling:
-
Perform all manipulations that may generate dust, such as weighing, within a chemical fume hood.[3]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
Avoid creating dust clouds.
4. Post-Handling:
-
Clean the work area thoroughly with an appropriate solvent and decontaminate all equipment.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
5. Storage:
-
Store this compound in a tightly closed container in a well-ventilated, cool, and dry place.[1][4]
-
Keep it away from heat, sparks, open flames, and other ignition sources.[1][4]
-
Store under an inert atmosphere if the compound is sensitive to air or moisture.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
